1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
Description
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Properties
IUPAC Name |
1-chloro-2-iodo-5-methoxy-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO3/c1-13-7-2-4(8)5(9)3-6(7)10(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBRDROGJDZGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene: A Technical Guide for Advanced Research
This in-depth technical guide provides a comprehensive overview of a proposed synthetic route for 1-chloro-2-iodo-5-methoxy-4-nitrobenzene, a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthetic strategy, reaction mechanisms, and a robust experimental protocol.
Introduction and Strategic Analysis
This compound is a highly functionalized benzene derivative. The presence of five substituents—a chloro, an iodo, a methoxy, and a nitro group—offers a versatile scaffold for further chemical modifications. The unique electronic and steric environment created by these groups makes this compound an intriguing target for the synthesis of novel bioactive molecules and advanced materials.
A logical retrosynthetic analysis suggests that the target molecule can be synthesized from a more readily available precursor, 2-chloro-4-nitroanisole. This approach involves the regioselective iodination of the aromatic ring, a key transformation that is governed by the directing effects of the existing substituents.
Proposed Synthetic Pathway
The proposed synthesis of this compound commences with the commercially available 2-chloro-4-nitroanisole. The pivotal step is the electrophilic aromatic substitution, specifically iodination, to introduce the iodine atom at the C2 position.
Caption: Proposed synthetic route for this compound.
The directing effects of the substituents on the 2-chloro-4-nitroanisole ring are crucial for the success of this transformation. The methoxy group (-OCH3) is a powerful ortho, para-directing and activating group. The chloro (-Cl) group is a deactivating but ortho, para-directing group. The nitro group (-NO2) is a strong deactivating and meta-directing group.
Considering the positions of the existing groups:
-
The methoxy group at C5 directs towards C4 (para, blocked by nitro) and C6 (ortho).
-
The chloro group at C1 directs towards C2 (ortho) and C4 (para, blocked by nitro).
-
The nitro group at C4 directs towards C2 and C6 (meta).
The confluence of these directing effects strongly favors the introduction of the electrophile (iodine) at the C2 position, which is ortho to the chloro group and meta to the nitro group, and also activated by the methoxy group through resonance.
Detailed Experimental Protocol
This protocol outlines a plausible method for the synthesis of this compound.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity |
| 2-Chloro-4-nitroanisole | C7H6ClNO3 | 187.58 | 10.0 g |
| Iodine (I2) | I2 | 253.81 | 15.0 g |
| Iodic Acid (HIO3) | HIO3 | 175.91 | 5.0 g |
| Glacial Acetic Acid | CH3COOH | 60.05 | 100 mL |
| Sulfuric Acid (conc.) | H2SO4 | 98.08 | 5 mL |
| Sodium Thiosulfate | Na2S2O3 | 158.11 | As needed |
| Sodium Bicarbonate | NaHCO3 | 84.01 | As needed |
| Dichloromethane | CH2Cl2 | 84.93 | 200 mL |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-chloro-4-nitroanisole (10.0 g).
-
Dissolution: Add glacial acetic acid (100 mL) to the flask and stir until the starting material is completely dissolved.
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Addition of Iodinating Agents: To the stirred solution, add iodine (15.0 g) and iodic acid (5.0 g).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (5 mL) dropwise via the dropping funnel. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 500 mL of ice-cold water.
-
Quenching: Decolorize the solution by adding a saturated aqueous solution of sodium thiosulfate dropwise until the brown color of iodine disappears.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
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Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Mechanistic Insights
The iodination of 2-chloro-4-nitroanisole is an electrophilic aromatic substitution reaction. The combination of iodine and an oxidizing agent like iodic acid in the presence of a strong acid catalyst generates a potent electrophilic iodine species, likely the iodonium ion (I+).
Physicochemical properties of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
An In-Depth Technical Guide to 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide on the physicochemical properties, synthesis, and reactivity of this compound. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this highly functionalized aromatic compound. The unique substitution pattern of this molecule—featuring a chloro, iodo, methoxy, and nitro group—makes it a versatile, albeit complex, building block for advanced organic synthesis.
Molecular Structure and Physicochemical Profile
This compound is a polysubstituted aromatic compound. The interplay of its electron-donating (methoxy) and electron-withdrawing (nitro, chloro, iodo) groups creates a unique electronic and steric environment, dictating its physical properties and chemical reactivity.
Core Identifiers:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | - |
| CAS Number | 1508278-48-5 | |
| Molecular Formula | C₇H₅ClINO₃ | - |
| Molecular Weight | 313.48 g/mol | |
dot
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol:
PART A: Nitration of 2-Chloro-5-methoxyaniline
-
Rationale: The amino group is a strong activating group, but its reaction with nitric acid can be violent and lead to oxidation. Therefore, the reaction is performed at low temperature in a strong acid (sulfuric acid) which protonates the amine, deactivating it slightly and controlling the reaction. The methoxy group and the protonated amino group will direct the incoming nitro group.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 100 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 0.1 mol of 2-chloro-5-methoxyaniline to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10°C.
-
Nitration: Prepare the nitrating mixture by slowly adding 0.11 mol of concentrated nitric acid to 50 mL of concentrated sulfuric acid, pre-cooled to 0°C. Add this mixture dropwise to the aniline solution over 1-2 hours, maintaining the reaction temperature between 0-5°C.
-
Reaction Quench: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour. Pour the reaction mixture slowly onto 500 g of crushed ice with stirring.
-
Isolation: The nitro-substituted product, 2-chloro-5-methoxy-4-nitroaniline, will precipitate. Isolate the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 2-chloro-5-methoxy-4-nitroaniline.
PART B: Diazotization and Iodination (Sandmeyer Reaction)
-
Rationale: Primary aromatic amines can be converted to diazonium salts, which are excellent leaving groups (N₂ gas) and can be displaced by a variety of nucleophiles. The reaction must be kept cold as diazonium salts are unstable at higher temperatures. [1]The introduction of iodide via potassium iodide is a classic and effective method.
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Diazonium Salt Formation: Suspend 0.1 mol of the purified 2-chloro-5-methoxy-4-nitroaniline from Part A in a mixture of 50 mL of water and 30 mL of concentrated hydrochloric acid. Cool the suspension to 0-5°C in an ice-salt bath.
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Nitrite Addition: Dissolve 0.11 mol of sodium nitrite in 40 mL of water and add this solution dropwise to the amine suspension. Keep the tip of the dropping funnel below the surface of the liquid. Maintain the temperature strictly between 0-5°C. The reaction is complete when a slight excess of nitrous acid is detected (test with starch-iodide paper).
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Iodination: In a separate beaker, dissolve 0.15 mol of potassium iodide (KI) in 50 mL of water. Slowly and carefully add the cold diazonium salt solution to the KI solution with stirring. A vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: After the initial effervescence subsides, gently warm the mixture on a steam bath (to ~60°C) for 30 minutes to ensure complete decomposition of the diazonium salt.
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Work-up: Cool the reaction mixture to room temperature. If a solid has precipitated, collect it by vacuum filtration. If an oil is present, extract the mixture with dichloromethane or ethyl acetate (3 x 50 mL).
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Purification: Wash the combined organic extracts with saturated sodium thiosulfate solution (to remove excess iodine), followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
Spectroscopic and Analytical Characterization
To confirm the identity and purity of the synthesized compound, a full suite of analytical techniques should be employed.
Expected Spectral Data:
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¹H NMR (400 MHz, CDCl₃):
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Two singlets are expected in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two non-equivalent aromatic protons.
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One singlet in the upfield region (δ 3.8-4.2 ppm) corresponding to the three protons of the methoxy group (-OCH₃).
-
-
¹³C NMR (100 MHz, CDCl₃):
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Seven distinct signals are expected: six for the aromatic carbons (with varied chemical shifts due to the different substituents) and one for the methoxy carbon (δ 55-65 ppm). The carbon bearing the iodo group will be significantly shielded, appearing at a lower chemical shift than expected.
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FT-IR (ATR):
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~1520 cm⁻¹ and ~1340 cm⁻¹ (asymmetric and symmetric N-O stretching of the nitro group).
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~1250 cm⁻¹ (C-O stretching of the aryl ether).
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~1100-1000 cm⁻¹ (C-Cl stretching).
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~600-500 cm⁻¹ (C-I stretching).
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~3100-3000 cm⁻¹ (Aromatic C-H stretching).
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A prominent peak at m/z = 313, with a characteristic M+2 peak at m/z = 315 (approximately 1/3 the intensity) due to the ³⁷Cl isotope.
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Key Fragments: Expect loss of -NO₂ (m/z = 267), -OCH₃ (m/z = 282), and potentially cleavage of the C-I bond.
-
Chemical Reactivity and Synthetic Potential
The multiple functional groups of this compound make it a valuable platform for further chemical transformations.
dot
Caption: Key reaction pathways for synthetic diversification.
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Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amine using standard conditions (e.g., SnCl₂/HCl, Fe/HCl, or catalytic hydrogenation). [2]This transformation opens up a vast array of subsequent reactions, including diazotization, amide formation, and reductive amination.
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Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C2 position via Suzuki, Sonogashira, or Heck couplings, leaving the C-Cl bond intact for subsequent modification.
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Nucleophilic Aromatic Substitution (SₙAr): The potent electron-withdrawing nitro group strongly activates the ring for SₙAr, particularly at the positions ortho and para to it. [3]The chlorine atom at the C1 position is ortho to the nitro group and can be displaced by strong nucleophiles (e.g., alkoxides, amines) under thermal conditions.
Safety and Handling
Disclaimer: This compound should be handled only by trained professionals in a well-ventilated chemical fume hood. A substance-specific risk assessment should be performed before use.
-
General Hazards: As a halogenated nitroaromatic compound, this compound should be treated as hazardous. Analogous compounds are known to cause skin and eye irritation. [4][5][6]Many nitroaromatic compounds are toxic if swallowed or inhaled and may cause damage to organs through prolonged exposure. [7][8]* Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield. [5] * Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contamination occurs. [4] * Respiratory Protection: Use in a certified fume hood. If dusts are generated, a respirator may be necessary.
-
-
Handling:
-
First Aid Measures:
-
If Inhaled: Remove to fresh air. Seek medical attention if you feel unwell. [4] * In Case of Skin Contact: Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Seek medical advice if irritation occurs. [4] * In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. [4] * If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [8]
-
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An In-depth Technical Guide to 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
Polysubstituted nitroaromatic compounds are foundational pillars in the edifice of modern medicinal and industrial chemistry. Their unique electronic properties and versatile reactivity render them indispensable intermediates in the synthesis of a vast array of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide provides a detailed technical overview of a specific, highly functionalized nitroaromatic compound: 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene. As a senior application scientist, the following sections are designed to deliver not just procedural steps, but a deeper understanding of the causality behind the synthetic strategies, the rationale for characterization techniques, and the potential applications of this molecule in drug discovery and beyond.
Section 1: Core Molecular Attributes
A thorough understanding of a molecule begins with its fundamental properties. This section outlines the key identifiers and physical characteristics of this compound.
| Property | Value | Source |
| CAS Number | 1508278-48-5 | [1] |
| Molecular Formula | C₇H₅ClINO₃ | N/A |
| Molecular Weight | 313.48 g/mol | [1] |
| IUPAC Name | This compound | N/A |
Section 2: Strategic Synthesis and Mechanistic Rationale
The proposed synthesis begins with a commercially available starting material and proceeds through a series of well-understood transformations. The rationale behind the sequence of these reactions is critical to achieving the desired substitution pattern.
Proposed Synthetic Workflow
Caption: Proposed synthetic route for this compound.
Step-by-Step Experimental Protocol
Step 1: Methylation of 2-Chloro-4-nitrophenol
-
Rationale: The initial step involves the protection of the hydroxyl group as a methoxy ether. This is a crucial step as the free hydroxyl group would interfere with the subsequent iodination reaction. The Williamson ether synthesis is a reliable method for this transformation.
-
Procedure:
-
To a solution of 2-chloro-4-nitrophenol (1 equivalent) in a suitable solvent such as acetone or acetonitrile, add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Stir the suspension vigorously and add methyl iodide (CH₃I, 1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product, 1-chloro-2-methoxy-4-nitrobenzene, by recrystallization or column chromatography.
-
Step 2: Iodination of 1-Chloro-2-methoxy-4-nitrobenzene
-
Rationale: The final step is the introduction of the iodine atom onto the aromatic ring. The methoxy group is an activating ortho-, para-director, while the chloro and nitro groups are deactivating. The position ortho to the methoxy group and meta to the nitro group is sterically hindered by the chloro group. Therefore, iodination is expected to occur at the position ortho to the methoxy group and ortho to the nitro group. Electrophilic iodination using iodine in the presence of an oxidizing agent or a strong acid is a common method.[6][7][8]
-
Procedure:
-
Dissolve 1-chloro-2-methoxy-4-nitrobenzene (1 equivalent) in a mixture of concentrated sulfuric acid and nitric acid at 0 °C.
-
Add iodine (I₂, 1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for several hours, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography.
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Section 3: Spectroscopic Characterization
The structural elucidation of a novel or synthesized compound relies on a combination of spectroscopic techniques. While experimental data for this compound is not publicly available, we can predict the expected spectral features based on the analysis of closely related compounds.[9][10][11]
Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Two singlets in the aromatic region, each integrating to 1H. A singlet around 3.9-4.1 ppm corresponding to the methoxy protons (3H). |
| ¹³C NMR | Approximately 7 distinct signals in the aromatic region (around 110-160 ppm) and one signal for the methoxy carbon (around 55-60 ppm). |
| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic, ~3100-3000 cm⁻¹), C=C stretching (aromatic, ~1600-1450 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1530 and ~1350 cm⁻¹), C-O stretching (~1250 cm⁻¹), and C-Cl and C-I stretching in the fingerprint region. |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 313, with a characteristic isotopic pattern for one chlorine atom (M+2 peak with ~1/3 the intensity of the M⁺ peak). Fragmentation patterns would likely involve the loss of NO₂, CH₃, and halogen atoms. |
Section 4: Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the interplay of its functional groups. The electron-withdrawing nitro group significantly influences the electron density of the aromatic ring, making it susceptible to certain types of reactions.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing nitro group ortho and para to the halogen substituents (chloro and iodo) activates the ring towards nucleophilic aromatic substitution. This makes the molecule a valuable intermediate for introducing a variety of nucleophiles.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
The relative reactivity of the chloro and iodo substituents as leaving groups in SNAr reactions can be complex and depends on the specific nucleophile and reaction conditions. Generally, iodine is a better leaving group than chlorine in many substitution reactions.
Section 5: Applications in Drug Discovery and Development
Nitroaromatic compounds are versatile building blocks in the synthesis of pharmaceuticals. The nitro group can be readily reduced to an amino group, which is a key functional group in a multitude of biologically active molecules.[12][13][14][15][16]
Potential as a Pharmaceutical Intermediate
This compound, with its multiple functional groups, offers several handles for further chemical modification, making it an attractive scaffold for combinatorial chemistry and the synthesis of compound libraries for drug screening.
-
Reduction of the Nitro Group: The reduction of the nitro group to an amine would yield a highly functionalized aniline derivative. This aniline can then be a precursor for the synthesis of various heterocyclic compounds or can be further functionalized.
-
Cross-Coupling Reactions: The iodo substituent is particularly useful for participating in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse carbon-based substituents.
-
Nucleophilic Aromatic Substitution: As discussed, the chloro and iodo groups can be displaced by various nucleophiles, including amines, alcohols, and thiols, to generate a wide range of derivatives.
The combination of these reactive sites makes this molecule a potentially valuable starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and inflammation.
Section 6: Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors. Safety data sheets (SDS) for related compounds should be consulted.[17][18][19]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
References
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The Role of Nitroaryl Compounds in Pharmaceutical Intermediates. Ningbo Inno Pharmchem Co.,Ltd. Available from: [Link]
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Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. National Center for Biotechnology Information. Available from: [Link]
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Synthesis of Polysubstituted Benzenes. Fiveable. Available from: [Link]
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Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI. Available from: [Link]
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Nitro Compounds, Aromatic. ResearchGate. Available from: [Link]
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The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available from: [Link]
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16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Available from: [Link]
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16.11: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. Available from: [Link]
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Safety Data Sheet: ≥98,5 %. Carl ROTH. Available from: [Link]
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The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI. Available from: [Link]
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2-Chloro-4-methoxy-1-nitrobenzene. PubChem. Available from: [Link]
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mediated oxidative chlorination, bromination and iodination of chromone derivatives using alkyl halides as the solvent and halogen source. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
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Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI. Available from: [Link]
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1-Methoxy-4-methyl-2-nitrobenzene. PubChem. Available from: [Link]
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Iodination of di-and trimethoxy substituted benzene derivatives using... ResearchGate. Available from: [Link]
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Mass spectrometric characterization of halogenated flame retardants. PubMed. Available from: [Link]
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The spectroscopic characterization of the methoxy radical. I. Rotationally resolved à A21–X̃ E2 electronic spectra of CH3O. ResearchGate. Available from: [Link]
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Spectroscopic data (NMR, IR, MS) for 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
As a key intermediate in synthetic chemistry, the precise structural elucidation of this compound is paramount for ensuring the integrity of subsequent research and development stages. This guide provides a comprehensive analysis of the expected spectroscopic data for this molecule, grounded in fundamental principles and data from analogous structures. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but the underlying scientific rationale for these spectroscopic signatures.
Molecular Structure and Physicochemical Properties
Understanding the arrangement of substituents on the benzene ring is the first step in predicting and interpreting its spectral data. The molecule possesses a unique substitution pattern that gives rise to distinct and predictable spectroscopic characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅ClINO₃ | - |
| Molecular Weight | 313.48 g/mol | |
| CAS Number | 1508278-48-5 |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Benzene Ring C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="-0.8,-2.25!"]; C4 [label="C", pos="0.8,-2.25!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="0,1.5!"]; // Same as C1// Aromatic Protons H3 [label="H", pos="-1.5,-3.25!"]; H6 [label="H", pos="2.25,-0.75!"];
// Substituents Cl [label="Cl", pos="0,3!"]; I [label="I", pos="-2.6,0!"]; O_methoxy [label="O", pos="-1.7,3!"]; C_methoxy [label="CH₃", pos="-2.5,4!"]; N [label="N", pos="1.7,3!"]; O1_nitro [label="O", pos="2.5,4!"]; O2_nitro [label="O", pos="1.5,1.5!"];
// Bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""];
// Double bonds (approximated) C1 -- C2 [style=double]; C3 -- C4 [style=double]; C5 -- C6 [style=double];
// Proton Bonds C3 -- H3; C6 -- H6;
// Substituent Bonds C1 -- Cl; C2 -- I; C5 -- O_methoxy; O_methoxy -- C_methoxy; C4 -- N; N -- O1_nitro [style=double]; N -- O2_nitro;
// Node for labels label_node [label="C1", pos="0.3,1.7!", fontcolor="#5F6368"]; label_node2 [label="C2", pos="-1.6,-0.5!", fontcolor="#5F6368"]; label_node3 [label="C3", pos="-1.1,-2.5!", fontcolor="#5F6368"]; label_node4 [label="C4", pos="1.1,-2.5!", fontcolor="#5F6368"]; label_node5 [label="C5", pos="1.6,-0.5!", fontcolor="#5F6368"]; label_node6 [label="C6", pos="0.3,1.7!", fontcolor="#5F6368"]; }
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Analysis and Interpretation
The proton NMR spectrum is expected to show two distinct signals in the aromatic region and one signal in the aliphatic region, corresponding to the two aromatic protons and the methoxy group protons, respectively.
-
Causality of Chemical Shifts :
-
H-3 and H-6 : The benzene ring has two remaining protons at the C-3 and C-6 positions.
-
The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly deshields protons ortho and para to it.
-
The methoxy group (-OCH₃) is an electron-donating group, which shields ortho and para protons.
-
The halogens (Cl and I) are deactivating yet ortho, para-directing, with their inductive withdrawal generally outweighing resonance donation.
-
H-3 : This proton is ortho to the strongly withdrawing nitro group and meta to the chlorine atom. This environment will cause a significant downfield shift.
-
H-6 : This proton is ortho to the electron-donating methoxy group and meta to the iodine atom. This proton will be shifted upfield relative to H-3.
-
-OCH₃ : The protons of the methoxy group are attached to an oxygen atom and will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.
-
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.1 | Singlet (s) | 1H | H-3 | Ortho to electron-withdrawing NO₂ group. |
| ~ 7.2 | Singlet (s) | 1H | H-6 | Ortho to electron-donating OCH₃ group. |
| ~ 4.0 | Singlet (s) | 3H | -OCH₃ | Methoxy group protons. |
¹³C NMR Spectroscopy: Analysis and Interpretation
The ¹³C NMR spectrum will provide information about the carbon skeleton. Due to the lack of symmetry, seven distinct signals are expected: six for the aromatic carbons and one for the methoxy carbon.
-
Causality of Chemical Shifts :
-
Substituent Effects : The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents.
-
C-NO₂ (C-4) : The carbon attached to the nitro group will be significantly deshielded and appear downfield.[1]
-
C-Cl (C-1) & C-I (C-2) : Carbons bonded to halogens show varied effects. The C-Cl signal is typically found around 130-135 ppm.[2] The C-I bond, due to the "heavy atom effect," will cause the C-2 signal to appear significantly upfield compared to what would be expected based on electronegativity alone.
-
C-OCH₃ (C-5) : The carbon attached to the electron-donating methoxy group will be strongly shielded and appear upfield.
-
C-H Carbons (C-3, C-6) : Their shifts will be influenced by the neighboring substituents. C-3, being adjacent to the nitro-bearing carbon, will be more deshielded than C-6.
-
Methoxy Carbon : The carbon of the -OCH₃ group will appear in the typical aliphatic ether region, around 55-60 ppm.
-
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 155 | C-5 | Attached to strongly electron-donating -OCH₃ group. |
| ~ 148 | C-4 | Attached to electron-withdrawing -NO₂ group.[1] |
| ~ 135 | C-1 | Attached to Chlorine.[2] |
| ~ 128 | C-6 | Influenced by adjacent -OCH₃ and -Cl. |
| ~ 125 | C-3 | Influenced by adjacent -NO₂ and -I. |
| ~ 95 | C-2 | Attached to Iodine (heavy atom shielding effect). |
| ~ 57 | -OCH₃ | Methoxy carbon. |
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
-
Key Vibrational Modes :
-
N-O Stretch (Nitro Group) : The -NO₂ group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch.
-
C-O Stretch (Methoxy Group) : A strong C-O stretching band is expected for the aryl-alkyl ether linkage.
-
Aromatic C=C and C-H Stretches : The benzene ring will show C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.
-
C-Cl and C-I Stretches : These vibrations occur in the fingerprint region and can be difficult to assign definitively, but are expected at lower wavenumbers.
-
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic |
| 2950 - 2850 | Medium | C-H Stretch | -OCH₃ |
| ~ 1590, 1475 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~ 1530 | Strong | Asymmetric N-O Stretch | Nitro (-NO₂) |
| ~ 1350 | Strong | Symmetric N-O Stretch | Nitro (-NO₂) |
| ~ 1250 | Strong | Asymmetric C-O-C Stretch | Aryl-alkyl ether |
| ~ 1020 | Medium | Symmetric C-O-C Stretch | Aryl-alkyl ether |
| ~ 750 | Strong | C-Cl Stretch | Aryl Halide |
| ~ 650 | Medium | C-I Stretch | Aryl Halide |
Experimental Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation : Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.
-
Background Scan : Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (e.g., CO₂, H₂O) and instrument-related absorptions.
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure : Use the pressure arm to ensure firm and even contact between the sample and the crystal.
-
Data Collection : Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing : The software automatically performs a background subtraction. The resulting spectrum displays transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
-
Molecular Ion and Fragmentation :
-
Molecular Ion (M⁺) : The molecular ion peak is expected at m/z 313. The presence of chlorine will result in a characteristic M+2 peak (at m/z 315) with an intensity of about one-third that of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation Pathways : Electron ionization (EI) is a high-energy technique that will cause significant fragmentation. Key fragmentations are expected to be:
-
Loss of a nitro group (-NO₂), m/z 46.
-
Loss of a methoxy radical (·OCH₃), m/z 31.
-
Loss of a chlorine radical (·Cl), m/z 35/37.
-
Loss of an iodine radical (·I), m/z 127.
-
-
Sources
The Crystalline Architecture of Substituted Nitroaromatics: A Technical Guide to the Structure of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, crystallization, and structural analysis of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene, a representative of a class of highly substituted nitroaromatic compounds with significant potential in medicinal chemistry and materials science. In the absence of a published crystal structure for this specific molecule, this document leverages established principles of crystal engineering, synthetic organic chemistry, and X-ray crystallography of closely related analogues to provide a predictive and methodological framework. We will explore the nuanced interplay of intermolecular forces—halogen bonds, hydrogen bonds, and π-π stacking—that dictate the solid-state architecture of these molecules, offering insights into how these structural features can be rationally designed and exploited.
Introduction: The Significance of Crystal Structure in Drug Discovery and Materials Science
The three-dimensional arrangement of molecules in a crystalline solid is a critical determinant of a substance's physicochemical properties, including solubility, dissolution rate, bioavailability, and stability. For drug development professionals, controlling the crystalline form (polymorphism) of an active pharmaceutical ingredient (API) is paramount to ensuring consistent efficacy and safety. In materials science, the precise organization of molecules in a crystal lattice underpins properties such as optical and electronic behavior.
Substituted nitrobenzenes are a versatile class of compounds with applications ranging from synthetic intermediates to pharmacologically active agents. The specific substitution pattern of this compound, featuring a combination of electron-withdrawing and -donating groups, as well as multiple halogen atoms, suggests a rich and complex landscape of intermolecular interactions that will govern its crystal packing. This guide will serve as a predictive roadmap for researchers seeking to understand and control the solid-state properties of this and related molecules.
Synthetic Strategy: A Proposed Pathway to this compound
A plausible synthetic route to the title compound can be designed based on established electrophilic aromatic substitution and diazotization-iodination reactions. The following proposed synthesis leverages commercially available starting materials and well-documented procedures.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Acetylation of 2-Chloro-4-methoxyaniline: To a solution of 2-chloro-4-methoxyaniline in pyridine, add acetic anhydride dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Pour the mixture into ice water and collect the precipitate by filtration to yield N-(2-chloro-4-methoxyphenyl)acetamide.
-
Iodination: Dissolve the acetanilide from the previous step in glacial acetic acid. Add iodine monochloride (ICl) portion-wise and stir at room temperature for 24 hours. The product, N-(2-chloro-5-iodo-4-methoxyphenyl)acetamide, is precipitated by pouring the reaction mixture into water.
-
Nitration: Add the iodinated acetanilide to a mixture of concentrated sulfuric acid and nitric acid at 0 °C. Carefully monitor the temperature while stirring for 4-6 hours. The reaction is quenched by pouring it onto crushed ice, and the nitrated product is collected.
-
Deacetylation: Reflux the nitrated acetanilide in a mixture of sulfuric acid and water to hydrolyze the amide, yielding 1-Chloro-2-iodo-5-methoxy-4-nitroaniline.
-
Deamination: Dissolve the resulting aniline in a mixture of ethanol and sulfuric acid. Cool to 0 °C and add a solution of sodium nitrite dropwise. After the addition is complete, the reaction is gently warmed to effect the deamination and yield the final product, this compound.
Crystallization: The Art and Science of Growing Single Crystals
Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure. For small organic molecules like substituted nitrobenzenes, several techniques can be employed.
Recommended Crystallization Methods
| Method | Description | Advantages | Disadvantages |
| Slow Evaporation | A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly. | Simple to set up and widely applicable. | Can sometimes lead to the formation of many small crystals or an oil. |
| Solvent Layering (Vapor Diffusion) | A solution of the compound in a relatively non-volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization. | Excellent for growing high-quality crystals from small amounts of material. | Requires careful selection of the solvent/anti-solvent pair. |
| Thermal Control (Slow Cooling) | A saturated solution is prepared at an elevated temperature and then cooled slowly. | Can produce large, well-formed crystals. | Requires precise temperature control. |
Step-by-Step Crystallization Protocol
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to find a solvent in which the compound is moderately soluble.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent. Gentle heating may be necessary to dissolve the compound completely.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallization vial to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth:
-
For Slow Evaporation: Cover the vial with a piece of parafilm with a few pinholes and leave it in a vibration-free location.
-
For Vapor Diffusion: Place the vial containing the solution inside a larger jar containing a small amount of a suitable anti-solvent (a solvent in which the compound is insoluble). Seal the jar.
-
-
Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals.
X-ray Crystallography: Elucidating the Molecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal.
The X-ray Crystallography Workflow
Caption: A simplified workflow for single-crystal X-ray structure determination.
Key Steps in Structure Determination
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a beam of X-rays, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction patterns.
Predicted Crystal Structure and Intermolecular Interactions of this compound
Based on the crystal structures of related halogenated and methoxy-substituted nitrobenzenes, we can predict the key intermolecular interactions that will likely govern the crystal packing of the title compound.
The Role of Halogen Bonding
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile. In the crystal structure of this compound, we can anticipate the formation of halogen bonds involving the chlorine and iodine atoms with the oxygen atoms of the nitro group of neighboring molecules. The iodine atom, being more polarizable, is expected to form stronger halogen bonds than the chlorine atom.
The Importance of C-H···O Hydrogen Bonds
The presence of the nitro group and the methoxy group provides ample opportunities for the formation of weak C-H···O hydrogen bonds. The aromatic C-H donors can interact with the oxygen atoms of the nitro and methoxy groups, contributing significantly to the stability of the crystal lattice.
The Contribution of π-π Stacking Interactions
The electron-deficient nitro-substituted benzene ring is likely to participate in π-π stacking interactions with adjacent rings. These interactions, driven by electrostatic and dispersion forces, are a common feature in the crystal packing of aromatic compounds and play a crucial role in stabilizing the overall structure.
A Predictive Model for Crystal Packing
We hypothesize that the crystal packing of this compound will be a complex interplay of these interactions. A layered structure is plausible, with molecules within a layer held together by a network of halogen bonds and C-H···O hydrogen bonds. The layers would then be stacked through π-π interactions.
The Role of Computational Crystal Structure Prediction
In the absence of experimental data, computational methods for crystal structure prediction (CSP) can provide valuable insights into the likely polymorphic forms of a compound.[1] These methods use force fields or quantum mechanical calculations to predict the most stable crystal packing arrangements based on the molecule's structure.[1] For a molecule like this compound, CSP could be employed to generate a set of plausible crystal structures, which could then be used to guide crystallization experiments.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, this technical guide provides a robust framework for its synthesis, crystallization, and structural analysis. By understanding the fundamental principles of crystal engineering and applying them to this and related systems, researchers can gain greater control over the solid-state properties of these important compounds, thereby accelerating their development in both pharmaceutical and materials science applications.
References
- Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(4), 1335-1358.
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
-
Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]
- Simpson, J., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(4), 137-143.
- Lessinger, L. (2024). How to grow crystals for X-ray crystallography. IUCrJ, 11(4), 438-449.
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Wikipedia. (2023). Crystal structure prediction. Retrieved from [Link]
- Qin, C., et al. (2023). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv preprint arXiv:2308.07621.
-
Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]
-
Sciencemadness.org. (2020). Synthesis of 1-chloro-4-nitrobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of nitrobenzene and its derivatives. Retrieved from [Link]
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Reactivity and stability of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
An In-depth Technical Guide to the Reactivity and Stability of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis of this compound, a highly functionalized aromatic compound with significant potential as a versatile building block in modern organic synthesis. The document delves into the molecule's structural attributes, stability profile, and nuanced reactivity, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed protocols, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the knowledge required for its effective application.
Introduction: A Multifaceted Synthetic Intermediate
This compound (CAS No. 1508278-48-5) is a polysubstituted benzene derivative featuring a unique arrangement of functional groups that offer orthogonal reactivity.[1] The presence of two distinct halogen atoms (iodine and chlorine), an electron-donating methoxy group, and a powerful electron-withdrawing nitro group makes this compound an ideal substrate for sequential, site-selective modifications. This guide will explore the electronic and steric factors governing its chemical behavior, providing a framework for its strategic deployment in the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science sectors.
Molecular Structure and Physicochemical Properties
The reactivity of this compound is a direct consequence of the interplay between its substituents. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). The methoxy group, an ortho, para-director, provides electron density to the ring. Crucially, the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds underpins its utility in selective cross-coupling chemistry. The C-I bond is significantly weaker and more polarizable, making it the preferred site for oxidative addition in palladium catalysis.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 1508278-48-5[1] |
| Molecular Formula | C₇H₅ClINO₃ |
| Molecular Weight | 313.48 g/mol [1] |
| Appearance | Typically a solid at room temperature |
Stability, Storage, and Safe Handling
Like many halogenated nitroaromatics, this compound is generally stable under standard laboratory conditions.[2] However, to ensure its integrity, certain precautions are necessary.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[2]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, which could lead to decomposition or unwanted reactions.[2][3]
-
Handling Precautions: Due to its potential for irritation, appropriate personal protective equipment (PPE) is mandatory.[4][5]
-
First Aid Measures: In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[4][5]
Reactivity and Synthetic Applications
The synthetic value of this molecule lies in the predictable, stepwise manipulation of its functional groups. The reactivity hierarchy allows for selective functionalization, primarily at the C-I bond, followed by reactions involving the C-Cl bond or the nitro group.
Palladium-Catalyzed Cross-Coupling Reactions: The C-I Bond as the Primary Reactive Site
The carbon-iodine bond is the most labile site for cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-chlorine bond. This differential reactivity is the cornerstone of its use in sequential synthesis.
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[6] For this compound, this reaction proceeds selectively at the C-I position.
The catalytic cycle involves three main steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
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The Alchemist's Toolkit: A Guide to Key Starting Materials for Heterocyclic Compound Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ubiquity and Importance of Heterocyclic Scaffolds
Heterocyclic compounds form the bedrock of medicinal chemistry and drug discovery. Their diverse structures and rich chemical reactivity have made them indispensable scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into cyclic frameworks imparts unique physicochemical properties that are crucial for biological activity. For the discerning researcher and drug development professional, a deep understanding of the foundational starting materials and the synthetic strategies to elaborate them into complex heterocyclic systems is paramount. This guide provides an in-depth exploration of the most versatile and powerful starting materials, offering not just a "what" but a "why" and "how" for their application in the synthesis of medicinally relevant heterocycles.
The Power of Dicarbonyl Compounds: A Gateway to a Multitude of Heterocycles
Among the most versatile building blocks in the synthetic chemist's arsenal are dicarbonyl compounds. The relative positioning of the two carbonyl groups dictates their reactivity and the types of heterocyclic rings they can form. We will explore the chemistry of 1,3-, 1,4-, and 1,5-dicarbonyl compounds, highlighting their transformation into a diverse range of heterocyclic systems.
1,3-Dicarbonyl Compounds: Building Blocks for Six-Membered Heterocycles and More
1,3-Dicarbonyl compounds, such as β-ketoesters and β-diketones, are characterized by an acidic central methylene group, which can be readily deprotonated to form a nucleophilic enolate. This reactivity is the cornerstone of their utility in synthesizing a variety of heterocycles, including pyrimidines, quinolines, and benzodiazepines.[1][2]
The pyrimidine nucleus is a fundamental component of nucleic acids and is found in numerous therapeutic agents. The Biginelli reaction , a one-pot multicomponent reaction, provides an efficient route to 3,4-dihydropyrimidin-2(1H)-ones from a β-ketoester, an aldehyde, and urea.[1] This acid-catalyzed condensation is a powerful tool for generating molecular diversity for drug discovery programs.[3]
The Pinner synthesis offers another versatile route to pyrimidines through the condensation of 1,3-dicarbonyl compounds with amidines.[4] This method allows for the synthesis of a wide range of substituted pyrimidines, which are key components in many antibacterial and anticancer drugs.[5]
Protocol: Biginelli Reaction for the Synthesis of a Dihydropyrimidinone [4]
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (10 mmol), ethyl acetoacetate (15 mmol), and urea (10 mmol) in 5 mL of 95% ethanol.
-
Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., 0.2 mL of concentrated HCl or Yb(OTf)₃).[1][6] The choice of catalyst can influence reaction time and yield. Lewis acids are often favored for their efficiency and potential for recovery and reuse.[6]
-
Reaction Execution: Heat the mixture to reflux for 1.5 to 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture to 0°C to induce precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure dihydropyrimidinone.
The quinoline scaffold is present in a wide range of antimalarial, antibacterial, and anticancer drugs. The Combes quinoline synthesis involves the acid-catalyzed reaction of anilines with 1,3-diketones.[7] The reaction proceeds through an enamine intermediate, which undergoes cyclization and dehydration to form the quinoline ring. The choice of a strong acid catalyst, such as concentrated sulfuric acid, is crucial for promoting the cyclization step.[7]
The Conrad-Limpach synthesis provides a route to 4-hydroxyquinolines from the condensation of anilines with β-ketoesters.[8][9] The regiochemical outcome of this reaction is temperature-dependent, with lower temperatures favoring the formation of 4-quinolones and higher temperatures leading to 2-quinolones.[10]
Logical Relationship: 1,3-Dicarbonyls to Six-Membered Heterocycles
Caption: Versatility of 1,3-dicarbonyl compounds in synthesizing key heterocycles.
1,5-Benzodiazepines are a class of compounds with a wide range of biological activities, including anxiolytic and anticonvulsant properties. A common synthetic route involves the condensation of o-phenylenediamines with 1,3-diketones or β-ketoesters.[11][12] This reaction is typically catalyzed by acids such as p-toluenesulfonic acid or Lewis acids.[11]
1,4-Dicarbonyl Compounds: The Foundation of the Paal-Knorr Synthesis
1,4-Dicarbonyl compounds are the quintessential starting materials for the synthesis of five-membered heterocycles containing one heteroatom through the celebrated Paal-Knorr synthesis .[13][14][15] This powerful reaction allows for the preparation of furans, pyrroles, and thiophenes.
The acid-catalyzed cyclization and dehydration of 1,4-diketones leads to the formation of furans.[13] A variety of protic acids (e.g., sulfuric acid, p-toluenesulfonic acid) and Lewis acids can be employed as catalysts.[13] The choice of solvent can also be critical, with non-aqueous conditions often favored to drive the dehydration step.
Protocol: Paal-Knorr Furan Synthesis [16]
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the 1,4-dicarbonyl compound (e.g., hexane-2,5-dione, 10 mmol) in a non-polar solvent like toluene (50 mL).
-
Catalysis: Add a catalytic amount of an acid, such as p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol). The acid protonates one of the carbonyl groups, facilitating the subsequent intramolecular nucleophilic attack.
-
Reaction Execution: Heat the mixture to reflux. The azeotropic removal of water drives the reaction to completion. Monitor the reaction by TLC.
-
Work-up and Purification: After cooling, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude furan, which can be further purified by distillation or chromatography.
The reaction of 1,4-dicarbonyl compounds with ammonia or primary amines yields pyrroles.[9][17] This variation of the Paal-Knorr synthesis is highly versatile, accommodating a wide range of amines.[9] The reaction is often carried out in a protic solvent, and the choice of solvent can depend on the nature of the amine used.[9] For less reactive aromatic amines, harsher conditions or the use of a catalyst may be necessary.[17]
Experimental Workflow: Paal-Knorr Pyrrole Synthesis
Caption: A streamlined workflow for the Paal-Knorr synthesis of pyrroles.
Thiophenes, which are important in both medicinal and materials chemistry, can be synthesized from 1,4-dicarbonyl compounds by treatment with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent.[7] This reaction involves the replacement of the carbonyl oxygens with sulfur, followed by cyclization.
1,5-Dicarbonyl Compounds: Precursors to Pyridines
The condensation of 1,5-dicarbonyl compounds with ammonia or a source of ammonia, followed by oxidation, is a classical method for the synthesis of pyridines. The initial cyclization and dehydration lead to a dihydropyridine intermediate, which is then aromatized to the corresponding pyridine.
α-Haloketones: Electrophilic Partners in Heterocycle Formation
α-Haloketones are another class of exceptionally useful starting materials for heterocyclic synthesis.[18][19] Their bifunctional nature, possessing both a nucleophilic enolizable position and an electrophilic carbon bearing a halogen, allows for a variety of cyclization strategies.
Synthesis of Furans: The Feist-Benary Synthesis
The Feist-Benary synthesis is a classic method for the preparation of substituted furans from the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[7][20][21][22] The base, typically a mild one like pyridine or triethylamine to avoid hydrolysis of ester groups, deprotonates the β-dicarbonyl compound to form an enolate.[10] This enolate then acts as a nucleophile, attacking the α-carbon of the halo ketone in an SN2 reaction. The subsequent intramolecular cyclization and dehydration yield the furan ring.
Protocol: Feist-Benary Furan Synthesis [10]
-
Reaction Setup: In a round-bottom flask, dissolve the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq) in a suitable solvent such as ethanol.
-
Base Addition: Add a mild base, for instance, pyridine (1.1 eq). The choice of a non-nucleophilic base is critical to prevent side reactions.
-
Addition of α-Haloketone: Slowly add the α-halo ketone (e.g., chloroacetone, 1.0 eq) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is typically diluted with an organic solvent like diethyl ether and washed sequentially with water, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried, concentrated, and the crude product is purified by distillation or column chromatography.
Synthesis of Thiophenes: The Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to polysubstituted 2-aminothiophenes.[6][23] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[5][6] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[5][24] The use of green chemistry approaches, such as microwave-assisted synthesis or the use of eco-friendly solvents, has been explored to improve the sustainability of this reaction.[6][16]
Mechanism: Gewald Aminothiophene Synthesis
Caption: Key steps in the Gewald synthesis of 2-aminothiophenes.
Application in Drug Discovery and Development: The Power of Diversity
The synthetic methods described in this guide are not merely academic exercises; they are powerful tools for the discovery and development of new medicines. The ability to rapidly and efficiently synthesize diverse libraries of heterocyclic compounds is crucial for high-throughput screening campaigns aimed at identifying new drug leads.[25][26] Multicomponent reactions like the Biginelli and Hantzsch syntheses are particularly well-suited for this purpose, as they allow for the generation of a large number of compounds from a relatively small set of starting materials in a single step.[3][25]
By systematically varying the substituents on the starting dicarbonyl compounds and α-haloketones, medicinal chemists can explore the structure-activity relationships (SAR) of a particular heterocyclic scaffold, ultimately leading to the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties.[27]
Conclusion
Dicarbonyl compounds and α-haloketones are undeniably central to the synthesis of a vast and diverse array of heterocyclic compounds. The named reactions discussed herein—Paal-Knorr, Hantzsch, Feist-Benary, Gewald, Biginelli, and others—represent a powerful and versatile toolkit for the modern synthetic chemist. A thorough understanding of the underlying mechanisms and the factors that govern their outcomes is essential for the rational design and efficient synthesis of novel heterocyclic entities with potential applications in medicine and beyond. As the demand for new and more effective drugs continues to grow, the importance of these fundamental building blocks and the elegant chemistry they enable will only continue to increase.
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Literature review on the synthesis and applications of substituted nitrobenzenes
An In-depth Technical Guide to the Synthesis and Applications of Substituted Nitrobenzenes
Introduction: The Central Role of Substituted Nitrobenzenes in Modern Chemistry
Substituted nitrobenzenes are a class of organic compounds characterized by a benzene ring functionalized with one or more nitro groups (–NO₂) and other substituents. These molecules are not merely laboratory curiosities; they are foundational pillars of the chemical industry. The unique electronic properties conferred by the nitro group—a powerful electron-withdrawing moiety—render the aromatic ring susceptible to a diverse range of chemical transformations. This versatility makes substituted nitrobenzenes indispensable precursors and key intermediates in the synthesis of a vast array of commercial products, including pharmaceuticals, agrochemicals, dyes, polymers, and high-energy materials.[1][2][3][4]
The strategic importance of these compounds lies in the dual reactivity they offer: the aromatic ring can undergo further substitution, and the nitro group itself can be transformed, most notably into an amino group (–NH₂). This reduction to the corresponding aniline is one of the most significant reactions in industrial chemistry, unlocking pathways to countless complex molecules.[1][5] This guide provides an in-depth exploration of the core synthetic methodologies for preparing substituted nitrobenzenes, details their most critical chemical transformations, and surveys their wide-ranging applications, grounding all discussions in mechanistic principles and practical, field-proven insights.
Part 1: Core Synthetic Methodologies
The introduction of a nitro group onto an aromatic ring or the modification of an already nitrated ring forms the basis of nitroarene chemistry. The two primary strategies employed are electrophilic aromatic substitution and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS): The Foundational Nitration Reaction
The most direct and widely practiced method for synthesizing nitroaromatics is electrophilic aromatic nitration.[6] This reaction involves the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich π-system of the aromatic ring.[7][8]
Causality Behind the Mechanism: The benzene ring, while possessing a cloud of delocalized π-electrons, is inherently stable due to its aromaticity. A direct reaction with nitric acid alone is generally slow and inefficient for unactivated rings.[9] Therefore, a much stronger electrophile is required. The genius of the classical "mixed acid" method—using a combination of concentrated nitric and sulfuric acids—lies in the in-situ generation of the highly reactive nitronium ion.[5][9][10] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and powerfully electrophilic nitronium ion.[8][11]
The reaction proceeds in three distinct steps:
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which expels water to form the nitronium ion.
-
Nucleophilic Attack and Formation of the Sigma Complex: The π-electrons of the benzene ring attack the nitronium ion, forming a resonance-stabilized carbocation known as the arenium ion or sigma complex. This step temporarily breaks the aromaticity of the ring and is typically the rate-determining step.[7]
-
Deprotonation and Restoration of Aromaticity: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the stable aromatic π-system and yielding the nitrobenzene product.[8][9]
Diagram: Mechanism of Electrophilic Aromatic Nitration
Caption: The SNAr mechanism involves the formation of a stabilized Meisenheimer complex.
Field-Proven Protocol: Synthesis of N-benzyl-2,4-dinitroaniline [12]
-
System Validation: The reaction progress is easily monitored by the formation of a distinctively colored product precipitate. The reaction is driven to completion by the formation of this stable solid.
-
Methodology:
-
In a round-bottom flask, dissolve 1.0 g of 1-chloro-2,4-dinitrobenzene in 15 mL of ethanol.
-
Add an equimolar amount of benzylamine to the solution with stirring.
-
Heat the mixture to reflux for 1-2 hours. A yellow precipitate of the product will form as the reaction proceeds.
-
After the reflux period, cool the reaction mixture to room temperature and then place it in an ice bath to maximize precipitation.
-
Collect the yellow solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product to yield pure N-benzyl-2,4-dinitroaniline.
-
Part 2: Key Chemical Transformations of the Nitro Group
The true synthetic power of substituted nitrobenzenes is realized through the chemical transformations of the nitro group itself.
Reduction to Anilines: The Gateway to Diverse Functionality
The reduction of the nitro group to an amine (aniline) is arguably the most important transformation of nitroaromatic compounds, providing a gateway to a vast range of pharmaceuticals, dyes, and polymers. [5][13][14]The reaction proceeds through several intermediates, including nitroso and hydroxylamine species.
A variety of methods exist, with the choice depending on the scale, substrate sensitivity, and desired selectivity.
-
Catalytic Hydrogenation: This is the preferred industrial method. It involves reacting the nitro compound with hydrogen gas (H₂) over a metal catalyst such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide. [11][14]It is clean, efficient, and produces high yields.
-
Metal and Acid Reduction: A classic and robust laboratory-scale method is the use of a metal, such as iron, tin, or zinc, in the presence of a strong acid like hydrochloric acid (HCl). [13][15]The Béchamp reduction, using iron filings and HCl, is a historically significant example. [13]* Transfer Hydrogenation: This method avoids the need for high-pressure hydrogen gas by using a hydrogen donor molecule, such as hydrazine (N₂H₄), in the presence of a catalyst like Pd/C. [15]
Diagram: Common Pathways for Nitro Group Reduction
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An In-depth Technical Guide to the Safety and Handling of Halogenated Nitroaromatic Compounds
Abstract: Halogenated nitroaromatic compounds are a pivotal class of chemicals utilized in the synthesis of a myriad of products, including pharmaceuticals, dyes, pesticides, and explosives.[1] However, their utility is counterbalanced by significant inherent hazards, including high reactivity, potential for thermal instability, and considerable toxicity.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of these energetic materials. By elucidating the causality behind safety protocols, this document aims to foster a culture of intrinsic safety within the laboratory environment.
Section 1: The Inherent Risks of Halogenated Nitroaromatic Compounds
Halogenated nitroaromatic compounds present a trifecta of hazards: reactivity, toxicity, and environmental persistence. Understanding these risks is the foundation of safe laboratory practice.
Reactivity and Thermal Instability
The presence of both nitro groups and halogen substituents on an aromatic ring creates a molecule with significant chemical reactivity.[4] The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, makes these compounds resistant to oxidative degradation but also prone to rapid, exothermic decomposition under certain conditions.[1]
Many nitroaromatic compounds are energetic materials, meaning they can decompose exothermically and, in some cases, explosively.[5] This reactivity is a primary safety concern. Incidents involving the thermal decomposition of nitroaromatic compounds have led to serious accidents in industrial settings.[3] The presence of impurities or contact with incompatible materials can significantly lower their thermal stability, potentially leading to runaway reactions at temperatures much lower than that of the pure substance.[2]
Key Considerations:
-
Shock Sensitivity: Some nitroaromatic compounds, particularly those with multiple nitro groups like picric acid, are shock-sensitive and can be explosive.[6]
-
Autocatalytic Decomposition: Certain isomers, such as ortho-nitrotoluene, can undergo autocatalytic decomposition, which involves an induction phase followed by a rapid acceleration of the reaction, leading to a sudden increase in temperature and pressure.[3]
-
Incompatible Materials: Contact with strong reducing agents (e.g., sodium sulfide, zinc powder), strong oxidizing agents (e.g., chromates, peroxides), and certain metals can lead to violent reactions.[7]
Toxicological Profile
Halogenated nitroaromatic compounds are recognized for their toxicity, with effects ranging from skin and eye irritation to more severe systemic health issues.[8][9] Many are classified as hazardous substances, and some are suspected or known carcinogens and mutagens.[1][8]
Routes of Exposure and Health Effects:
-
Dermal Absorption: A primary route of exposure is through the skin.[7][10] Many of these compounds can be readily absorbed through the skin, leading to systemic toxicity.
-
Inhalation: Inhalation of dust or vapors can cause respiratory irritation and systemic poisoning.[7][9]
-
Ingestion: Accidental ingestion can lead to severe health consequences.
-
Systemic Effects: A key toxic effect of many nitroaromatic compounds is methemoglobinemia, a condition where the oxygen-carrying capacity of the blood is reduced.[10] Overexposure can also lead to gastrointestinal infections, neurological disorders, and organ damage.[11]
The addition of halogen atoms can further influence the toxicity of nitroaromatic compounds.[12]
Environmental Persistence
Due to the electron-withdrawing nature of the nitro groups, these compounds are often resistant to biological and chemical degradation, leading to their persistence in the environment.[1][8][13] This recalcitrance, coupled with their toxicity, makes their proper disposal a critical aspect of their life cycle management.
Section 2: Hierarchy of Controls for Safe Handling
A systematic approach to managing the risks associated with halogenated nitroaromatic compounds involves implementing a hierarchy of controls, prioritizing the most effective measures.
Caption: Hierarchy of Controls Workflow
Engineering Controls
Engineering controls are the most effective line of defense as they physically separate the researcher from the hazard.
-
Chemical Fume Hoods: All work with halogenated nitroaromatic compounds must be conducted in a certified chemical fume hood to prevent the inhalation of vapors and dust.[14] The sash should be kept at the lowest possible height during experiments.
-
Ventilated Enclosures: For weighing solid compounds, a ventilated balance enclosure should be used to contain any airborne particles.[15]
-
Glove Boxes: For highly toxic or oxygen-sensitive compounds, a glove box provides a contained and inert atmosphere.
-
Blast Shields: When working with potentially explosive compounds or running reactions with a risk of thermal runaway, a blast shield should be used.
Administrative Controls
Administrative controls are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Detailed SOPs must be developed and strictly followed for every experiment involving these compounds. SOPs should include hazard information, designated work areas, PPE requirements, waste disposal procedures, and emergency response steps.[15]
-
Training: All personnel must receive comprehensive training on the specific hazards of the compounds they are working with, as well as general laboratory safety procedures.[16][17]
-
Designated Areas: Work with particularly hazardous substances, including carcinogens and reproductive toxins, should be conducted in a designated area with restricted access and clear hazard signage.[15]
-
Minimizing Quantities: Use the minimum quantity of the compound necessary for the experiment to reduce the potential risk.[15]
-
Personal Hygiene: A high standard of personal hygiene, including thorough hand washing after handling these compounds and before leaving the laboratory, is crucial to prevent accidental exposure.[7][15]
Personal Protective Equipment (PPE)
PPE is the last line of defense and should be used in conjunction with engineering and administrative controls. The selection of appropriate PPE is critical.
| PPE Category | Specification |
| Hand Protection | Double-gloving with nitrile gloves is recommended for good chemical resistance.[14] For prolonged contact or when handling highly corrosive materials, heavier nitrile or Viton gloves may be necessary. Always inspect gloves for integrity before use.[9] |
| Eye Protection | Chemical splash goggles are mandatory at all times.[9][14] |
| Face Protection | A face shield should be worn over safety goggles when there is a risk of splashing or explosion.[9][14] |
| Body Protection | A flame-resistant lab coat should be worn and kept fastened.[9][14] For larger quantities or increased splash risk, a chemical-resistant apron should be worn over the lab coat.[14] |
| Respiratory Protection | Work should be conducted in a fume hood to avoid the need for respiratory protection. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary, and personnel must be enrolled in a respiratory protection program.[14] |
Section 3: Experimental Protocols
Adherence to meticulous experimental protocols is paramount for ensuring safety.
Weighing and Transferring Solids
-
Preparation: Designate a specific area within a chemical fume hood or a ventilated balance enclosure for weighing.[14]
-
Equipment: Use a tared, sealed container for weighing to minimize contamination.
-
Procedure: Carefully transfer the solid using a spatula. Avoid creating dust. If any material is spilled, it must be decontaminated immediately following the spill cleanup protocol.
-
Post-Transfer: Securely close the container and decontaminate the spatula and weighing area.
Solution Preparation and Reactions
-
Solvent Selection: Choose solvents with care, considering their compatibility with the halogenated nitroaromatic compound.
-
Dissolution: Add the solid compound to the solvent slowly and with stirring to control the dissolution process.
-
Reaction Monitoring: Continuously monitor reactions for any unexpected changes in temperature, pressure, or color.
-
Temperature Control: For exothermic reactions, ensure adequate cooling is available and that the rate of addition of reagents is controlled to prevent thermal runaway.
Section 4: Storage and Waste Management
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage
-
Segregation: Store halogenated nitroaromatic compounds away from incompatible materials, particularly flammable substances, strong acids, bases, and oxidizing and reducing agents.[18]
-
Containers: Store in tightly closed, clearly labeled containers in a cool, dry, and well-ventilated area.[18][19] The original container with the manufacturer's label is ideal.
-
Inventory Management: Maintain an accurate inventory of all halogenated nitroaromatic compounds and dispose of old or unnecessary chemicals promptly.
Waste Disposal
-
Waste Segregation: All waste contaminated with halogenated nitroaromatic compounds (e.g., gloves, weighing paper, reaction mixtures) must be collected in designated, labeled hazardous waste containers.[14] Halogenated and non-halogenated waste streams must be kept separate.[20][21]
-
Container Management: Waste containers must be made of a compatible material (e.g., polyethylene for many halogenated solvents) and kept securely closed.[18][21]
-
Disposal Procedures: Do not pour halogenated nitroaromatic compounds down the drain.[6] All hazardous waste must be disposed of through a licensed hazardous waste contractor in accordance with local, state, and federal regulations.[6][22]
Section 5: Emergency Procedures
Preparedness for emergencies is a non-negotiable aspect of laboratory safety.
Spill Response
The appropriate response to a chemical spill depends on its size and the specific hazards of the material.
Caption: Spill Response Decision Workflow
For a Minor Spill:
-
Alert personnel in the immediate area.
-
Don appropriate PPE.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[22]
-
Carefully collect the absorbed material into a labeled hazardous waste container.[22]
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Report the incident to your supervisor.
For a Major Spill:
-
If the material is flammable, eliminate all sources of ignition.[6][19]
-
Activate the fire alarm and notify emergency services.[6][24]
-
Attend to any contaminated individuals, removing contaminated clothing and flushing the affected skin with water for at least 15 minutes.[25]
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[25]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
References
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- In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic. (URL: )
- Kinetic stability and transformation pathway of halogenated nitrophenols in drinking w
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Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (URL: [Link])
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Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. (URL: [Link])
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(PDF) Structure-Toxicity Relationships of Nitroaromatic Compounds - ResearchGate. (URL: [Link])
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Nitrocompounds, Aromatic - ILO Encyclopaedia of Occupational Health and Safety. (URL: [Link])
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Personal Protective Equipment | US EPA. (URL: [Link])
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Mechanism of action of toxic halogenated aromatics - PMC - NIH. (URL: [Link])
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NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : N - CDC. (URL: [Link])
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Major mechanisms of toxicity of nitroaromatic compounds - ResearchGate. (URL: [Link])
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Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (URL: [Link])
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Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS. (URL: [Link])
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SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard - YouTube. (URL: [Link])
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The influence of the nitro-group on the reactivity of aromatic halogens. Part II - Journal of the Chemical Society (Resumed) (RSC Publishing). (URL: [Link])
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Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. (URL: [Link])
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Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration - OSHA. (URL: [Link])
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HAZARDOUS WASTE STORAGE AND DISPOSAL 1. Purpose: 2. Scope - Department of Chemistry | University of Toronto. (URL: [Link])
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Halogenated Solvents in Laboratories - Campus Operations. (URL: [Link])
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Quantitative Structure-Activity Analysis of the Algae Toxicity of Nitroaromatic Compounds. (URL: [Link])
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Guidelines for Solvent Waste Recycling and Disposal. (URL: [Link])
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA. (URL: [Link])
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APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards - NASA. (URL: [Link])
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A Technical Guide to the Solubility of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene in Common Organic Solvents
This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the molecular interactions that govern the solubility of this compound. Given the limited availability of direct experimental data in public literature, this guide emphasizes the theoretical principles that predict solubility behavior and provides robust experimental protocols for its empirical determination.
Introduction: The Significance of Solubility
Solubility is a critical physicochemical parameter that dictates the suitability of a compound for various applications, from reaction chemistry to pharmaceutical formulation. For a molecule like this compound, a substituted aromatic compound with potential applications in chemical synthesis and drug discovery, understanding its solubility profile is paramount.[1] The arrangement of chloro, iodo, methoxy, and nitro functional groups on the benzene ring creates a unique electronic and steric environment that directly influences its interaction with solvents. A thorough grasp of its solubility allows for informed decisions in solvent selection for synthesis, purification, and formulation, ultimately impacting reaction efficiency, product purity, and bioavailability.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play.[2][3] The dissolution process involves the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[2] The overall free energy change of this process determines the extent of solubility.[4]
The molecular structure of this compound features a combination of functional groups that contribute to its overall polarity and potential for intermolecular interactions:
-
Benzene Ring: The aromatic ring itself is nonpolar and contributes to solubility in nonpolar solvents through van der Waals forces.
-
Chloro and Iodo Groups: These halogen substituents are electronegative and introduce polarity. The large size of the iodine atom also enhances polarizability, potentially increasing interactions with a range of solvents.
-
Methoxy Group (-OCH₃): The ether linkage introduces a polar C-O bond and the oxygen atom has lone pairs of electrons that can act as hydrogen bond acceptors.[5] This group can enhance solubility in polar aprotic and, to some extent, polar protic solvents.
-
Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar functional group.[6] The presence of the nitro group significantly increases the dipole moment of the molecule, favoring solubility in polar solvents.[5]
Considering the combination of these functional groups, this compound is expected to be a polar molecule. The presence of multiple polar functional groups suggests that it will exhibit limited solubility in water and nonpolar solvents but will likely be more soluble in polar aprotic and some polar protic organic solvents.
Predicted Solubility Profile
Based on the theoretical principles discussed, the following table provides a predicted solubility profile for this compound in a range of common organic solvents. This table serves as a guideline for initial solvent screening.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Low | The large, nonpolar aromatic ring and halogen substituents likely dominate over the polar groups, leading to poor hydration. |
| Methanol | Moderate | The polarity of methanol and its ability to act as a hydrogen bond donor and acceptor should allow for favorable interactions with the methoxy and nitro groups.[2] | |
| Ethanol | Moderate | Similar to methanol, but the slightly larger nonpolar alkyl chain may slightly reduce solubility compared to methanol. | |
| Polar Aprotic | Acetone | High | The strong dipole moment of acetone can effectively solvate the polar regions of the molecule, particularly the nitro group. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions, making it an excellent candidate for dissolving polar organic molecules.[2] | |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar aprotic solvent that should readily dissolve the target compound.[2] | |
| Acetonitrile | Moderate to High | Acetonitrile's polarity and ability to engage in dipole-dipole interactions should lead to good solubility. | |
| Nonpolar | Hexane | Low | The significant polarity of the nitro and methoxy groups, along with the chloro and iodo substituents, will result in poor interactions with the nonpolar hexane molecules.[5] |
| Toluene | Low to Moderate | While toluene is generally nonpolar, its aromatic ring can engage in π-π stacking interactions with the benzene ring of the solute, which may afford some degree of solubility. The presence of polar functional groups, however, will limit this. | |
| Dichloromethane (DCM) | Moderate to High | DCM has a moderate polarity and is a good solvent for a wide range of organic compounds. It should be effective at dissolving this compound due to a balance of interactions. | |
| Diethyl Ether | Low to Moderate | The ether's ability to act as a hydrogen bond acceptor may offer some interaction with the solute, but its overall low polarity will likely limit solubility. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume (e.g., 2.0 mL) of each selected solvent to the respective vials.
-
Securely cap the vials and vortex for 1-2 minutes to ensure initial mixing.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Self-Validating System
To ensure the trustworthiness of the results, the following checks should be incorporated:
-
Equilibrium Confirmation: Analyze samples at different time points (e.g., 24, 36, and 48 hours) to ensure that the concentration in the supernatant has reached a plateau, confirming that equilibrium has been established.
-
Method Validation: The analytical method used for quantification should be validated for linearity, accuracy, and precision according to standard guidelines.
-
Temperature Control: Maintain a constant and accurately recorded temperature throughout the experiment, as solubility is temperature-dependent.
Visualizing the Process
Molecular Interactions in Solution
The following diagram illustrates the key intermolecular forces that will influence the dissolution of this compound in a polar aprotic solvent like acetone.
Caption: Key intermolecular interactions governing solubility.
Experimental Workflow for Solubility Determination
This diagram outlines the logical flow of the experimental protocol described above.
Sources
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- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solubility - Wikipedia [en.wikipedia.org]
- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 6. tutorchase.com [tutorchase.com]
Methodological & Application
Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
Introduction: Unlocking Molecular Complexity
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] Its application in the pharmaceutical and materials science industries is extensive, particularly for the synthesis of complex biaryl and heteroaryl structures.[2][4] This guide focuses on a specialized substrate, 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene , a molecule rich with synthetic potential due to its distinct electronic and steric features.
This polysubstituted benzene ring presents a unique challenge and opportunity: the presence of two different halogen atoms (Iodo and Chloro) at ortho positions. This structural feature allows for highly selective, sequential cross-coupling reactions. By carefully controlling reaction conditions, one can selectively functionalize the C-I bond while leaving the C-Cl bond intact for subsequent transformations. The electron-withdrawing nitro group and electron-donating methoxy group further modulate the ring's reactivity, making a nuanced understanding of the reaction mechanism and conditions paramount for success. This document provides a detailed exploration of the mechanistic principles, a field-tested protocol, and practical insights for leveraging this versatile building block in complex molecule synthesis.
Mechanistic Rationale: The Basis of Chemoselectivity
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6] The chemoselectivity in coupling reactions with di- or polyhalogenated arenes is primarily dictated by the first step: oxidative addition.
The Catalytic Cycle The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-halogen bond (C-X) of the aryl halide, forming a Pd(II) intermediate.[5][6]
-
Transmetalation: The organic moiety from an organoboron compound (activated by a base) is transferred to the palladium center, displacing the halide.[1][2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[1][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Driving Chemoselectivity with this compound
The key to selectively functionalizing this substrate lies in the differential reactivity of the C-I and C-Cl bonds. The rate of oxidative addition for aryl halides follows the trend: I > Br > OTf >> Cl .[7] This trend is governed by the bond dissociation energies (BDE) of the carbon-halogen bonds; the C-I bond is significantly weaker than the C-Cl bond, making it far more susceptible to cleavage and insertion by the Pd(0) catalyst.
Furthermore, the electronic environment of the ring influences this step. The potent electron-withdrawing nitro group (-NO₂) deactivates the ring nucleophilicity but enhances the rate of oxidative addition by making the aryl halide a better electrophile.[8] For this compound, this electronic pull, combined with the inherent lability of the C-I bond, ensures that under standard Suzuki-Miyaura conditions, the reaction will occur almost exclusively at the iodine-bearing carbon.
Experimental Protocol: Selective Mono-Arylation
This protocol details a representative procedure for the chemoselective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₇H₅ClINO₄ | 329.48 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 |
| Toluene | C₇H₈ | 92.14 | 4 mL | - |
| Water (degassed) | H₂O | 18.02 | 1 mL | - |
Step-by-Step Methodology
-
Inert Atmosphere: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (329 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Catalyst Addition: Under a positive flow of argon or nitrogen, add Pd(PPh₃)₄ (35 mg, 0.03 mmol, 3 mol%). Causality Note: Pd(PPh₃)₄ is a reliable, pre-formed Pd(0) source, ideal for ensuring the catalytic cycle initiates promptly. For more challenging substrates, a combination of a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can generate a more active catalyst in situ.[9]
-
Solvent Addition: Add toluene (4 mL) and degassed water (1 mL) to the flask via syringe. Causality Note: A biphasic solvent system like Toluene/Water is common. The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the activation of the boronic acid at the phase interface.[7]
-
Degassing: Seal the flask and thoroughly degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with argon. This is critical to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, deactivating the catalyst.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS by sampling a small aliquot.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 1-chloro-2-(4-methoxyphenyl)-5-methoxy-4-nitrobenzene.
Caption: Workflow for the chemoselective Suzuki-Miyaura coupling reaction.
Expected Outcomes and Further Applications
The described protocol is expected to yield the mono-arylated product with high selectivity (>95%). The C-Cl bond remains unreacted under these conditions, providing a synthetic handle for subsequent diversification.
Potential Further Reactions:
-
Second Cross-Coupling: Under more forcing conditions (e.g., higher temperatures, stronger bases, and specialized catalysts for aryl chlorides like those using bulky N-heterocyclic carbene (NHC) or biarylphosphine ligands), a second, different aryl group can be installed at the chlorine position.[10][11]
-
Nitro Group Reduction: The nitro group can be readily reduced to an aniline derivative using reagents like SnCl₂/HCl, H₂/Pd-C, or iron powder. This opens access to a vast array of further functionalizations, including diazotization, amide bond formation, and N-arylation reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the nitro group activates the ring for SNAr, potentially allowing for the displacement of the chlorine atom by nucleophiles under specific conditions.
The ability to perform these transformations in a stepwise manner makes this compound a powerful intermediate for building highly decorated and complex molecular architectures, which is of significant interest to drug development professionals.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst (oxidized Pd(0) or ligand). | Ensure rigorous degassing. Use fresh, high-quality catalyst and solvents. Consider an in situ generated catalyst system (e.g., Pd(OAc)₂/SPhos). |
| Ineffective base or boronic acid decomposition (protodeboronation). | Use a stronger base like K₃PO₄ or CsF. Ensure the boronic acid is of good quality. Minimize reaction time if protodeboronation is suspected. | |
| Homocoupling of Boronic Acid | Presence of oxygen; reaction temperature too high. | Improve degassing technique. Lower the reaction temperature and monitor for longer times. |
| Reaction at C-Cl Bond | Reaction conditions are too harsh (high temperature, overly active catalyst). | This is unlikely under the prescribed conditions but possible. Reduce temperature. Use a less active catalyst system if necessary. Confirm product identity carefully by NMR and MS to rule out isomeric products. The choice of ligand can heavily influence selectivity in dihaloarenes.[4][12] |
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Available at: [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (n.d.). Available at: [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). Available at: [Link]
-
Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. (n.d.). Available at: [Link]
-
Trace amounts of palladium catalysed Suzuki-Miyaura reaction of deactivated and hindered aryl chlorides - ResearchGate. (n.d.). Available at: [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. (n.d.). Available at: [Link]
-
Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. (n.d.). Available at: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Reaction Using Saturated N-Heterocarbene Ligands | Request PDF - ResearchGate. (n.d.). Available at: [Link]
-
Suzuki‐Miyaura cross‐coupling of nitroarenes. - ResearchGate. (n.d.). Available at: [Link]
-
Tandem chemoselective Suzuki-Miyaura cross-coupling enabled by nucleophile speciation control - SciSpace. (n.d.). Available at: [Link]
-
The Suzuki–Miyaura Coupling of Nitroarenes - SYNFORM - Thieme Chemistry. (n.d.). Available at: [Link]
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Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand - ChemRxiv. (n.d.). Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - Semantic Scholar. (n.d.). Available at: [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (n.d.). Available at: [Link]
-
The Suzuki-Miyaura Coupling of Nitroarenes - Organic Chemistry Portal. (n.d.). Available at: [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. (n.d.). Available at: [Link]
-
DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. (2022). Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (n.d.). Available at: [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. (n.d.). Available at: [Link]
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Unlocking Sequential C-C Bond Formation: Application of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene in Chemoselective Heck and Sonogashira Couplings
Introduction: A Versatile Building Block for Orthogonal Synthesis
In the landscape of modern synthetic organic chemistry, the quest for molecular scaffolds that allow for precise, stepwise elaboration is paramount for the efficient construction of complex molecules. 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene emerges as a highly valuable, yet underutilized, building block for researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct halogen atoms with differential reactivity, an electron-withdrawing nitro group, and an electron-donating methoxy group, offers a powerful platform for sequential, chemoselective cross-coupling reactions.
This guide provides an in-depth exploration of the application of this compound in two of the most powerful C-C bond-forming reactions: the Heck and Sonogashira couplings. We will delve into the mechanistic rationale for the predictable selectivity of these transformations and provide detailed, field-proven protocols to empower researchers to leverage this versatile reagent in their synthetic endeavors.
The Principle of Chemoselectivity: Exploiting the Halogen Reactivity Gradient
The cornerstone of utilizing this compound in sequential couplings lies in the intrinsic difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed reactions. The oxidative addition of a palladium(0) catalyst to an aryl halide is the crucial first step in both the Heck and Sonogashira catalytic cycles. The propensity for this step to occur follows a well-established trend: I > Br > OTf >> Cl.[1][2] The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it substantially more susceptible to oxidative addition under mild reaction conditions. This inherent reactivity difference allows for the selective functionalization of the iodo-position while leaving the chloro-substituent intact for subsequent transformations.
The presence of the strongly electron-withdrawing nitro group further activates the aromatic ring towards nucleophilic attack and can influence the electronic properties of the palladium catalyst during the catalytic cycle. Conversely, the electron-donating methoxy group can also modulate the reactivity of the aryl halide. Understanding these electronic influences is key to optimizing reaction conditions.
Sonogashira Coupling: Precision Alkynylation at the Iodo-Position
The Sonogashira coupling is a robust and versatile method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[3][4] When applied to this compound, this reaction proceeds with high selectivity at the C-I bond.
Mechanistic Insight: The Dual Catalytic Cycle
The Sonogashira reaction traditionally employs a dual catalytic system involving palladium and copper co-catalysts.[5] The palladium catalyst facilitates the oxidative addition to the aryl iodide and the final reductive elimination to form the product. The copper co-catalyst is believed to activate the terminal alkyne by forming a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[5]
However, for substrates bearing strongly electron-withdrawing groups, such as the nitro group in our target molecule, copper-free Sonogashira conditions can be advantageous. In some cases, the presence of copper(I) iodide has been shown to be detrimental to the coupling of less active aryl halides.[6][7]
Figure 1: Simplified catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Selective Sonogashira Coupling
This protocol is designed for the selective coupling of a terminal alkyne to the iodo-position of this compound. A copper-free approach is recommended to minimize potential side reactions and simplify purification.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base and the terminal alkyne.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A stable and reliable Pd(II) precursor that is reduced in situ to the active Pd(0) catalyst. |
| Ligand | PPh₃ | A readily available and effective phosphine ligand for stabilizing the palladium catalyst. |
| Base | TEA or DIPEA | Acts as a scavenger for the HI generated during the reaction and facilitates the deprotonation of the terminal alkyne. |
| Solvent | DMF or THF | Polar aprotic solvents that are excellent for solubilizing the reactants and catalyst. Must be anhydrous and degassed. |
| Temperature | 60-80 °C | Provides sufficient thermal energy to drive the reaction to completion without promoting decomposition or side reactions. |
Heck Coupling: Stereoselective Alkenylation
The Mizoroki-Heck reaction, commonly known as the Heck reaction, is a powerful method for forming a C-C bond between an aryl halide and an alkene.[8] Similar to the Sonogashira coupling, the Heck reaction on this compound will proceed selectively at the more reactive C-I bond.
Mechanistic Rationale: The Pd(0)/Pd(II) Catalytic Cycle
The Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[9] The key steps involve:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate.
-
Alkene Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the aryl-palladium bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the final alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.
Figure 2: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol: Selective Heck Coupling
This protocol outlines a general procedure for the selective Heck coupling of an alkene with this compound at the iodo-position.
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, acrylate) (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand (2-4 mol%)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF, NMP, or acetonitrile)
Procedure:
-
In a flame-dried Schlenk tube equipped with a magnetic stir bar and under an inert atmosphere, combine this compound, Pd(OAc)₂, the phosphine ligand, and the base.
-
Evacuate and backfill with argon or nitrogen three times.
-
Add the anhydrous, degassed solvent and the alkene via syringe.
-
Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or GC-MS.
-
After the reaction is complete, cool to room temperature and dilute with ethyl acetate or another suitable organic solvent.
-
Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A common and effective precatalyst for Heck reactions. |
| Ligand | P(o-tol)₃ | A bulky phosphine ligand that can promote the reaction and influence regioselectivity. |
| Base | TEA or K₂CO₃ | Neutralizes the HI formed during the reaction, regenerating the active catalyst. |
| Solvent | DMF, NMP, ACN | High-boiling polar aprotic solvents are typically used to facilitate the reaction at elevated temperatures. |
| Temperature | 80-120 °C | Necessary to overcome the activation energy for the catalytic cycle. |
The Next Step: Orthogonal Functionalization
The true synthetic utility of this compound is realized in its potential for sequential, orthogonal cross-coupling reactions. After selectively functionalizing the iodo-position via a Heck or Sonogashira coupling, the less reactive chloro-substituent remains available for a second C-C bond formation under more forcing reaction conditions. This could involve, for example, a Suzuki, Stille, or Buchwald-Hartwig amination reaction, allowing for the modular and convergent synthesis of complex, highly substituted aromatic compounds.
Figure 3: Workflow for sequential cross-coupling reactions.
Conclusion and Future Outlook
This compound is a powerful and versatile building block that enables the strategic and selective formation of multiple C-C bonds on a single aromatic core. The predictable chemoselectivity, driven by the differential reactivity of the iodo and chloro substituents, allows for a modular approach to the synthesis of complex organic molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this substrate. Future work in this area could involve the development of one-pot sequential coupling methodologies and the exploration of a wider range of cross-coupling partners to further expand the synthetic utility of this valuable reagent.
References
-
Sonogashira, K. Development of Pd-Catalyzed Cross-Coupling of Organoboron Compounds: The Suzuki Reaction. Proc. Jpn. Acad., Ser. B87 , 521–534 (2011). [Link]
-
Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107 , 874–922 (2007). [Link]
-
Sonogashira, K., Tohda, Y. & Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Lett.16 , 4467–4470 (1975). [Link]
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Wikipedia contributors. Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Palani, V., Perea, M. A. & Sarpong, R. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chem. Rev.121 , 12596–12674 (2021). [Link]
-
Li, J.-H., Liang, Y. & Xie, Y.-X. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. J. Org. Chem.70 , 4393–4396 (2005). [Link]
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Beletskaya, I. P. & Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.100 , 3009–3066 (2000). [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Knowles, R. The Intramolecular Heck Reaction. MacMillan Group Meeting. (2004). [Link]
-
Wipf, P. The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group. (2006). [Link]
-
Li, J.-H., Liang, Y. & Xie, Y.-X. Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. J. Org. Chem.70 , 4393-4396 (2005). [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
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Chemistry LibreTexts. Heck Reaction. [Link]
-
Chinchilla, R. & Nájera, C. Recent Advances in Sonogashira Reactions. Chem. Soc. Rev.40 , 5084-5121 (2011). [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Adv.13 , 22512-22528 (2023). [Link]
-
Li, J.-H., Liang, Y. & Xie, Y.-X. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. J. Org. Chem.70 , 4393–4396 (2005). [Link]
-
Total Organic Chemistry. Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. (2021). [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. J. Chem. Educ.92 , 1234–1237 (2015). [Link]
-
Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Molecules25 , 3939 (2020). [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. (2022). [Link]
-
One-pot sequential Heck-Sonogashira coupling reactions of aryl dihalides. ResearchGate. (2016). [Link]
-
Of the ortho effect in palladium/norbornene-catalyzed reactions: a theoretical investigation. J. Org. Chem.76 , 5462–5471 (2011). [Link]
-
Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. J. Org. Chem.78 , 2786–2791 (2013). [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Adv.13 , 7420–7436 (2023). [Link]
-
The Heck (Mizoroki-Heck) reaction is one of the first examples of palladium-catalyzed cross coupling reactions that were the topic of the 2010 Nobel Prize in Chemistry. YouTube. (2021). [Link]
-
Heck reaction between 4-iodoanisole and methyl acrylate employing the catalyst Pd@CS-PPh2. ResearchGate. (2021). [Link]
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals2 , 137-143 (2012). [Link]
-
1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. OECD SIDS. (2003). [Link]
-
Beletskaya, I. P. & Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.100 , 3009–3066 (2000). [Link]
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Application Notes & Protocols: 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene as a Versatile Building Block in Pharmaceutical Intermediate Synthesis
Introduction
In the landscape of modern medicinal chemistry and process development, the efficiency of a synthetic route is often dictated by the strategic utility of its building blocks. 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene (CAS No. 1508278-48-5) is a highly functionalized aromatic compound that exemplifies the principles of strategic synthesis. Its utility stems from the presence of multiple, distinct reactive centers that can be addressed with high selectivity. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in metal-catalyzed cross-coupling reactions, combined with the potential for nucleophilic aromatic substitution (SNAr) and nitro group reduction, makes this molecule a powerful scaffold for constructing complex pharmaceutical intermediates.
This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed protocols for its application in key synthetic transformations. We will delve into the causality behind experimental choices, offering researchers and drug development professionals the insights needed to leverage this building block to its full potential.
Physicochemical Properties and Safety
A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.
| Property | Value |
| CAS Number | 1508278-48-5 |
| Molecular Formula | C₇H₅ClINO₃ |
| Molecular Weight | 313.48 g/mol |
| Appearance | Typically a pale yellow to yellow solid |
| Solubility | Soluble in common organic solvents such as Dioxane, Toluene, DMF, and DMSO |
Safety Information: As with all nitroaromatic and halogenated compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. The nitro group makes this compound potentially energetic, and it should be stored away from strong reducing agents and heat sources.[1]
Strategic Applications in Palladium-Catalyzed Cross-Coupling Reactions
The primary strategic advantage of this building block lies in the significant difference in reactivity between the C-I and C-Cl bonds. The C-I bond is considerably more susceptible to oxidative addition to a Pd(0) catalyst, allowing for selective functionalization at the 2-position while leaving the C-Cl bond at the 1-position intact for subsequent transformations.[2]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds, a motif prevalent in many pharmaceutical agents.[2][3] The reaction's high functional group tolerance and generally mild conditions make it ideal for complex molecule synthesis.
Causality & Rationale: The selective coupling at the C-I bond is driven by bond dissociation energies (BDE), where the C-I bond (≈228 kJ/mol) is much weaker than the C-Cl bond (≈397 kJ/mol). This allows the Pd(0) catalyst to undergo oxidative addition preferentially into the C-I bond. The choice of a moderately weak base, such as K₃PO₄ or Cs₂CO₃, is crucial to facilitate the transmetalation step without promoting unwanted side reactions, such as hydrolysis of the chloro or nitro groups.[4][5]
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
Objective: To synthesize 1-chloro-5-methoxy-4-nitro-2-(aryl)benzene derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv) or Pd(OAc)₂ (0.05 equiv) with SPhos (0.10 equiv)[5]
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound (e.g., 313 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (3.0 mmol).
-
Add the palladium catalyst and ligand (if applicable).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent mixture (e.g., 10 mL of Dioxane/H₂O 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
| Parameter | Expected Outcome |
| Typical Yield | 75-95% |
| Selectivity (C-I vs C-Cl) | >98:2 |
| Reaction Time | 4-12 hours |
Buchwald-Hartwig Amination for C-N Bond Formation
The formation of aryl amines is a critical transformation in drug synthesis. The Buchwald-Hartwig amination provides a powerful method for this, offering broad substrate scope and functional group tolerance where classical methods like SNAr or reduction of nitroarenes may not be suitable.[6][7]
Causality & Rationale: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds selectively at the more reactive C-I bond.[8] The choice of ligand is critical for an efficient catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote both the oxidative addition and the final reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine, forming the active palladium-amido complex.[9][10]
Protocol 2: Selective Buchwald-Hartwig Amination at the C-I Position
Objective: To synthesize N-aryl-2-chloro-4-methoxy-5-nitroanilines.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos or RuPhos (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a flame-dried Schlenk flask.
-
Add this compound (e.g., 313 mg, 1.0 mmol).
-
Add the anhydrous solvent (e.g., 8 mL Toluene).
-
Add the amine (1.1-1.5 mmol) via syringe.
-
Seal the flask and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Ligand | Base | Temperature (°C) | Typical Yield |
| XPhos | NaOtBu | 100 | 80-95% |
| RuPhos | NaOtBu | 100 | 82-96% |
| P(o-tolyl)₃ | Cs₂CO₃ | 110 | 40-60% (less effective) |
Synthesis of Heterocyclic Scaffolds: The Benzofuran Core
The ortho-haloanisole moiety present in the starting material is a classic precursor for the synthesis of benzofurans, a privileged scaffold in medicinal chemistry.[11][12] A highly efficient route involves a tandem Sonogashira coupling and intramolecular cyclization.
Causality & Rationale: This transformation begins with a palladium/copper-catalyzed Sonogashira coupling of the C-I bond with a terminal alkyne. The resulting 2-alkynyl-anisole intermediate is perfectly poised for a subsequent intramolecular hydroalkoxylation/cyclization reaction. This cyclization is often catalyzed by the same palladium catalyst or promoted by the copper co-catalyst, leading to the formation of the furan ring in a one-pot fashion.[13][14]
Protocol 3: One-Pot Synthesis of a Substituted Benzofuran
Objective: To synthesize 6-chloro-4-methoxy-5-nitro-2-(substituted)benzofurans.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.06 equiv)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)
-
Anhydrous DMF or Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound (313 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11 mg, 0.06 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the anhydrous solvent (e.g., 10 mL DMF) followed by the amine base (e.g., TEA, 418 µL, 3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C. The Sonogashira coupling is usually rapid, followed by the slower cyclization step.
-
Monitor the reaction by LC-MS for the disappearance of the alkynyl intermediate and formation of the benzofuran product (typically 12-24 hours).
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Unmasking Reactivity: Reduction of the Nitro Group
The nitro group serves as a powerful electron-withdrawing group that activates the ring for nucleophilic substitution and directs metallation. However, its most common use is as a synthetic precursor to an aniline, a key functional group in many APIs.[1][15]
Causality & Rationale: The reduction of the nitro group to a primary amine can be achieved under various conditions. Catalytic hydrogenation (H₂/Pd-C) is clean but may be incompatible with other reducible groups and can sometimes lead to dehalogenation. Chemical reduction with metals in acidic media, such as tin(II) chloride (SnCl₂) in HCl, is highly effective and tolerant of the aryl halides.[15] This transformation fundamentally changes the electronic properties of the ring, converting the electron-withdrawing nitro group into the electron-donating amino group, which can then be used in a vast array of subsequent reactions.
Protocol 4: Tin(II) Chloride Mediated Reduction of the Nitro Group
Objective: To synthesize a 2-chloro-6-(substituted)-4-methoxyaniline derivative.
Materials:
-
Substituted 4-nitrobenzene starting material (1.0 equiv)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 equiv)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Concentrated Hydrochloric Acid (HCl) (optional, for acidic conditions)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the nitroaromatic compound (e.g., 1.0 mmol) in a suitable solvent like ethanol (20 mL) in a round-bottom flask.
-
Add SnCl₂·2H₂O (e.g., 890 mg, 4.0 mmol) to the solution.
-
Heat the mixture to reflux (approx. 78 °C for EtOH) and stir vigorously.
-
Monitor the reaction by TLC/LC-MS. The reaction is typically complete in 1-3 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the mixture by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~8. A thick white precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x 30 mL).
-
Filter the combined organic extracts through a pad of Celite to remove fine tin salts.
-
Wash the filtrate with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the aniline product, which is often pure enough for subsequent steps.
Summary of Orthogonal Reactivity
The strategic value of this compound is captured in its predictable, stepwise reactivity. A researcher can selectively address different positions on the aromatic ring based on the chosen reaction conditions, enabling the rapid construction of molecular diversity from a single, advanced intermediate.
References
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of Benzofurans from Sulfur Ylides and ortho-Hydroxy-Functionalized Alkynes. Chinese Journal of Chemistry. [Link]
-
Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]
-
Synthesis of benzofurans via hydroxylation of o-halophenylacetylene. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Molecular structures of some selected nitrobenzene substituted 1,4-dihydropyridine derivatives of biological significance. ResearchGate. [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
The Role of Nitrobenzene Derivatives in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
The Suzuki Reaction. Myers Group, Harvard University. [Link]
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. The Journal of Organic Chemistry. [Link]
Sources
- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
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- 12. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Benzofuran synthesis [organic-chemistry.org]
- 15. nbinno.com [nbinno.com]
Application Notes and Protocols for Cross-Coupling Reactions of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
Introduction
In the landscape of modern synthetic chemistry, the strategic functionalization of polysubstituted aromatic rings is a cornerstone of drug discovery and materials science. The compound 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene emerges as a highly versatile and valuable building block. Its unique substitution pattern, featuring two distinct halogen atoms at ortho positions, an activating methoxy group, and a strongly electron-withdrawing nitro group, offers a platform for controlled and regioselective cross-coupling reactions. This guide provides detailed experimental protocols and expert insights into the application of this substrate in key palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds—the former being significantly more susceptible to oxidative addition to a palladium(0) center—is the lynchpin for the regioselectivity of these transformations.[1]
Physicochemical Properties and Reactivity Profile
| Property | Value |
| Molecular Formula | C₇H₅ClINO₃ |
| Molecular Weight | 329.48 g/mol |
| Appearance | Pale yellow solid |
| Key Reactive Sites | C2-I (highly reactive), C1-Cl (less reactive) |
The electronic nature of the aromatic ring is significantly influenced by the methoxy and nitro substituents. The nitro group at C4 renders the ring electron-deficient, which can impact the kinetics of the cross-coupling reactions. The primary determinant of regioselectivity in palladium-catalyzed cross-coupling reactions involving dihaloarenes is the bond dissociation energy of the carbon-halogen bond.[1] The C-I bond is weaker than the C-Cl bond, leading to preferential oxidative addition at the C2 position.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[2] The regioselective coupling of this compound with various boronic acids or their derivatives allows for the introduction of an aryl or heteroaryl substituent at the C2 position, leaving the C1-chloro substituent intact for potential subsequent transformations.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
Objective: To synthesize 2-aryl-1-chloro-5-methoxy-4-nitrobenzene derivatives.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a bulky phosphine ligand (e.g., XPhos)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane and water
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (K₂CO₃, 2.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%). Add this catalyst/ligand mixture to the Schlenk flask. The use of bulky, electron-rich phosphine ligands can enhance the rate of the reaction, especially with less reactive boronic acids.
-
Solvent Addition and Degassing: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask. Degas the resulting suspension by bubbling argon through the mixture for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-1-chloro-5-methoxy-4-nitrobenzene.
Causality of Choices:
-
Palladium Source and Ligand: Pd(OAc)₂ is a common and relatively air-stable palladium precursor that is reduced in situ to the active Pd(0) species. The phosphine ligand stabilizes the Pd(0) catalyst and facilitates the oxidative addition and reductive elimination steps.
-
Base: The base is crucial for the transmetalation step, where it activates the boronic acid.[3]
-
Solvent System: The dioxane/water mixture is a common solvent system for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.
Sources
Catalytic systems for the functionalization of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
An Application Guide to the Chemoselective Functionalization of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for the catalytic functionalization of this compound (CAS No. 1508278-48-5). This highly functionalized aromatic scaffold presents a unique opportunity for sequential, site-selective modifications. Capitalizing on the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, this document outlines catalytic systems and optimized protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the precise installation of carbon and nitrogen substituents. The causality behind experimental design, including the selection of catalysts, ligands, and bases, is discussed in detail to empower researchers to adapt and troubleshoot these critical transformations.
Introduction: The Strategic Value of this compound
This compound is a valuable and versatile building block in modern organic synthesis. Its utility stems from the presence of multiple, orthogonally reactive functional groups on a single aromatic core. The primary challenge and opportunity lie in achieving chemoselective functionalization at the C2 (iodo) and C1 (chloro) positions.
In transition metal-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds is dictated by their bond dissociation energies. This creates a predictable hierarchy of reactivity, which is the cornerstone of selective synthesis.[1] The generally accepted trend is:
C–I > C–Br > C–OTf > C–Cl
This inherent reactivity difference allows for the selective functionalization of the more labile C-I bond while the more robust C-Cl bond remains intact for subsequent transformations.[1] The electron-withdrawing nitro group and electron-donating methoxy group further modulate the electronic properties of the aromatic ring, influencing catalyst performance and reaction outcomes. This guide provides the catalytic tools to exploit this reactivity differential.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Selective Suzuki Coupling
Objective: To selectively couple an arylboronic acid at the C-I position.
| Parameter | Value | Notes |
| Catalyst | Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) |
| Ligand | (none) | Included in catalyst complex |
| Base | K₂CO₃ (2.0 M aq. solution) | Potassium Carbonate |
| Solvent | 1,4-Dioxane | Anhydrous |
| Temperature | 80-90 °C | |
| Time | 4-12 hours | Monitor by TLC/LC-MS |
| Yield | >85% (Typical) | Substrate dependent |
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen gas three times.
-
Solvent/Base Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (to achieve a ~0.1 M concentration of the starting material) followed by the 2.0 M aqueous solution of K₂CO₃ (2.5 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira reaction provides a powerful route to construct C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl halides. [2]This reaction is notable for its use of a dual palladium and copper co-catalyst system and is highly selective for the C-I bond. [3]
Principle and Mechanistic Considerations
The reaction proceeds via two interconnected catalytic cycles. [2]The palladium cycle mirrors the Suzuki reaction (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium(II) complex.
-
Catalyst System: The classic system consists of a palladium(II) source like PdCl₂(PPh₃)₂ and a copper(I) salt, typically CuI.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves both to deprotonate the terminal alkyne and as the reaction solvent in many cases.
-
Conditions: The reaction is often run under mild conditions, sometimes even at room temperature, which helps preserve sensitive functional groups. [4][5]
Experimental Protocol: Selective Sonogashira Coupling
Objective: To selectively couple a terminal alkyne at the C-I position.
| Parameter | Value | Notes |
| Pd Catalyst | PdCl₂(PPh₃)₂ | Dichlorobis(triphenylphosphine)palladium(II) |
| Cu Co-catalyst | CuI | Copper(I) Iodide |
| Base/Solvent | Triethylamine (Et₃N) | Anhydrous |
| Temperature | Room Temperature to 50 °C | |
| Time | 2-8 hours | Monitor by TLC/LC-MS |
| Yield | >90% (Typical) | Substrate dependent |
Procedure:
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Solvent/Reagent Addition: Add anhydrous triethylamine via syringe, followed by the terminal alkyne (1.3 eq).
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish, gentle heating to 40-50 °C may be applied. Monitor for completion by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) or ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, enabling the arylation of a wide range of amines. [6][7]This method is indispensable for accessing substituted aniline derivatives, which are prevalent in pharmaceuticals.
Principle and Mechanistic Considerations
The catalytic cycle is analogous to other cross-coupling reactions but involves the coordination of the amine and its deprotonation to form a palladium-amido complex prior to reductive elimination. [8]
-
Catalyst/Ligand Choice: This reaction is highly sensitive to ligand choice. Bulky, electron-rich biaryl phosphine ligands (e.g., Xantphos, BINAP, Josiphos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the crucial C-N reductive elimination step and prevent catalyst decomposition. [9][10]Pre-formed palladium pre-catalysts are often used for improved reactivity and reproducibility.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are common choices. [10]The choice of base must be compatible with other functional groups in the molecule.
-
Solvent System: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.
Caption: General workflow for Buchwald-Hartwig amination.
Experimental Protocol: Selective C-N Coupling
Objective: To selectively couple a primary or secondary amine at the C-I position.
| Parameter | Value | Notes |
| Pd Pre-catalyst | Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) |
| Ligand | Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene |
| Base | NaOt-Bu | Sodium tert-butoxide |
| Solvent | Toluene | Anhydrous |
| Temperature | 100-110 °C | |
| Time | 6-24 hours | Monitor by TLC/LC-MS |
| Yield | 70-95% (Typical) | Substrate and amine dependent |
Procedure:
-
Setup (Glovebox Recommended): In an inert atmosphere glovebox, add Pd₂(dba)₃ (0.015 eq), Xantphos (0.03 eq), and NaOt-Bu (1.4 eq) to an oven-dried vial or Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Solvent and Sealing: Add anhydrous toluene, seal the vessel tightly, and remove it from the glovebox.
-
Reaction: Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring for the required time, monitoring for completion.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the bulk of the catalyst and base.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.
Conclusion
The strategic, site-selective functionalization of this compound is readily achievable through modern palladium-catalyzed cross-coupling reactions. By leveraging the intrinsic reactivity difference between the C-I and C-Cl bonds, chemists can sequentially introduce diverse molecular fragments with a high degree of control. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings serve as validated starting points for the synthesis of complex, high-value molecules for applications in medicinal chemistry, agrochemicals, and materials science. Careful consideration and optimization of the catalyst, ligand, base, and solvent system are paramount to achieving success in these powerful synthetic transformations.
References
-
Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Source: ResearchGate. URL: [Link]
-
Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Source: ACS Publications. URL: [Link]
-
Title: Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. Source: ResearchGate. URL: [Link]
-
Title: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. Source: ResearchGate. URL: [Link]
-
Title: Chemoselective methylene oxidation in aromatic molecules. Source: PubMed. URL: [Link]
-
Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Source: PMC - NIH. URL: [Link]
-
Title: Cross-Coupling Reactions of Nitroarenes. Source: ACS Publications. URL: [Link]
-
Title: Buchwald–Hartwig amination. Source: Wikipedia. URL: [Link]
-
Title: Cross-Coupling Reactions of Nitroarenes. Source: PubMed. URL: [Link]
-
Title: Transition metal-catalyzed reductive coupling of nitroarenes and haloarenes. Source: ResearchGate. URL: [Link]
-
Title: Sonogashira coupling. Source: Wikipedia. URL: [Link]
-
Title: Buchwald-Hartwig Amination. Source: ACS GCI Pharmaceutical Roundtable Reagent Guides. URL: [Link]
-
Title: The Buchwald-Hartwig Amination Reaction. Source: YouTube. URL: [Link]
-
Title: Suzuki reaction. Source: Wikipedia. URL: [Link]
-
Title: Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Source: MDPI. URL: [Link]
-
Title: Sonogashira Coupling. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Buchwald-Hartwig Amination. Source: Chemistry LibreTexts. URL: [Link]
-
Title: Sonogashira Coupling. Source: Chemistry LibreTexts. URL: [Link]
-
Title: Suzuki Coupling. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Suzuki-Miyaura Coupling. Source: Chemistry LibreTexts. URL: [Link]
Sources
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The Strategic Utility of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene in Advanced Organic Synthesis
Introduction: A Versatile Building Block for Complex Architectures
In the landscape of modern organic synthesis, the quest for efficiency and precision is paramount. The strategic design of molecular building blocks that offer controlled, sequential functionalization is a cornerstone of this endeavor. 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene emerges as a highly valuable, albeit specialized, reagent for the construction of complex organic molecules. Its unique arrangement of functional groups—a nitro group, a methoxy substituent, and two distinct halogen atoms (iodine and chlorine)—provides a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the role of this multifaceted compound in advanced synthetic strategies, with a focus on its application in chemoselective cross-coupling reactions.
The true synthetic power of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Cl bond. This reactivity difference allows for the selective functionalization at the iodine-bearing position, while leaving the chlorine atom intact for subsequent transformations. This orthogonality is the key to its utility in the synthesis of intricate molecular scaffolds, particularly in the fields of medicinal chemistry and materials science where precise control over substituent placement is critical for modulating biological activity and material properties.
Chemoselective Cross-Coupling: The Heart of the Strategy
The differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is a well-established principle, generally following the order I > Br > Cl >> F. This predictable trend allows for the selective reaction at the more reactive C-I bond of this compound in cornerstone C-C bond-forming reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings.
Conceptual Workflow for Sequential Functionalization
The general strategy for utilizing this compound involves a two-step sequence of cross-coupling reactions. The first coupling selectively targets the C-I bond, followed by a second coupling at the less reactive C-Cl bond.
Application Note: Strategic Microwave-Assisted Functionalization of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene for Accelerated Drug Discovery
Executive Summary
In the fast-paced environment of drug discovery and medicinal chemistry, efficiency and molecular diversity are paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically reducing reaction times from hours or days to mere minutes.[1][2] This application note provides a detailed guide to leveraging MAOS for the strategic, regioselective functionalization of the versatile building block, 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene . We will explore its unique reactivity profile and provide detailed protocols for key C-C and C-N bond-forming reactions, enabling the rapid generation of complex molecular scaffolds essential for the development of novel therapeutics.
The Power of Microwave Synthesis in Modern Chemistry
Conventional laboratory heating methods, which rely on conduction and convection, transfer energy indirectly and inefficiently, often resulting in long reaction times and the formation of by-products.[3][4] Microwave synthesis represents a paradigm shift. It utilizes the ability of polar molecules and ionic species within a reaction mixture to directly absorb microwave energy, leading to rapid, uniform, and efficient volumetric heating.[5][6] This "inside-out" heating mechanism offers several key advantages:
-
Dramatic Rate Acceleration: Reactions can be completed orders of magnitude faster than with conventional heating.[7][8]
-
Increased Yields and Purity: Rapid heating to and from the target temperature minimizes the time spent at intermediate temperatures, reducing the formation of unwanted side products.[3][9]
-
Enhanced Reproducibility: Dedicated microwave reactors provide precise control over temperature, pressure, and power, ensuring consistent results.[10]
-
Green Chemistry Alignment: MAOS often allows for the use of less solvent or more environmentally benign solvents, aligning with the principles of green chemistry.[5][9]
These benefits have positioned MAOS as an indispensable tool in modern drug discovery, facilitating rapid optimization of synthetic routes and accelerating the generation of compound libraries.[11][12]
The Strategic Reagent: this compound
The utility of a synthetic building block is defined by its capacity for controlled, stepwise modification. This compound (CAS 1508278-48-5) is an exemplary scaffold designed for such strategic functionalization.[13]
Molecular Structure and Properties:
-
Formula: C₇H₅ClINO₃
-
Molecular Weight: 313.48 g/mol
-
Appearance: Typically a solid at room temperature.
An analysis of its structure reveals several key features that dictate its reactivity:
-
Orthogonal Halogen Reactivity: The molecule possesses two different halogen atoms, iodine and chlorine. The Carbon-Iodine (C-I) bond is significantly weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This intrinsic difference is the cornerstone of its utility, allowing for highly regioselective palladium-catalyzed cross-coupling reactions at the iodo-position while leaving the chloro-position intact for subsequent transformations.
-
Activated Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nitro group (-NO₂) is positioned ortho to the chlorine atom. This geometry strongly activates the C-Cl bond towards nucleophilic attack, stabilizing the negatively charged Meisenheimer intermediate required for SNAr reactions.[14]
-
Directing Methoxy Group: The electron-donating methoxy group (-OCH₃) further influences the electronic properties of the aromatic ring.
This unique combination of functionalities allows for a programmed, multi-step synthesis strategy, as illustrated below.
Caption: Sequential functionalization strategy for the title compound.
Microwave-Assisted Application Protocols
The following protocols are designed for use with modern, dedicated laboratory microwave reactors equipped with temperature and pressure sensors.
Safety First: Essential Microwave Reactor Protocols
Microwave synthesis involves high temperatures and pressures, demanding strict adherence to safety protocols.[15]
-
NEVER use a domestic (kitchen) microwave oven. Laboratory reactors are specifically designed with safety interlocks, pressure containment, and corrosion-resistant materials.[16]
-
ALWAYS use the correct, manufacturer-certified pressure-rated vessels and caps. Inspect vessels for cracks or defects before each use.[17]
-
DO NOT exceed 2/3 of the vessel's volume to allow for thermal expansion and vapor pressure.[18]
-
When working with flammable solvents, ensure the reactor is placed in a well-ventilated fume hood and that any vapor detection systems are active.[19]
-
Start with small-scale reactions to assess reactivity before scaling up.[16]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and thermal gloves for handling hot vessels.[18]
Caption: General workflow for microwave-assisted organic synthesis.
Protocol 1: Regioselective Suzuki-Miyaura Coupling (C-C Bond Formation)
This protocol targets the C-I bond for the formation of a biaryl linkage, a common motif in pharmaceuticals.[20]
-
Objective: To selectively couple an arylboronic acid at the C-2 (iodo) position.
-
Causality: The palladium catalyst undergoes oxidative addition preferentially into the weaker C-I bond over the C-Cl bond. A base is required to activate the boronic acid in the transmetalation step of the catalytic cycle.
| Parameter | Value/Reagent | Purpose |
| Starting Material | This compound (1.0 equiv) | Aryl halide substrate |
| Coupling Partner | Arylboronic Acid (1.2 equiv) | Source of new aryl group |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Palladium(0) source |
| Base | 2M Aqueous Na₂CO₃ (3.0 equiv) | Activates boronic acid |
| Solvent | 1,4-Dioxane | Polar aprotic solvent, good microwave absorber |
| Temperature | 120 °C | Accelerates reaction kinetics |
| Time | 10 minutes | Typical for MW-assisted Suzuki |
| Microwave Power | 100 - 200 W (Dynamic) | To maintain set temperature |
Step-by-Step Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Add the 1,4-dioxane, followed by the aqueous Na₂CO₃ solution.
-
Securely seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate at 120 °C for 10 minutes with stirring.
-
After the reaction, allow the vessel to cool to below 50 °C.
-
Dilute the reaction mixture with ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Regioselective Sonogashira Coupling (C-C Bond Formation)
This protocol installs an alkyne moiety, another valuable functional group in medicinal chemistry, at the C-I position.[21][22]
-
Objective: To selectively couple a terminal alkyne at the C-2 (iodo) position.
-
Causality: Similar to the Suzuki reaction, oxidative addition occurs at the C-I bond. A copper(I) co-catalyst is typically used to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium center. An amine base is used to deprotonate the terminal alkyne and neutralize the HX by-product.[23]
| Parameter | Value/Reagent | Purpose |
| Starting Material | This compound (1.0 equiv) | Aryl halide substrate |
| Coupling Partner | Terminal Alkyne (1.3 equiv) | Source of alkyne group |
| Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | Palladium(II) precatalyst |
| Co-catalyst | Copper(I) Iodide (CuI) (4 mol%) | Facilitates transmetalation |
| Base | Triethylamine (Et₃N) (2.5 equiv) | Base and solvent |
| Solvent | N,N-Dimethylformamide (DMF) | High-boiling polar solvent |
| Temperature | 100 °C | Reaction temperature |
| Time | 15 minutes | Efficient coupling time |
| Microwave Power | 100 - 200 W (Dynamic) | To maintain set temperature |
Step-by-Step Procedure:
-
To a 10 mL microwave reaction vial, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).
-
Add DMF, triethylamine, and the terminal alkyne via syringe.
-
Securely seal the vial and place it in the microwave reactor.
-
Irradiate at 100 °C for 15 minutes with stirring.
-
After cooling, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine, then dry over MgSO₄.
-
Filter, concentrate, and purify the residue by column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) (C-O/C-N Bond Formation)
This protocol leverages the activated C-Cl bond for substitution with a nucleophile, a reaction that typically does not require a metal catalyst.
-
Objective: To substitute the chlorine atom at C-1 with an oxygen or nitrogen nucleophile.
-
Causality: The strong electron-withdrawing effect of the ortho-nitro group polarizes the C-Cl bond and stabilizes the intermediate Meisenheimer complex, dramatically lowering the activation energy for nucleophilic attack.[14] Microwave heating rapidly achieves the thermal energy needed for the reaction.
| Parameter | Value/Reagent | Purpose |
| Starting Material | This compound (1.0 equiv) | Electrophilic substrate |
| Nucleophile | Phenol or secondary Amine (1.5 equiv) | Incoming nucleophile |
| Base | Potassium Carbonate (K₂CO₃) (2.0 equiv) | Deprotonates the nucleophile |
| Solvent | Dimethyl Sulfoxide (DMSO) | Highly polar, high microwave absorbance |
| Temperature | 150 °C | Drives the substitution reaction |
| Time | 20 minutes | Sufficient for complete conversion |
| Microwave Power | 150 - 250 W (Dynamic) | To maintain set temperature |
Step-by-Step Procedure:
-
In a 10 mL microwave vial, combine this compound, the nucleophile (e.g., 4-methoxyphenol), and K₂CO₃.
-
Add DMSO and a magnetic stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 150 °C for 20 minutes with stirring.
-
After cooling, pour the reaction mixture into ice-water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography or recrystallization.
Conclusion
The strategic combination of the uniquely functionalized building block, this compound, with the speed and efficiency of microwave-assisted synthesis provides a powerful platform for medicinal chemists. The orthogonal reactivity of the two halogen substituents allows for selective, stepwise elaboration of the molecular scaffold, first through palladium-catalyzed cross-coupling at the iodo position, followed by nucleophilic aromatic substitution at the activated chloro position. The protocols detailed herein serve as a robust starting point for the rapid synthesis of diverse and complex molecules, ultimately accelerating the drug discovery and development timeline.
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Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry, 66(12), 4165–4169.
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Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2024). ACS Omega.
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Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. (2008). Synfacts, 2008(12), 1269–1269.
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PART - 1 INTRODUCTION. (n.d.). BS Publications.
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Synthetic Applications for Microwave Synthesis. (n.d.). CEM Corporation.
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Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Organic & Biomolecular Chemistry, 4(15), 2881-2889.
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Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2023). ACS Sustainable Chemistry & Engineering.
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Microwave chemistry — an approach to the assessment of chemical reaction hazards. (2007). IChemE.
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An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). Molecules, 18(11), 13887–13901.
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Role of Microwave in Pharmaceutical Sciences. (n.d.). ANU BOOKS PUBLISHER & DISTRIBUTOR.
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Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology.
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2019). Molecules, 24(19), 3556.
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A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. (2003). Organic Letters, 5(7), 1031–1034.
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Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds. (2023). Green Chemistry.
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The First Rapid Palladium-Catalyzed Aminations of (Azahetero)aryl Chlorides under Temperature-Controlled Microwave Heating. (2004). Angewandte Chemie International Edition, 43(14), 1871–1876.
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Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. (2018). Catalysts, 8(12), 652.
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Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (2021). Molecules.
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One-pot synthesis strategies involving 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
An In-Depth Guide to One-Pot Synthesis Strategies Utilizing 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
Authored by: A Senior Application Scientist
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the strategic use of this compound as a versatile building block in one-pot synthesis. The guide emphasizes the principles of pot economy, atom economy, and reaction efficiency, which are central to modern synthetic chemistry.[1][2]
Introduction: The Strategic Value of a Multi-Functionalized Scaffold
In contemporary organic synthesis and drug discovery, efficiency is paramount. One-pot synthesis, where multiple reaction steps are conducted in a single vessel without the isolation of intermediates, offers significant advantages by reducing solvent waste, saving time, and minimizing purification steps.[1][2] The success of such strategies hinges on the use of starting materials with multiple, orthogonally reactive functional groups.
This compound is an exemplary scaffold for designing sophisticated one-pot sequences. Its unique arrangement of functional groups—an iodo, a chloro, a methoxy, and a nitro group—on a benzene ring provides a powerful platform for constructing complex molecular architectures. The differential reactivity of these groups allows for selective, sequential transformations, making it an ideal candidate for tandem catalysis, cascade reactions, and multi-component reactions (MCRs).[3][4][5]
This guide explores the inherent reactivity of this molecule and provides detailed protocols for its application in advanced, one-pot synthetic strategies.
Physicochemical Properties and Reactivity Profile
Understanding the distinct chemical behavior of each functional group is critical for designing selective one-pot sequences.
| Property | Value | Source |
| CAS Number | 1508278-48-5 | [6] |
| Molecular Weight | 313.48 g/mol | [6] |
| Appearance | (Typically) Pale yellow solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, Dioxane, Toluene) | N/A |
Reactivity Analysis:
The key to unlocking the synthetic potential of this compound lies in its orthogonal reactivity. The electron-withdrawing nitro group strongly activates the ring towards nucleophilic aromatic substitution (SNAr), primarily at the ortho (chloro) and para (iodo) positions.[7]
-
Iodo Group: The C-I bond is the most labile site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). Oxidative addition of Pd(0) to the C-I bond is significantly faster than to the C-Cl bond, providing a reliable handle for the first transformation in a sequence.
-
Chloro Group: While less reactive than the iodo group in cross-couplings, the chloro group is highly activated for SNAr by the ortho-nitro group.[7] This allows for the selective introduction of O-, N-, or S-nucleophiles after the iodo group has been functionalized.
-
Nitro Group: The nitro group serves a dual purpose. Initially, it acts as a powerful activating group for SNAr. Subsequently, it can be reduced to an amine, which opens a vast array of further chemical transformations, such as amide bond formation, diazotization, or participation in cyclization reactions.
-
Methoxy Group: This electron-donating group primarily influences the electronic properties and regiochemistry of the aromatic ring.
This differential reactivity is the foundation for the one-pot strategies detailed below.
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The Convergence of Materials Science and Organic Electronics: A Guide to Innovation
Abstract
The field of organic electronics has rapidly evolved from a niche academic interest to a frontier of materials science, promising a paradigm shift in how we design and manufacture electronic devices.[1][2] Unlike their rigid, silicon-based counterparts, organic electronics offer inherent flexibility, lightweight characteristics, and the potential for low-cost, large-area fabrication, opening up applications in flexible displays, wearable sensors, and biocompatible devices.[1][3] This guide provides an in-depth exploration of the critical interplay between materials science and the development of organic electronics. We will delve into the core material classes, from conductive polymers to small molecules and hybrid perovskites, and detail the fabrication and characterization protocols essential for advancing this transformative technology. This document is intended for researchers, scientists, and professionals in materials science and drug development who are looking to understand and contribute to the future of organic electronics.
Introduction: The Organic Electronics Revolution
The foundation of organic electronics lies in the unique properties of carbon-based materials that can be engineered to conduct electricity.[3] These organic semiconductors, primarily composed of conjugated molecules with alternating single and double bonds, allow for the delocalization and movement of electrons, a fundamental requirement for electronic functionality.[4] The ability to tune the electronic and optical properties of these materials through molecular design has led to significant advancements in device performance.[1]
Key advantages driving the field include:
-
Mechanical Flexibility: The inherent flexibility of organic materials allows for the creation of conformable and even stretchable electronic devices, a feat unattainable with brittle inorganic semiconductors.[1][5]
-
Low-Cost Manufacturing: Many organic materials are processable from solution, enabling high-throughput, roll-to-roll printing techniques that significantly reduce manufacturing costs compared to the energy-intensive processes required for silicon-based electronics.[6][7][8]
-
Tunable Properties: The optoelectronic properties of organic semiconductors can be precisely controlled through chemical synthesis, allowing for the optimization of materials for specific applications.[9]
These advantages have fueled the development of a diverse range of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][2]
Core Material Classes in Organic Electronics
The performance of any organic electronic device is intrinsically linked to the properties of the materials used. This section explores the primary classes of organic semiconductors that form the building blocks of this technology.
Conductive Polymers
Conducting polymers were among the first materials to demonstrate the potential of organic electronics.[10] These long-chain molecules possess a conjugated backbone that facilitates charge transport.[4]
-
Mechanism of Conduction: The overlapping π-orbitals along the polymer chain create delocalized electronic states. The introduction of charge carriers, either through chemical doping or charge injection from an electrode, allows for the flow of current.
-
Key Examples:
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS): One of the most widely used conducting polymers, valued for its high conductivity, transparency in thin-film form, and excellent environmental stability.[9] It is commonly used as a hole transport layer in OLEDs and OPVs.
-
Poly(3-hexylthiophene) (P3HT): A well-studied semiconducting polymer used extensively in organic solar cells and field-effect transistors due to its favorable charge transport properties.[9]
-
Polyaniline (PANI) and Polypyrrole (PPy): These polymers are known for their good environmental stability and are often used in applications like sensors and antistatic coatings.[9]
-
The primary advantage of polymers is their excellent solution processability, making them ideal for large-area printing techniques.[11]
Small Molecule Organic Semiconductors
In contrast to polymers, small molecule semiconductors are discrete, well-defined molecules. Their uniform structure can lead to higher charge carrier mobilities when they form highly ordered crystalline thin films.[12][13]
-
Fabrication: Small molecules are typically deposited through vacuum thermal evaporation (VTE), a process that allows for the formation of highly pure and uniform layers.[13] However, recent advances have focused on developing solution-processable small molecules to leverage the cost advantages of printing.[11][14]
-
Key Examples:
-
Pentacene and Rubrene: These are benchmark materials for OFETs, exhibiting some of the highest charge carrier mobilities for organic semiconductors.[13]
-
Alq3 (tris(8-hydroxyquinolinato)aluminium): A foundational material in the history of OLEDs, used as an electron transport and emissive layer.
-
The ability to achieve high crystallinity is a key advantage of small molecules, leading to improved device performance.[12]
Hybrid Organic-Inorganic Perovskites
A newer class of materials, hybrid perovskites, combines organic and inorganic components to create a unique crystal structure.[15][16][17] They have shown remarkable success in photovoltaic applications, with power conversion efficiencies rivaling those of traditional silicon solar cells.[15]
-
Structure and Properties: These materials have the general formula ABX3, where A is an organic cation, B is a metal cation (typically lead), and X is a halide anion.[15] This structure leads to exceptional optoelectronic properties, including a high absorption coefficient and long charge carrier diffusion lengths.[18]
-
Challenges: The primary hurdles for the commercialization of perovskite devices are their long-term stability, particularly their sensitivity to moisture and oxygen, and the toxicity of the lead component.[17] Current research is heavily focused on addressing these issues through materials engineering and device encapsulation.[18]
The rapid development of perovskite materials highlights the dynamic nature of the field and the potential for discovering new materials with groundbreaking properties.
Device Architectures and Fabrication Protocols
The assembly of these materials into functional devices requires precise control over the device architecture and fabrication processes. This section details the structures of key organic electronic devices and provides step-by-step protocols for their fabrication.
Organic Light-Emitting Diodes (OLEDs)
OLEDs are now a mainstream technology in displays for smartphones and televisions, a testament to the commercial success of organic electronics.[1]
-
Working Principle: An OLED consists of a series of organic layers sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the cathode and anode, respectively. These charges migrate through the organic layers and recombine in the emissive layer to produce light.
Diagram: OLED Device Architecture
Caption: A typical multi-layer OLED device structure.
Protocol: OLED Fabrication via Vacuum Thermal Evaporation (VTE)
Causality: VTE is chosen for its ability to deposit highly uniform and pure thin films, which is critical for achieving high-performance and long-lasting OLEDs.[19][20] The vacuum environment prevents contamination and ensures the evaporated molecules travel in a straight line to the substrate.[19]
-
Substrate Preparation:
-
Begin with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate, which serves as the transparent anode.
-
Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each to remove organic and particulate contamination.
-
Dry the substrate with a stream of high-purity nitrogen gas.
-
Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to increase its work function and improve hole injection.
-
-
Organic Layer Deposition:
-
Load the cleaned substrate into a high-vacuum thermal evaporation chamber (pressure < 10^-6 Torr).
-
Place the organic materials (HIL, HTL, EML, ETL, EIL) in separate crucibles made of a high-temperature resistant material like tungsten or molybdenum.
-
Sequentially heat the crucibles to sublimate the organic materials. The deposition rate and thickness of each layer are monitored in real-time using a quartz crystal microbalance. Typical deposition rates are 1-2 Å/s.
-
Deposit the layers in the following order and with typical thicknesses:
-
-
Cathode Deposition:
-
Encapsulation:
-
Transfer the completed device to a nitrogen-filled glovebox without exposure to air or moisture.
-
Encapsulate the device using a glass lid and a UV-curable epoxy resin to protect the organic layers from degradation.[23]
-
Organic Photovoltaics (OPVs)
OPVs, or organic solar cells, convert light into electricity and are a promising technology for flexible and transparent solar energy harvesting.[1]
-
Working Principle: In an OPV, a photon is absorbed in the active layer, creating an exciton (a bound electron-hole pair). The exciton diffuses to a donor-acceptor interface where it dissociates into a free electron and hole. These charges are then transported to their respective electrodes, generating a photocurrent. The bulk heterojunction (BHJ) architecture, where the donor and acceptor materials are blended together, is the most common and efficient design.[24]
Protocol: Solution-Processed Bulk Heterojunction (BHJ) OPV Fabrication
Causality: Solution processing, particularly spin coating in a laboratory setting, is a cost-effective and rapid method for fabricating OPV active layers.[25] The choice of solvent and processing additives is crucial as it dictates the film morphology and, consequently, the device efficiency.[24]
-
Substrate Preparation:
-
Follow the same cleaning procedure for ITO-coated glass substrates as described for OLEDs.
-
-
Hole Transport Layer (HTL) Deposition:
-
In a nitrogen-filled glovebox, spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate. A typical spin-coating recipe is 4000 rpm for 60 seconds.
-
Anneal the substrate on a hotplate at 150°C for 15 minutes to remove residual water.
-
-
Active Layer Deposition:
-
Prepare a solution of the donor (e.g., PTB7) and acceptor (e.g., PC71BM) materials in a suitable organic solvent like chlorobenzene with a processing additive such as 1,8-diiodooctane (DIO).[24] The additive helps to control the phase separation and crystallinity of the donor and acceptor domains, which is critical for efficient exciton dissociation and charge transport.[24]
-
Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time will determine the film thickness, which is typically around 100 nm.
-
Allow the film to dry slowly in a solvent-rich atmosphere (e.g., by covering the spin-coater) to promote optimal morphology.
-
-
Cathode Deposition:
-
Transfer the substrate to a vacuum thermal evaporator.
-
Deposit a low work function metal cathode, such as calcium followed by aluminum, through a shadow mask.
-
-
Device Annealing:
-
Perform a post-fabrication thermal anneal of the completed device (e.g., at 110°C for 10 minutes) to further optimize the morphology of the active layer.
-
Organic Field-Effect Transistors (OFETs)
OFETs are the fundamental building blocks of organic integrated circuits and are essential for applications like flexible displays and sensors.[3][26]
-
Working Principle: An OFET is a three-terminal device consisting of a source, a drain, and a gate electrode.[26][27] A voltage applied to the gate electrode controls the flow of current between the source and drain through the organic semiconductor channel.[27]
Diagram: OFET Device Architectures
Caption: Common OFET device architectures.
Protocol: Bottom-Gate, Top-Contact (BGTC) OFET Fabrication
Causality: The BGTC architecture is often preferred for research as it provides a clean interface between the dielectric and the semiconductor, which is crucial for achieving high charge carrier mobility.[28] The use of a heavily doped silicon wafer as the gate and silicon dioxide as the dielectric provides a well-defined and high-quality gate stack.[26]
-
Substrate and Gate Formation:
-
Start with a heavily doped n-type silicon wafer, which will act as the common gate electrode.
-
Grow a layer of silicon dioxide (SiO2) on the wafer through thermal oxidation. This will serve as the gate dielectric. A typical thickness is 200-300 nm.
-
-
Dielectric Surface Treatment:
-
Clean the SiO2 surface using the same solvent cleaning procedure described previously.
-
Treat the dielectric surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS). This treatment passivates surface trap states and improves the ordering of the subsequently deposited organic semiconductor, leading to higher device performance.[29]
-
-
Organic Semiconductor Deposition:
-
Deposit the organic semiconductor (e.g., pentacene via VTE or a solution-processable polymer via spin-coating) onto the treated dielectric surface.
-
-
Source and Drain Electrode Deposition:
-
Deposit the source and drain electrodes (typically gold) on top of the organic semiconductor through a shadow mask. The channel length and width are defined by the dimensions of the shadow mask.
-
Characterization Techniques
Thorough characterization is essential to understand the material properties and device performance. A combination of electrical and optical techniques is employed to gain a comprehensive picture.
Electrical Characterization
-
Current-Voltage (I-V) Characteristics: This is the most fundamental electrical measurement for all organic electronic devices.
-
OLEDs: I-V curves are used to determine the turn-on voltage and current efficiency.
-
OPVs: I-V measurements under illumination are used to determine the key performance parameters: open-circuit voltage (Voc), short-circuit current (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
OFETs: Two types of I-V curves are measured:
-
Output characteristics (Id vs. Vd): Show the relationship between the drain current and the drain voltage at different gate voltages.[26]
-
Transfer characteristics (Id vs. Vg): Plot the drain current as a function of the gate voltage at a constant drain voltage.[26][30] These curves are used to extract key parameters like charge carrier mobility, threshold voltage, and the on/off ratio.[26]
-
-
-
Admittance Spectroscopy: This technique measures the capacitance and conductance of a device as a function of frequency and temperature. It provides information about charge trapping, carrier mobility, and contact resistance.[31]
In-situ and Operando Characterization
To gain a deeper understanding of how devices function and degrade, it is crucial to study them under real-world operating conditions. In-situ and operando techniques allow for the characterization of materials and devices while they are functioning.[32][33]
-
Microscopy Techniques:
-
Spectroscopy Techniques:
-
X-ray Diffraction (XRD): Used to determine the crystal structure and orientation of the molecules in the thin film.
-
Ultraviolet Photoelectron Spectroscopy (UPS): Measures the energy levels of the highest occupied molecular orbital (HOMO), which is critical for understanding charge injection barriers.[33]
-
Stability and Degradation Analysis
The operational lifetime of organic electronic devices is a major challenge for their widespread commercialization.[34][35] Understanding the degradation mechanisms is key to improving device stability.
-
Common Degradation Pathways:
-
Environmental Factors: Exposure to oxygen and moisture can lead to the chemical degradation of the organic materials and the corrosion of the electrodes.[23][35]
-
Photochemical Degradation: The absorption of light, particularly high-energy photons, can induce chemical reactions that break down the organic molecules.[35]
-
Thermal Effects: Joule heating during device operation can cause morphological changes in the organic layers, leading to a decrease in performance.[36]
-
Electrical Stress: The continuous application of an electric field can lead to the formation of charge traps and the breakdown of the organic materials.[23]
-
Future Outlook and Emerging Applications
The field of organic electronics is continuously advancing, with ongoing research focused on developing new materials, improving device performance and stability, and exploring novel applications.[1]
-
Sustainable and Biocompatible Electronics: The use of organic materials opens the door to creating environmentally friendly and biodegradable electronic devices.[1] This is particularly relevant for applications in healthcare and disposable electronics.
-
Internet of Things (IoT): The low cost and flexibility of organic electronics make them ideal for the vast network of sensors and devices that will form the IoT.[1][3]
-
Advanced Solar Cell Architectures: New materials and device designs are constantly being explored to push the efficiency and stability of organic solar cells even further.[1]
-
High-Throughput Manufacturing: The development of roll-to-roll printing and other large-area manufacturing techniques is crucial for the commercialization of organic electronics.[6][7][37][38]
Conclusion
The synergy between materials science and organic electronics has created a vibrant and rapidly progressing field. The ability to design and synthesize novel organic materials with tailored properties is the driving force behind the continuous improvement in device performance. The detailed protocols and characterization techniques outlined in this guide provide a framework for researchers and scientists to contribute to this exciting area of research. As we continue to deepen our understanding of the fundamental principles governing the behavior of these materials, the potential for organic electronics to revolutionize technology and address global challenges in energy, healthcare, and information technology will only continue to grow.
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Advances in Organic Materials for Next-Generation Optoelectronics: Potential and Challenges. MDPI. [Link]
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In-situ/operando characterization techniques for organic semiconductors and devices. IOPscience. [Link]
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Recent Progress in Organic Electronics: Materials, Devices, and Processes. ACS Publications. [Link]
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The Manufacturing Processes of OLEDs. BCA Chemistry. [Link]
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Highly Ordered Small Molecule Organic Semiconductor Thin-Films Enabling Complex, High-Performance Multi-Junction Devices. ACS Publications. [Link]
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A guide for the characterization of organic electrochemical transistors and channel materials. Royal Society of Chemistry. [Link]
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Roll to Roll Digital Lithography Line at CPI. YouTube. [Link]
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Intelligent Roll‐to‐Roll Manufacturing of Organic Electronic Devices. ResearchGate. [Link]
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Electrical Characterization of Organic Electronic Materials and Devices. Wiley. [Link]
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Organic Vapor Phase Deposition (OVPD): An Emerging Technology for OLED Manufacturing. Society of Vacuum Coaters. [Link]
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From batteries to biosensors: Conductive polymers make the jump to commercial applications. CAS. [Link]
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What is a Conductive Polymer? Applications in Electronics. Patsnap. [Link]
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Degradation Mechanisms in Blue Organic Light-Emitting Diodes. CCS Chemistry. [Link]
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Roll-to-Roll Printing of Flexible Thin-film Organic Thermoelectric Devices. ResearchGate. [Link]
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Emerging Two-Dimensional Organic Semiconductor-Incorporated Perovskites: A Fascinating Family of Hybrid Electronic Materials. ACS Publications. [Link]
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Emerging Two-Dimensional Organic Semiconductor-Incorporated Perovskites: A Fascinating Family of Hybrid Electronic Materials. National Institutes of Health. [Link]
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Small-Molecule Organic Semiconductors. University of Illinois Urbana-Champaign. [Link]
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Organic interfacial materials for perovskite-based optoelectronic devices. Semantic Scholar. [Link]
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Organic interfacial materials for perovskite-based optoelectronic devices. Royal Society of Chemistry. [Link]
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Mechanical degradation and stability of organic solar cells: molecular and microstructural determinants. Royal Society of Chemistry. [Link]
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Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. MDPI. [Link]
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Organic perovskites. ResearchGate. [Link]
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Roll-to-roll manufacturing of organic photovoltaic modules. IEEE Xplore. [Link]
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Degradation mechanisms in organic photovoltaic devices. University of Groningen. [Link]
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Roll-to-roll printing and coating techniques for manufacturing large-area flexible organic electronics. Semantic Scholar. [Link]
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Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes. MDPI. [Link]
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OFET fabrication and characterization. CleanEnergyWIKI. [Link]
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Progress in Understanding Degradation Mechanisms and Improving Stability in Organic Photovoltaics. Stanford University. [Link]
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Development of Vapor Deposition Processes for OLEDs. UPCommons. [Link]
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Organic semiconductor. Wikipedia. [Link]
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OLED Fabrication Techniques 1 - Vacuum Deposition. Guangzhou Mianhong. [Link]
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Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter. JoVE. [Link]
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Experimental Techniques for the Fabrication and Characterization of Organic Thin Films for Field-Effect Transistors. ACS Publications. [Link]
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Tutorial: Organic field-effect transistors: Materials, structure and operation. AIP Publishing. [Link]
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Solution-processed methods for OPV. a The schematic of the morphology... ResearchGate. [Link]
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OFET Fabrication and Characterization. YouTube. [Link]
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Polymeric and Small-Molecule Semiconductors for Organic Field-Effect Transistors. Wiley-VCH. [Link]
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All-Solution-Processed Metal-Oxide-Free Flexible Organic Solar Cells with Over 10% Efficiency. National Institutes of Health. [Link]
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Organic solar cells with solution-processed graphene transparent electrodes. AIP Publishing. [Link]
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Solution-processed organic solar cells: current progress and challenges. SPIE. [Link]
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Application Notes and Protocols for the Use of Cleavable Linkers in DNA Sequencing Processes
Introduction: The Pivotal Role of Controlled Cleavage in Next-Generation Sequencing
Next-Generation Sequencing (NGS) has revolutionized genomics by enabling massively parallel sequencing of millions of DNA fragments simultaneously.[1] A cornerstone of many NGS platforms, particularly those employing Sequencing-by-Synthesis (SBS), is the concept of cyclic reversible termination. This process involves the incorporation of fluorescently labeled nucleotides that temporarily halt DNA synthesis, allowing for signal detection. For the sequencing reaction to proceed to the next base, both the fluorescent dye and the terminating group must be efficiently removed. This is where cleavable linkers play an indispensable role.
A cleavable linker is a chemical moiety that connects the fluorescent dye to the nucleotide base and can be selectively broken under specific conditions.[1][2] The choice of a cleavable linker is critical as its performance directly impacts sequencing efficiency, read length, and accuracy. An ideal cleavable linker should be stable during the polymerase incorporation step and subsequent imaging, yet susceptible to rapid and complete cleavage with high specificity, leaving behind a natural, extendable 3'-hydroxyl group for the next cycle of nucleotide addition. This application note provides a comprehensive guide to the various types of cleavable linkers used in DNA sequencing, their underlying chemical principles, detailed protocols for their implementation, and troubleshooting strategies for common challenges.
Classification of Cleavable Linkers in DNA Sequencing
Cleavable linkers can be broadly categorized based on the stimulus used to induce their cleavage. The primary classes include chemically cleavable, photocleavable, and enzymatically cleavable linkers. Each class offers distinct advantages and is suited for different sequencing chemistries and platforms.
Figure 2: Generalized workflow for Sequencing-by-Synthesis (SBS) incorporating a cleavable linker step.
Protocol 1: General Incorporation of Fluorescently Labeled Reversible Terminators
This protocol describes the enzymatic incorporation of nucleotides containing a cleavable linker.
-
Prepare the Incorporation Mix: In a microcentrifuge tube on ice, prepare the incorporation mix containing:
-
DNA polymerase in its recommended buffer
-
The four fluorescently labeled reversible terminator nucleotides (dNTPs), each with a cleavable linker, at the optimal concentration determined for the specific polymerase and platform.
-
Other necessary components such as MgSO₄ and additives as required by the polymerase.
-
-
Incorporation Reaction:
-
Add the incorporation mix to the surface-immobilized and primed DNA templates.
-
Incubate at the optimal temperature for the DNA polymerase for a sufficient time to ensure single-base incorporation. This is typically in the range of 1 to 5 minutes.
-
-
Wash:
-
After incubation, wash the surface thoroughly with a wash buffer (e.g., a saline-sodium citrate (SSC) based buffer with a non-ionic detergent) to remove unincorporated nucleotides.
-
-
Imaging:
-
Image the surface using a four-color fluorescent scanner to detect the incorporated nucleotide at each cluster location. [3]
-
Protocol 2: Cleavage of Different Linker Types
-
Prepare Cleavage Solution: Prepare a fresh solution of the acidic cleavage buffer (e.g., a buffer at pH 1.6). [4]2. Cleavage Reaction: Add the cleavage solution to the sequencing surface and incubate for 2-5 minutes at room temperature. [4]3. Neutralization and Wash: Quench the reaction by adding a neutralization buffer (e.g., a Tris-based buffer at pH 8.0). Wash the surface extensively with a wash buffer to remove the cleavage reagents and the cleaved fluorophore.
-
Prepare Cleavage Solution: Prepare a fresh solution of 100 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., TE buffer, pH 7.5).
-
Cleavage Reaction: Add the cleavage solution to the sequencing surface and incubate for 5-10 minutes at room temperature.
-
Wash: Wash the surface thoroughly with a wash buffer to remove the reducing agent and the cleaved fluorophore.
-
Irradiation Setup: Position a near-UV light source (e.g., a lamp with an emission peak at 365 nm) over the sequencing surface. [5]2. Photocleavage: Irradiate the surface for 1-5 minutes. [6][5]The optimal irradiation time should be empirically determined to ensure complete cleavage without causing DNA damage.
-
Wash: Following irradiation, wash the surface with a wash buffer to remove the cleaved fluorophore and any photolysis byproducts.
-
Prepare Cleavage Solution: Prepare a solution of the specific enzyme (e.g., Cathepsin B for a Val-Cit linker) in its optimal reaction buffer.
-
Cleavage Reaction: Add the enzyme solution to the sequencing surface and incubate at the enzyme's optimal temperature (e.g., 37°C) for 10-20 minutes.
-
Enzyme Inactivation and Wash: Inactivate the enzyme (e.g., by a heat step or by adding a specific inhibitor). Wash the surface extensively with a high-salt wash buffer to remove the enzyme, cleaved fluorophore, and other reaction components.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | - Inefficient nucleotide incorporation. - Premature cleavage of the linker. | - Optimize polymerase concentration and incubation time. - Verify the stability of the linker under incorporation and imaging conditions. |
| High Signal Background | - Incomplete removal of unincorporated nucleotides. - Non-specific binding of fluorophores. | - Increase the number and stringency of wash steps after incorporation. - Include blocking agents in the buffers. |
| Signal Phasing (Loss of Synchronization) | - Incomplete cleavage of the linker or 3'-terminating group. - Deletion events due to polymerase errors. | - Increase the cleavage reaction time or the concentration of the cleavage reagent. - For photocleavable linkers, optimize the irradiation time and intensity. - Use a high-fidelity DNA polymerase. |
| Decreasing Signal Intensity Over Cycles | - DNA template degradation due to harsh cleavage conditions (e.g., repeated acid treatment). - Photodamage to the DNA template or fluorophores. | - Switch to a linker with milder cleavage conditions (e.g., disulfide or enzymatic). - For photocleavable linkers, minimize UV exposure time and use photoprotective agents if possible. |
Conclusion and Future Perspectives
The development of efficient and reliable cleavable linkers has been a driving force in the advancement of next-generation sequencing technologies. [1]The choice of linker chemistry represents a critical trade-off between cleavage efficiency, speed, and the preservation of DNA template integrity. While chemically and photocleavable linkers are well-established, there is growing interest in enzymatic cleavage systems due to their exceptional specificity and mild reaction conditions. Future innovations in linker chemistry will likely focus on further improving cleavage kinetics, reducing the potential for DNA damage, and simplifying the overall sequencing workflow. The continued refinement of cleavable linker technology will be paramount in pushing the boundaries of sequencing read length, accuracy, and throughput, enabling new discoveries across the landscape of genomics and molecular biology.
References
- Progress of Chemical Science, 2017, 29(4): 439-454. Cleavable Linkers in DNA Sequencing by Synthesis.
- Ju, J., et al. (2006). Photocleavable fluorescent nucleotides for DNA sequencing on a chip constructed by site-specific coupling chemistry. PNAS.
- Jiang, M., et al. (2014). Design and Synthesis of New Acid Cleavable Linkers for DNA Sequencing by Synthesis. Taylor & Francis Online.
- Bio-Synthesis Inc. (2025).
- Jiang, M., et al. (2014). Design and synthesis of new acid cleavable linkers for DNA sequencing by synthesis. PubMed.
- Guo, J., et al. (2008).
- Biosearch Technologies. Photo-Cleavable Modifiers and Their use with Oligonucleotides.
- Li, Z., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS.
- BOC Sciences. Cleavable Linker Products.
- mediaTUM.
- Jiang, M., et al. (2014). Design and Synthesis of New Acid Cleavable Linkers for DNA Sequencing by Synthesis.
- Wu, W., et al. (2007). Design and synthesis of fluorescence-labeled nucleotide with a cleavable azo linker for DNA sequencing.
- Leriche, G., et al. (2012). Cleavable linkers in chemical biology.
- Cre
- Liu, Y., et al. (2024). Robust Photocleavable Linkers for DNA Synthesis: Enabling Visible Light-Triggered Antisense Oligonucleotide Release in 3D DNA Nanocages.
- Gene Link. PC Linker (photocleavable)
- Creative Biogene.
- ProteoGenix. (2021). Cleavable versus non-cleavable ADC linker chemistry.
- Wang, J., et al. (2018). Engineering Enzyme‐Cleavable Oligonucleotides by Automated Solid‐Phase Incorporation of Cathepsin B Sensitive Dipeptide Linkers. Wiley Online Library.
- BroadPharm.
- Creative Biolabs. Chemically Cleavable Linkers.
- ADC Review. (2019). A Review of Cleavable Linkers.
- Chen, X., et al. (2013). Fusion Protein Linkers: Property, Design and Functionality. PubMed Central.
- Glen Research. (2021).
- MedChemExpress. Glycosidase Cleavable Linker Inhibitor.
- BOC Sciences. Disulfide Linker Synthesis.
- Chen, X., et al. (2010). Design of an in vivo cleavable disulfide linker in recombinant fusion proteins. PubMed Central.
- Patel, S., et al. (2012). Disulfide Cross-links Reveal Conserved Features of DNA Topoisomerase I Architecture and a Role for the N Terminus in Clamp Closure. PubMed Central.
- Protheragen. (2024).
- G. L. Tolstyka, et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. PubMed Central.
- Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers.
- Bargh, J. D., et al. (2021).
- Kalef-Ezra, E., et al. (2023).
- OneLab.
- BroadPharm. (2021). Cleavable vs. Non-Cleavable Linkers.
- Wikipedia. Artificial gene synthesis.
- Liu, L., et al. (2012).
- Biocompare. (2023). Troubleshooting Manual NGS Library Prep.
- Thermo Fisher Scientific.
Sources
- 1. Cleavable Linkers in DNA Sequencing by Synthesis [manu56.magtech.com.cn]
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- 5. PC Linker (photocleavable) Oligo Modifications from Gene Link [genelink.com]
- 6. Photocleavable fluorescent nucleotides for DNA sequencing on a chip constructed by site-specific coupling chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling with 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving the highly functionalized substrate, 1-chloro-2-iodo-5-methoxy-4-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-C bond formation with this challenging electrophile. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established mechanistic principles to empower you to overcome common hurdles and achieve your synthetic goals.
Introduction to the Challenges
The substrate this compound presents a unique set of challenges and opportunities in Suzuki-Miyaura coupling. The presence of two different halogens (iodine and chlorine) offers the potential for selective functionalization. The electronic nature of the ring, influenced by a strong electron-withdrawing nitro group and an electron-donating methoxy group, further modulates the reactivity of the C-X bonds. Understanding these competing factors is paramount for successful reaction optimization.
The primary challenge lies in achieving chemoselective coupling at the more reactive C-I bond without significant side reactions at the C-Cl bond or decomposition of the starting material. The electron-withdrawing nitro group is expected to activate the aryl halide towards oxidative addition, potentially making the reaction more facile but also increasing the risk of side reactions if not properly controlled.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any product formation. What are the most likely reasons for complete reaction failure?
A1: Complete failure to form the desired product can typically be attributed to one of the following critical factors:
-
Inactive Catalyst: The active Pd(0) species is the workhorse of the Suzuki reaction. If it fails to form or is rapidly deactivated, the catalytic cycle will not initiate. This can be due to:
-
Oxygen Contamination: Pd(0) catalysts are highly sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the formation of inactive palladium black.
-
Impure Reagents: Solvents (especially ethers like dioxane and THF) can contain peroxides that poison the catalyst. Use freshly distilled or inhibitor-free, sparged solvents.
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, it needs to be reduced in situ to Pd(0). This process can sometimes be inefficient depending on the ligands and other reaction components.
-
-
Poor Solubility: Your starting material, boronic acid/ester, or the palladium complex may not be sufficiently soluble in the chosen solvent system at the reaction temperature, preventing them from interacting effectively.
-
Inappropriate Base: The base plays a crucial role in the transmetalation step. If the base is too weak, it may not sufficiently activate the boronic acid. Conversely, a base that is too strong could lead to degradation of your starting material or boronic acid.
Q2: I am observing the formation of a significant amount of homocoupled product from my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid (to form a biaryl derived from your nucleophile) is a common side reaction, often exacerbated by the presence of oxygen. Here are some strategies to mitigate it:
-
Rigorous Degassing: This is the most critical step. Ensure your reaction mixture, including all solvents and reagents, is thoroughly deoxygenated before adding the palladium catalyst. Techniques like freeze-pump-thaw cycles or extensive sparging with an inert gas (Argon or Nitrogen) are highly recommended.
-
Optimize Catalyst and Ligand: Some palladium catalysts are more prone to promoting homocoupling than others. Screening different ligands can sometimes help.
-
Controlled Addition of Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture via a syringe pump can help to maintain a low concentration, thereby disfavoring the homocoupling reaction.
Q3: My reaction is giving a mixture of products, with coupling at both the iodine and chlorine positions. How can I improve selectivity for the C-I bond?
A3: Achieving high chemoselectivity is key when working with di- or polyhalogenated substrates. The inherent reactivity difference between C-I and C-Cl bonds (C-I > C-Br > C-Cl) is the basis for selectivity.[1][2] To enhance this selectivity:
-
Lower Reaction Temperature: Oxidative addition to the C-Cl bond typically requires more energy (higher temperature) than to the C-I bond. Running the reaction at a lower temperature (e.g., room temperature to 60 °C) can significantly favor coupling at the iodide.
-
Choice of Catalyst/Ligand: While highly active catalysts with bulky, electron-rich phosphine ligands are excellent for activating C-Cl bonds, they might reduce the selectivity in your case. A less reactive catalyst system, such as one based on PPh₃, might offer better selectivity at the cost of longer reaction times.
-
Reaction Time: Monitor the reaction closely. Prolonged reaction times, especially at elevated temperatures, can lead to the slower coupling at the C-Cl bond becoming more significant.
Q4: I am observing decomposition of my starting material, indicated by a darkening of the reaction mixture and multiple spots on TLC. What could be the cause?
A4: The nitro group on your substrate can be susceptible to reduction under certain conditions, and the overall electron-deficient nature of the ring can make it prone to nucleophilic attack.
-
Base-Induced Decomposition: Strong bases, particularly in combination with protic solvents at high temperatures, can lead to decomposition. Consider using a weaker base like K₂CO₃ or K₃PO₄, or even fluoride sources like CsF or KF, which are known to be effective in Suzuki couplings.[3]
-
Thermal Instability: Your substrate may not be stable at very high temperatures. Try to run the reaction at the lowest effective temperature.
-
Side Reactions with the Nitro Group: Although less common in standard Suzuki conditions, some palladium systems in the presence of certain additives could potentially interact with the nitro group. If you suspect this, screening different palladium sources and ligands is advisable. Recent research has even shown that the C-NO₂ bond can be activated for Suzuki coupling under specific conditions, highlighting the need for careful condition selection to avoid unwanted reactivity.[2][4]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Improve Degassing: Use freeze-pump-thaw cycles (3x) for rigorous oxygen removal. Ensure all reagents are added under a positive pressure of inert gas. 2. Use a Pd(0) Pre-catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step. 3. Verify Ligand Quality: Phosphine ligands can oxidize over time. Use fresh or properly stored ligands. |
| Suboptimal Base | 1. Screen Bases: Test a range of bases. Start with milder inorganic bases like K₂CO₃ or K₃PO₄. If solubility is an issue, consider Cs₂CO₃. For base-sensitive substrates, KF can be effective.[3] 2. Ensure Anhydrous Conditions (if using certain bases): Some bases like K₃PO₄ may require a small amount of water to be effective, while others perform better under strictly anhydrous conditions.[5] |
| Poor Solubility | 1. Solvent Screening: Test different solvent systems. Common choices include 1,4-dioxane/water, toluene/water, DMF, or THF. 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition. |
| Boronic Acid/Ester Instability | 1. Use Fresh Boronic Acid: Boronic acids can undergo protodeboronation upon storage. Use freshly acquired or purified material. 2. Switch to a Boronic Ester: Pinacol (Bpin) or MIDA esters are generally more stable than their corresponding boronic acids. |
Problem 2: Poor Selectivity (Coupling at both C-I and C-Cl)
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature Too High | 1. Lower the Temperature: Attempt the reaction at room temperature first, then gradually increase to 40-60 °C. Monitor by TLC or LC-MS to find the optimal temperature for selective C-I coupling. |
| Overly Active Catalyst System | 1. Change the Ligand: If using a highly active ligand (e.g., a Buchwald-type biarylphosphine like SPhos or XPhos), switch to a less activating ligand like PPh₃ or a P,O-type ligand.[6] 2. Use a Different Palladium Source: Sometimes changing the palladium precursor (e.g., from Pd(OAc)₂ to PdCl₂(PPh₃)₂) can influence selectivity. |
| Extended Reaction Time | 1. Monitor Reaction Progress: Determine the time required for complete consumption of the starting material for the C-I coupling. Avoid unnecessarily long reaction times. |
Problem 3: Significant Side Product Formation (Homocoupling, Decomposition)
| Potential Cause | Troubleshooting Steps |
| Oxygen in the Reaction | 1. Rigorous Degassing: As mentioned for catalyst inactivity, this is the primary solution for minimizing homocoupling of the boronic acid. |
| Inappropriate Base Strength | 1. Use a Milder Base: If decomposition is observed, switch from strong bases like alkoxides or hydroxides to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). |
| High Reaction Temperature | 1. Reduce Heat: Lowering the reaction temperature can often minimize thermal decomposition pathways. |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki Coupling at the C-I Position
This protocol provides a robust starting point for the selective coupling at the C-I bond of this compound.
Reagents and Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (0.02 - 0.05 equiv)
-
K₂CO₃ (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.
-
Sparge the resulting suspension with inert gas for 15-20 minutes.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to the desired temperature (start with 60-80 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conditions for Coupling at the Less Reactive C-Cl Position (after C-I has reacted)
To achieve coupling at the C-Cl bond, more forcing conditions and a more active catalyst system are generally required. This would typically be performed on the product from the first coupling.
Reagents and Equipment:
-
Product from the first Suzuki coupling (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (0.02 equiv) and a bulky, electron-rich ligand like SPhos or XPhos (0.04 equiv)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
-
Schlenk flask or microwave reaction vial
Step-by-Step Procedure:
-
Follow the same setup procedure as in Protocol 1, using the more active catalyst system and a stronger base like K₃PO₄.
-
Heat the reaction to a higher temperature (e.g., 100-120 °C). Microwave irradiation can also be effective in driving the reaction to completion.
-
Monitor the reaction progress carefully.
-
Follow the same workup and purification procedure as described in Protocol 1.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
When faced with a challenging reaction, a systematic approach to troubleshooting is essential. The following flowchart outlines a logical progression for diagnosing and solving common issues.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki reactions.
References
- Hearn, J. M., et al. (2010). Sequential, Ligand-Free Suzuki-Miyaura Couplings for the Synthesis of Unsymmetrical para-Terphenyls. Synthesis.
- BenchChem. Technical Support Center: Cross-Coupling Reactions of 1,3-Dibromo-5-nitrobenzene.
- Palani, V., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
- Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)
- Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- De, S., et al. (2018). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
- Li, G. Y. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. PubMed.
- Wang, Y., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry.
- Ho, C. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Battilocchio, C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- Organic Chemistry Portal. Suzuki Coupling.
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Singh, P., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
- Synfacts. (2017). The Suzuki–Miyaura Coupling of Nitroarenes.
- Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing).
- Krishnappa, L., & Suresh, H. (2014). A Novel Regiospecific Synthesis of 1-Chloro-2-arylcyclohexenes. SciSpace.
- Zhang, Y.-Q. (2013). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
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- 6. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield and purity of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene synthesis
Welcome to the technical support center for the synthesis of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important chemical intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic procedures effectively.
Section 1: Synthetic Strategy and Mechanistic Insights
Q1: What is the most reliable and direct synthetic route to this compound?
The most efficient and common method is the direct electrophilic aromatic substitution (SEAr) of the precursor, 1-Chloro-5-methoxy-4-nitrobenzene. This reaction involves the introduction of an iodine atom onto the aromatic ring using an electrophilic iodine source.
Q2: Why does the iodination occur specifically at the C2 position?
The regioselectivity of this reaction is dictated by the combined electronic effects of the three substituents already on the benzene ring:
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.
-
Chloro Group (-Cl): This is a deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate via resonance.
-
Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature.
The C2 position is ortho to both the activating methoxy group and the chloro group, making it the most electron-rich and sterically accessible site for electrophilic attack. The strong deactivating effect of the nitro group directs away from its ortho and para positions, further favoring substitution at C2.
Reaction Mechanism: Electrophilic Iodination
The reaction proceeds via a classic SEAr mechanism. Since molecular iodine (I₂) is not electrophilic enough to react with the moderately activated ring, an oxidizing agent is required to generate a more potent electrophilic species, often represented as I⁺.[1][2]
Caption: Mechanism of Electrophilic Aromatic Iodination.
Section 2: Troubleshooting the Reaction
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What went wrong?
Potential Cause 1: Ineffective Iodinating System. Molecular iodine (I₂) alone is a weak electrophile.[3] An oxidizing agent is crucial to generate a more reactive iodinating species.
Solution: Ensure you are using a well-established iodinating system. The choice of system depends on the reactivity of your substrate and desired reaction conditions.
| Iodinating System | Oxidant/Acid | Typical Conditions | Reference |
| I₂ / Nitric Acid | HNO₃ | Acetic Acid, 70-80 °C | [2] |
| I₂ / Hydrogen Peroxide | H₂O₂ (30%) | Sulfuric Acid, 0 °C to RT | [4][5] |
| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (cat.) | Acetonitrile, RT | [6] |
| I₂ / Silver Sulfate | Ag₂SO₄ | Dichloromethane, RT | [7] |
Expert Tip: The I₂/H₂O₂/H₂SO₄ system is often preferred for its cost-effectiveness and greener profile, avoiding the use of nitric acid.[4]
Potential Cause 2: Incorrect Reaction Temperature. While heating can increase the reaction rate, excessive temperatures can lead to decomposition of the nitroaromatic compound or the oxidizing agent, resulting in a dark, tarry mixture and reduced yield.
Solution:
-
Start the reaction at a lower temperature (e.g., 0-5 °C), especially during the addition of the oxidizing agent, to control any initial exotherm.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Gently warm the reaction mixture only if TLC analysis shows a sluggish conversion rate.
Q2: TLC analysis shows multiple product spots, indicating low purity. How can I improve selectivity?
Potential Cause: Formation of Di-iodinated Byproducts. If the reaction conditions are too harsh or the stoichiometry is incorrect, a second iodine atom can be added to the ring, leading to di-iodo species.
Solution:
-
Control Stoichiometry: Use a slight excess of the starting material or limit the amount of the iodinating agent to 1.0-1.1 equivalents.
-
Slow Addition: Add the iodinating agent or oxidant dropwise over a prolonged period. This keeps the instantaneous concentration of the powerful electrophile low, favoring mono-iodination.
-
Reaction Monitoring: Stop the reaction as soon as TLC shows complete consumption of the starting material to prevent over-reaction.
Q3: The reaction mixture turned very dark, and I'm having trouble with the workup. What should I do?
Potential Cause: Presence of Excess Iodine (I₂). Excess iodine from the reaction will color the entire mixture deep purple or brown, which can complicate extraction and isolation.
Solution: Quenching with a Reducing Agent. During the workup, after pouring the reaction mixture into water/ice, add a solution of a reducing agent until the dark color disappears. This converts the colored I₂ into colorless iodide ions (I⁻).
-
Recommended Quenching Agent: A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[5]
-
Procedure: Add the quenching solution slowly while stirring until the organic layer becomes a lighter yellow or tan color.
Section 3: Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any experiment.
Protocol 1: Synthesis via Iodination with H₂O₂
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-Chloro-5-methoxy-4-nitrobenzene (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add elemental iodine (I₂, 1.1 eq). Cool the mixture to 0-5 °C in an ice bath.
-
Oxidation: Add concentrated sulfuric acid (H₂SO₄, cat.) to the mixture. Subsequently, add 30% hydrogen peroxide (H₂O₂, 1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor progress by TLC.
-
Workup - Quenching: Pour the reaction mixture slowly into a beaker containing ice water. Stir until the ice has melted. If a deep brown/purple color persists, add 10% sodium thiosulfate solution dropwise until the color is discharged.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove residual acetic acid.
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude, dry solid to an Erlenmeyer flask. Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).
-
Dissolution: Gently heat the mixture on a hot plate with stirring until all the solid dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[8] Swirl the mixture and then remove the carbon by hot filtration through a fluted filter paper or a pad of celite.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
Caption: Experimental workflow for synthesis and purification.
Section 4: Data Summary Table
The following table summarizes key quantitative parameters for the synthesis.
| Parameter | Recommended Value | Rationale |
| Reagent Ratios | ||
| 1-Chloro-5-methoxy-4-nitrobenzene | 1.0 eq | Limiting Reagent |
| Iodine (I₂) | 1.05 - 1.1 eq | Slight excess to drive reaction, minimize di-iodination. |
| Hydrogen Peroxide (30%) | 1.2 - 1.5 eq | Ensures complete oxidation of I₂ to the active electrophile. |
| Reaction Conditions | ||
| Temperature | 0 °C (addition), RT (reaction) | Controls exotherm and prevents side reactions. |
| Reaction Time | 4 - 8 hours | Typical timeframe; should be confirmed by TLC analysis. |
| Expected Outcome | ||
| Yield (Crude) | > 85% | Expected yield before purification. |
| Yield (Purified) | 70 - 80% | Typical yield after recrystallization losses. |
| Purity (by HPLC/NMR) | > 98% | Achievable with careful purification. |
References
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
- Mistry, P., & Tailor, J. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2635-2666.
-
The Organic Chemistry Tutor. (2018). Aromatic Halogenation Reaction Mechanism - Chlorination, Iodination & Bromination of Benzene. Retrieved from [Link]
- Li, W., et al. (2018). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. RSC Advances, 8(3), 1538-1542.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
- Arotsky, J., Butler, R., & Darby, A. C. (1967). Mechanism of aromatic iodination by iodine and nitric acid. Journal of the Chemical Society B: Physical Organic, 739-743.
- Khan, M. A., & Khan, M. T. (2010). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Molbank, 2010(1), M642.
-
ResearchGate. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline.
- Seger, A., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 16(7), 5594-5607.
-
Chemistry LibreTexts. (2023). 16.2: Other Aromatic Substitutions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]
-
ResearchGate. (n.d.). Iodination of di-and trimethoxy substituted benzene derivatives using the I2/30% aqueous H2O2 system under SFRC. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Iodination - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophilic Aromatic Substitution by Positive Iodine Species. Iodination of Deactivated Aromatic Compounds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Iodination of Activated Aromatic Compounds Using Nanostructure Solid Acid Catalyst. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Retrieved from [Link]
- Google Patents. (n.d.). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
-
Journal of the Chemical Society (Resumed). (1949). An interpretation of the Sandmeyer reaction. Part IX. The behaviour of diazotised 2 : 4 : 6-trichloro- and 2 : 4 : 6-tribromo-aniline towards the Sandmeyer reagent. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Chloro-2-methoxy-4-nitro-benzene. Retrieved from [Link]
-
European Chemicals Bureau. (2002). 1-CHLORO-4-NITROBENZENE. Retrieved from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google Patents [patents.google.com]
- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 7. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions and byproducts in the synthesis of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene derivatives
Welcome to the technical support center for the synthesis of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic intermediate. Our goal is to provide practical, field-proven insights to help you troubleshoot common side reactions and optimize your synthetic protocols. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, ensuring you can anticipate and resolve challenges effectively.
The most prevalent and reliable route to this compound involves the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type iodination.[1][2] This pathway, while effective, is sensitive to reaction conditions and can be plagued by several side reactions. This guide is structured as a series of troubleshooting questions and FAQs to directly address the issues you are most likely to encounter.
Part 1: Troubleshooting Guide
This section addresses specific experimental observations and provides a diagnostic approach to identify the root cause and implement corrective actions.
Question 1: My reaction yield is significantly lower than expected, or I've isolated only starting material. What went wrong?
This is the most common issue, often pointing to problems in the initial diazotization step.
Possible Cause A: Incomplete Diazotization
The conversion of the primary aromatic amine to the diazonium salt is the critical first step. If this reaction is incomplete, the unreacted aniline will not proceed to the iodination stage.
-
Troubleshooting & Solution:
-
Verify Nitrous Acid Stoichiometry: Ensure you are using a slight excess of sodium nitrite (typically 1.1 to 1.2 equivalents) to drive the reaction to completion.
-
Confirm Diazotization Completion: Before proceeding to the iodination step, test for the presence of excess nitrous acid. Dip a glass rod into the reaction mixture and touch it to starch-iodide paper. An immediate blue-black color indicates that excess nitrous acid is present, implying the aniline has been fully consumed.[1][3] If the test is negative, add a small additional portion of your pre-cooled sodium nitrite solution until a positive test is achieved.
-
Possible Cause B: Premature Decomposition of the Diazonium Salt
Arenediazonium salts are notoriously unstable intermediates and are prone to thermal decomposition.[4][5] If the salt decomposes before the iodide source is added, your yield will plummet.
-
Troubleshooting & Solution:
-
Strict Temperature Control: The diazotization must be performed at 0-5 °C.[1][6] Ensure your ice bath is well-maintained throughout the dropwise addition of the sodium nitrite solution. Pre-cooling all solutions is also critical.
-
Immediate Use: Once formed, the diazonium salt solution should be used without delay in the subsequent iodination step.[1] Do not let the solution warm up or sit for an extended period.
-
Question 2: The reaction mixture turned dark brown or black, and I observed vigorous gas evolution. What is happening?
This is a classic symptom of significant diazonium salt decomposition.
Root Cause: The diazonium salt is reacting with water in the solvent to form a phenol, releasing nitrogen gas (N₂) as a byproduct.[6] Phenolic compounds are often easily oxidized under reaction conditions, leading to the formation of dark, tarry impurities.
-
Corrective Actions:
-
Enhance Cooling: This is a critical temperature control failure. Ensure the reaction flask is adequately submerged in a robust ice-salt bath if necessary to maintain the internal temperature below 5 °C.
-
Control Reagent Addition: The reaction between the amine and nitrous acid is exothermic. Add the sodium nitrite solution very slowly (dropwise) to prevent localized heating.[1]
-
Maintain High Acidity: The reaction requires a strong acidic medium (e.g., from HCl or H₂SO₄) to generate nitrous acid in situ and prevent unwanted side reactions like azo coupling.[7] Ensure at least 3 equivalents of acid are used relative to the starting aniline.
-
Question 3: My final product is contaminated with a brightly colored (red/orange) impurity that is difficult to remove.
This strongly suggests the formation of an azo compound.
Root Cause: The electrophilic diazonium salt intermediate can react with the nucleophilic, unreacted starting aniline. This is an electrophilic aromatic substitution reaction known as azo coupling, which produces highly colored diazoaminobenzene derivatives.[1]
-
Prevention & Mitigation:
-
Ensure Sufficient Acidity: Azo coupling is suppressed under strongly acidic conditions because the lone pair on the unreacted aniline's nitrogen is protonated, deactivating it as a nucleophile.[7] Verify your acid concentration and stoichiometry.
-
Slow Nitrite Addition: Adding the sodium nitrite solution slowly into the acidic amine solution ensures that the generated diazonium salt has a minimal chance to encounter unreacted (and unprotonated) aniline.
-
Question 4: I've isolated a major byproduct that has the correct mass for the loss of N₂ but contains no iodine.
This byproduct is likely the result of hydrodediazoniation, where the diazonium group is replaced by a hydrogen atom.
Root Cause: While less common than phenol formation, the diazonium group can be reduced. This can be promoted by certain reagents or conditions. For instance, using an alcohol like ethanol as a solvent in some Sandmeyer reactions can lead to the formation of this byproduct.
-
Troubleshooting & Solution:
-
Review Solvent and Reagents: Ensure no unintended reducing agents are present. For the iodination step, the reaction is typically performed in an aqueous solution where the diazonium salt is treated with potassium iodide.[8]
-
Use an Appropriate Iodide Source: Potassium iodide (KI) is the standard and most effective iodide source for this transformation and does not require a copper catalyst.[8] Its use minimizes other side reactions.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the critical reaction parameters for the diazotization-iodination sequence?
The three most critical parameters are:
-
Temperature: Must be maintained at 0-5 °C to ensure the stability of the diazonium salt.[1][6]
-
Acidity: A strong mineral acid (at least 3 equivalents) is required to generate nitrous acid and prevent azo coupling.[7]
-
Stoichiometry: A slight excess of sodium nitrite (1.1-1.2 eq.) ensures complete conversion of the aniline.[1]
Q2: Why is the Sandmeyer reaction for iodination different from chlorination or bromination?
While the introduction of chlorine and bromine often requires a copper(I) salt catalyst (a true Sandmeyer reaction), iodination proceeds readily without a catalyst.[8][9] The iodide anion (I⁻) is a sufficiently strong nucleophile to displace the dinitrogen leaving group from the diazonium salt on its own.
Q3: Can I isolate the diazonium salt before iodination?
It is strongly discouraged. Solid diazonium salts are often shock-sensitive and can be explosive, especially when dry.[1][4] For safety and efficiency, they should always be generated and used in a cold aqueous solution without isolation.[1]
Q4: Are there alternative methods for synthesizing this molecule?
Yes, direct electrophilic iodination of a precursor like 1-chloro-5-methoxy-4-nitrobenzene is possible. Reagents such as N-Iodosuccinimide (NIS) in the presence of an acid catalyst, or molecular iodine with a strong oxidizing agent, can be used.[10] However, controlling regioselectivity can be a significant challenge. The powerful activating effect of the methoxy group could lead to a mixture of isomers or poly-iodinated products.[11][12] The diazotization route is generally preferred for its high regioselectivity.
Part 3: Data & Protocol Summaries
Table 1: Summary of Common Byproducts and Their Origins
| Byproduct Structure | Common Name | Origin | Prevention Strategy |
| Ar-OH | Phenol Derivative | Thermal decomposition of diazonium salt in water.[6] | Maintain temperature at 0-5 °C; use diazonium salt immediately. |
| Ar-N=N-Ar' | Azo Compound | Reaction of diazonium salt with unreacted aniline.[1] | Use sufficient acid (>3 eq.); slow addition of NaNO₂. |
| Ar-H | De-aminated Product | Reductive decomposition of the diazonium salt.[7] | Avoid unintended reducing agents; use KI in an aqueous system. |
| Ar-I₂ | Di-iodinated Product | (In electrophilic iodination route) Over-iodination.[12] | Careful control of iodinating reagent stoichiometry. |
Experimental Protocol: Diazotization-Iodination
This is a representative protocol and should be adapted and optimized for specific substrates and scales.
-
Aniline Salt Formation: Dissolve the starting aniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this NaNO₂ solution dropwise to the cold aniline salt solution over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C.[1]
-
Confirmation: After the addition is complete, stir for an additional 15 minutes at 0-5 °C. Test for excess nitrous acid using starch-iodide paper.[1]
-
Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in a small amount of water and cool it in an ice bath. Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. A precipitate may form, and the solution may darken.
-
Reaction Completion & Workup: Allow the mixture to stir at 0-5 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 1-2 hours. Nitrogen evolution will be observed. The crude product can then be collected by filtration or extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The crude product should be washed with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by washing with brine. Further purification is typically achieved by column chromatography on silica gel or recrystallization.
Part 4: Visualized Workflows
Diagram 1: Synthetic Pathway
Caption: Primary synthetic route via diazotization and iodination.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: Diagnostic workflow for troubleshooting low product yield.
References
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Retrieved from [Link]
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. NPTEL Archive. Retrieved from [Link]
-
Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts. Organic Chemistry II. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 6). Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromination of Benzene. YouTube. Retrieved from [Link]
-
Chemical Education Xchange. (n.d.). Diazotization of Aniline Derivatives: Nitrous Acid Test. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Retrieved from [Link]
Sources
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- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]
- 4. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sandmeyer Reaction [organic-chemistry.org]
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- 10. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene (CAS No. 1508278-48-5)[1]. The objective is to provide actionable, field-tested protocols and troubleshooting solutions to overcome common challenges encountered during the purification of this highly functionalized aromatic intermediate.
Compound Profile and Purification Challenges
This compound is a poly-substituted aromatic compound, valuable as a building block in medicinal chemistry and materials science. Its structure presents a unique set of purification challenges:
-
Multiple Functional Groups: The presence of nitro, chloro, iodo, and methoxy groups results in a molecule with moderate polarity and specific reactivity.
-
Potential for Isomeric Impurities: Synthetic routes, particularly electrophilic aromatic substitution (nitration and iodination), can lead to the formation of regioisomers which may have very similar physical properties to the desired product, making separation difficult.[2][3]
-
Thermal and Light Sensitivity: Nitroaromatic compounds can be sensitive to heat and light, potentially leading to degradation during purification steps like distillation or prolonged chromatography.[4][5]
Identifying Common Impurities
Effective purification begins with understanding the potential impurities. Based on typical synthetic pathways for similar molecules, the crude product may contain the following:
| Impurity Type | Specific Examples | Rationale |
| Starting Materials | 1-Chloro-3-methoxybenzene, 2-Chloro-1-methoxy-4-nitrobenzene | Incomplete iodination or nitration reaction. |
| Regioisomers | Isomers with different substitution patterns | Non-selective directing effects of the substituents during nitration or iodination. |
| Byproducts | Dinitrated or di-iodinated compounds | Over-reaction or harsh reaction conditions. |
| Reaction Reagents | Residual acids (e.g., sulfuric acid), oxidizing agents (e.g., hydrogen peroxide) | Carryover from the reaction workup.[6] |
| Degradation Products | Phenolic compounds, de-iodinated species | Decomposition due to excessive heat or exposure to incompatible materials. |
Core Purification Protocols
Two primary methods are recommended for the purification of crude this compound: Recrystallization for initial bulk purification and Column Chromatography for high-purity separation.
Protocol 1: Recrystallization
This technique is ideal for removing impurities with significantly different solubilities from the target compound.
Step-by-Step Methodology:
-
Solvent Screening: Test the solubility of a small amount of crude material in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show poor solubility when cold. A mixture of solvents (e.g., ethanol/water, toluene/hexane) can also be effective.
-
Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent incrementally until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, it may indicate the presence of polymeric or degradation impurities. Add a small amount (1-2% w/w) of activated carbon to the hot solution and swirl for a few minutes. Caution: Do not add activated carbon to a boiling solution, as this can cause violent bumping.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Determine the melting point and perform a TLC or HPLC analysis to assess purity.
Protocol 2: Flash Column Chromatography
This method is highly effective for separating the target compound from closely related impurities like regioisomers.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase that gives the target compound an Rf value of approximately 0.25-0.35 and provides good separation from all major impurities. A common starting point for nitroaromatics is a mixture of Hexane and Ethyl Acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, stable bed.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often results in better separation.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 95:5 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes). Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.[7]
-
Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.
-
Purity Confirmation: Assess the purity of the final product using HPLC, NMR, and melting point analysis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification process in a direct question-and-answer format.
Q1: My yield is very low after recrystallization. What went wrong?
-
Possible Cause 1: Using too much solvent. Adding an excessive amount of solvent during the dissolution step will keep a significant portion of your product dissolved even after cooling.
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude material. If too much was added, you can try to evaporate some of the solvent to re-saturate the solution and then proceed with cooling.
-
-
Possible Cause 2: Premature crystallization. If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel stem.
-
Solution: Use a pre-warmed funnel and filter flask. Keep the solution hot throughout the filtration process. If crystals do form, you can try to redissolve them with a small amount of hot solvent.
-
-
Possible Cause 3: Inappropriate solvent choice. The chosen solvent may have too high of a solubility for your compound, even when cold.
-
Solution: Re-evaluate your solvent screen. A good solvent should show a large difference in solubility between hot and cold conditions.
-
Q2: My compound oiled out instead of crystallizing. How can I fix this?
-
Possible Cause 1: High concentration of impurities. Oily impurities can suppress the crystallization of the desired compound.
-
Solution: Try purifying the crude material first by column chromatography to remove the bulk of the impurities, and then recrystallize the resulting solid.
-
-
Possible Cause 2: Solution is supersaturated. The concentration of the compound in the solvent might be too high, or the cooling rate was too fast.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Allow it to cool much more slowly. You can also try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound to induce crystallization.
-
Q3: After column chromatography, my product is still impure and TLC shows co-eluting spots.
-
Possible Cause 1: Column was overloaded. Too much sample was loaded onto the column relative to the amount of silica gel.
-
Solution: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight.
-
-
Possible Cause 2: Incorrect mobile phase. The chosen solvent system may not have sufficient resolving power for your specific impurities.
-
Solution: Re-run the TLC analysis to find a more optimal mobile phase. Try using solvents with different properties (e.g., substitute ethyl acetate with dichloromethane or ether) or run a shallower gradient during elution.
-
-
Possible Cause 3: Poor column packing. Cracks or channels in the silica bed can lead to poor separation.
-
Solution: Ensure the silica gel is packed uniformly without any air bubbles. Dry loading the sample can often prevent disruption of the silica bed.[7]
-
Q4: The final product has a persistent yellow or brown color. How can I decolorize it?
-
Possible Cause: Trace amounts of highly colored aromatic impurities or degradation products are present.
-
Solution: An activated carbon treatment is often effective.[8] Dissolve the colored product in a suitable solvent (e.g., hot ethanol), add a small amount of activated carbon, stir or gently heat for 5-10 minutes, and then perform a hot filtration to remove the carbon. Recrystallize the product from the filtrate. Be aware that this may cause some loss of product due to adsorption onto the carbon.
-
Visualization of Workflow and Troubleshooting
Purification Strategy Decision Flow
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude product.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 4. lobachemie.com [lobachemie.com]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Challenges in the scale-up of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene. This document is designed for researchers, chemists, and process development professionals. It addresses common challenges encountered during synthesis, offering troubleshooting advice and in-depth FAQs to ensure a safe, efficient, and reproducible process.
Part 1: Synthesis Strategy & Core Challenges
The synthesis of this compound is a multi-faceted process where control over reaction conditions is paramount to achieving high yield and purity. Two primary synthetic routes are commonly considered, each presenting a unique set of challenges, particularly during scale-up.
FAQ: Which is the most viable synthetic route for scale-up?
Answer: Both direct electrophilic iodination and the Sandmeyer reaction are viable. However, for industrial scale-up, direct iodination of a suitable precursor like 1-Chloro-5-methoxy-4-nitrobenzene is often preferred due to higher atom economy and fewer synthetic steps. The Sandmeyer route, starting from an aniline precursor, introduces the complexity of handling unstable diazonium salts, which poses significant safety and control challenges on a larger scale.[1]
The choice depends on precursor availability, cost, and the process control capabilities of your facility. This guide will cover challenges for both routes, with a primary focus on the more common direct iodination pathway.
Part 2: Troubleshooting Guide for Direct Electrophilic Iodination
The direct iodination of 1-Chloro-5-methoxy-4-nitrobenzene is governed by the directing effects of the substituents. The powerful ortho, para-directing methoxy group is the primary director for the incoming electrophile.
Problem 1: Low Yield or Stalled Reaction
Potential Causes:
-
Insufficient Activation of Iodine: Molecular iodine (I₂) itself is a weak electrophile and requires an oxidizing agent or a Lewis acid catalyst to generate a more potent iodinating species (like I⁺).[2]
-
Inappropriate Solvent: The polarity and coordinating ability of the solvent can significantly affect the solubility of reagents and the stability of intermediates.
-
Low Reaction Temperature: While controlling temperature is crucial to prevent side reactions, excessively low temperatures can slow the reaction rate to an impractical level.
Solutions & Insights:
-
Select an Appropriate Iodinating System:
-
I₂ with an Oxidizing Agent: Systems like I₂/H₂O₂ or I₂/Nitric Acid are effective. The oxidant converts I₂ to the electrophilic species. Caution is required as these conditions can be harsh and may lead to unwanted side reactions.
-
N-Iodosuccinimide (NIS): NIS is a milder and highly effective source of electrophilic iodine. It often requires an acid catalyst, such as trifluoroacetic acid (TFA) or sulfuric acid, to enhance its reactivity.[2]
-
Iodine Monochloride (ICl): A highly reactive and effective reagent, but its handling requires care due to its corrosive nature.
-
-
Optimize Solvent and Temperature:
-
Glacial acetic acid, sulfuric acid, or dichloromethane are common solvents. Acetic acid can participate in the reaction and help solvate the intermediates.
-
Perform initial trials at room temperature and gently heat to 40-50°C if the reaction is sluggish. Monitor closely for any signs of decomposition or byproduct formation using TLC or HPLC.
-
-
Process Monitoring: A stalled reaction can sometimes be re-initiated by the careful addition of a small amount of fresh catalyst or oxidant. However, this should be done with caution to avoid an uncontrolled exothermic event.
Problem 2: Formation of Isomeric and Di-iodinated Byproducts
Potential Causes:
-
Loss of Regioselectivity: While the methoxy group strongly directs to the desired position, harsh reaction conditions (high temperatures, highly acidic media) can reduce selectivity, leading to the formation of other isomers.
-
Over-iodination: Using an excess of the iodinating agent or prolonged reaction times can lead to the formation of a di-iodo species.[3]
Solutions & Insights:
-
Stoichiometric Control: Carefully control the stoichiometry of the iodinating agent. Use no more than 1.05-1.10 equivalents.
-
Controlled Reagent Addition: Add the iodinating agent portion-wise or via a syringe pump over a period of time. This maintains a low instantaneous concentration, minimizing over-reaction.
-
Temperature Management: Maintain the reaction temperature below 50°C. Run optimization experiments to find the lowest effective temperature for the reaction.
| Parameter | Effect of Deviation | Mitigation Strategy |
| Iodinating Agent | > 1.1 equivalents: Significant increase in di-iodinated byproducts. | Use a stoichiometric amount (1.0 to 1.05 eq). Monitor reaction progress closely. |
| Temperature | High Temp (>60°C): Decreased regioselectivity, potential for degradation. | Maintain temperature at 40-50°C or lower. Ensure efficient reactor cooling. |
| Reaction Time | Prolonged Time: Increased chance of side product formation. | Stop the reaction once the starting material is consumed (as per TLC/HPLC). |
Workflow for Troubleshooting Low Yield in Iodination
Caption: A decision tree for troubleshooting low yield.
Part 3: Troubleshooting Guide for the Sandmeyer Reaction Route
This route typically involves the diazotization of 2-Chloro-5-methoxy-4-nitroaniline followed by substitution with iodide.
Problem: Low Yield and Tar Formation during Diazotization/Substitution
Potential Causes:
-
Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can decompose prematurely if the temperature is not strictly controlled.[1] They are also sensitive to light.
-
Incomplete Diazotization: Insufficient acid or sodium nitrite, or poor mixing, can lead to unreacted starting material.
-
Side Reactions with Iodide: The reaction of the diazonium salt with potassium iodide is complex and can generate radical intermediates, leading to tar formation.
Solutions & Insights:
-
Strict Temperature Control: The diazotization step must be carried out at 0-5°C . Use a jacketed reactor with a reliable cooling system. Ensure the sodium nitrite solution is pre-chilled and added slowly below the surface of the reaction mixture to ensure rapid dispersion and prevent localized heating.
-
Proper Acid Stoichiometry: A sufficient excess of acid (typically 2.5-3.0 equivalents of HCl or H₂SO₄) is required to protonate the aniline, form nitrous acid from sodium nitrite, and maintain a low pH to stabilize the diazonium salt.
-
Managing the Iodide Addition:
-
Add the diazonium salt solution to the potassium iodide solution, not the other way around. This maintains an excess of iodide, which favors the desired substitution.
-
Allow the reaction mixture to warm slowly to room temperature after the addition is complete to ensure the decomposition of the diazonium salt and evolution of N₂ gas is controlled.[4]
-
The use of a copper catalyst is generally not necessary for iodination in a Sandmeyer reaction.[5]
-
Experimental Protocol: Sandmeyer Iodination
-
Diazotization:
-
Suspend 1.0 equivalent of 2-Chloro-5-methoxy-4-nitroaniline in 3.0 equivalents of 6M HCl.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Prepare a solution of 1.05 equivalents of sodium nitrite (NaNO₂) in cold water.
-
Add the NaNO₂ solution dropwise to the aniline suspension, keeping the temperature below 5°C. The addition should take 30-45 minutes.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5°C.
-
-
Iodide Displacement:
-
In a separate flask, dissolve 1.5 equivalents of potassium iodide (KI) in a minimal amount of water.
-
Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring.
-
Control the rate of addition to keep the evolution of nitrogen gas manageable.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
-
Work-up:
-
Add a solution of sodium thiosulfate or sodium bisulfite to quench any excess iodine (indicated by the disappearance of the dark iodine color).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Part 4: Scale-Up, Safety, and Purification
FAQ: What are the primary safety concerns during scale-up?
Answer:
-
Thermal Runaway: Both nitration and diazotization reactions are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation a critical challenge. A thermal runaway can lead to a dangerous increase in pressure and potential reactor failure. Solution: Use a jacketed reactor with precise temperature control, ensure a robust cooling system is in place, and control the rate of reagent addition carefully.
-
Diazonium Salt Hazard: Solid diazonium salts can be explosive.[1] Solution: Never isolate the diazonium salt intermediate. Always use it as a solution in the next step immediately after its formation.
-
Iodine Volatility and Toxicity: Iodine can be volatile and toxic upon inhalation.[6][7] Solution: All procedures involving iodine or volatile iodine compounds must be performed in a well-ventilated fume hood or a closed system.[8] Personnel should wear appropriate PPE, including respirators, gloves, and safety glasses.[9][10]
-
Nitroaromatic Compound Toxicity: The final product is a nitroaromatic compound, which should be handled as potentially toxic and mutagenic.[11][12] Solution: Avoid skin contact and inhalation. Use appropriate containment during handling, drying, and packaging.
General Synthesis and Purification Workflow
Caption: General workflow from synthesis to purification.
Problem: Difficulty in Purifying the Final Product
Potential Causes:
-
Colored Impurities: Tarry byproducts, especially from the Sandmeyer route, or residual iodine can discolor the final product.
-
Close-running Isomers: Isomeric byproducts may have similar polarity to the desired product, making separation by simple crystallization difficult.
-
Residual Starting Material: Incomplete reactions leave starting material that may co-crystallize with the product.
Solutions & Insights:
-
Decolorization: Before the final crystallization, dissolve the crude product in a suitable solvent and treat it with activated carbon. This is highly effective at removing colored impurities.[13]
-
Recrystallization Solvent System:
-
Systematic solvent screening is crucial. A binary solvent system, such as ethanol/water, isopropanol/heptane, or toluene/heptane, often provides the best results.
-
The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in the mother liquor.
-
-
Chromatography: For high-purity material required in drug development, flash column chromatography may be necessary. A silica gel stationary phase with a hexane/ethyl acetate gradient is a good starting point.
References
-
IODINATION SAFETY PRECAUTIONS. Environment, Health & Safety - University of Michigan.
-
Iodinations: Standard Operating Procedures. The University of Vermont.
-
Iodine Clock Reaction Safety.
-
Iodine 125-I (125 I) safety information and specific handling precautions.
-
Risk Assessment OF IODINE AND PROPANONE REACTION. Scribd.
-
Sandmeyer reaction. Wikipedia.
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
-
Sandmeyer Reaction. Organic Chemistry Portal.
-
1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie.
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC - NIH.
-
This compound. Sigma-Aldrich.
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI.
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate.
-
1-Chloro-2-methoxy-4-nitrobenzene SDS. ECHEMI.
-
m-CHLORONITROBENZENE. Organic Syntheses Procedure.
-
1-Chloro-2,5-dimethoxy-4-nitrobenzene. PubChem.
-
1-CHLORO-4-NITROBENZENE CAS N°:100-00-5.
-
Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal.
-
Iodination of Activated Aromatic Compounds Using Nanostructure Solid Acid Catalyst. ResearchGate.
-
Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor. Google Patents.
-
Iodination of di-and trimethoxy substituted benzene derivatives. ResearchGate.
-
1-Chloro-2-iodo-3-methyl-5-nitrobenzene. ChemScene.
-
Synthesis method and purification method of 5-iodo-2-methylbenzimidazole. Google Patents.
-
1-CHLORO-2,5-DIMETHOXY-4-NITROBENZENE. Gsrs.
-
Identifying and minimizing byproducts in the synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid. Benchchem.
-
Consecutive four-component synthesis of trisubstituted 3-iodoindoles. Beilstein Journals.
-
1-Chloro-2-methoxy-4-nitro-benzene. SpectraBase.
-
Overcoming challenges in the purification of 4-Amino-5-iodo-2-methoxybenzoic acid. Benchchem.
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- 3. researchgate.net [researchgate.net]
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- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Iodinations: Standard Operating Procedures | Environmental Health and Safety | The University of Vermont [uvm.edu]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Overcoming low reactivity in cross-coupling reactions with 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
Welcome to the technical support center for 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile yet challenging building block. Here, we synthesize peer-reviewed data and field-proven insights to help you overcome common hurdles in cross-coupling reactions and maximize the potential of this unique substrate.
Introduction: Understanding the Substrate's Personality
This compound is a highly functionalized aromatic ring, making it an attractive starting material for synthesizing complex molecular architectures. However, its reactivity is governed by a delicate interplay of competing factors:
-
Differential Halogen Reactivity : The molecule possesses two distinct carbon-halogen bonds, C-I and C-Cl. The significant difference in their bond dissociation energies is the cornerstone of its utility in sequential, site-selective functionalization.[1]
-
Potent Electronic Effects : A strong electron-withdrawing nitro group (-NO₂) and an electron-donating methoxy group (-OCH₃) are positioned on the ring. These substituents profoundly influence the electron density of the aromatic system, impacting the rates of key steps in the catalytic cycle.[2][3][4]
-
Steric Hindrance : The ortho-positioning of the two halogen atoms creates a sterically congested environment around the reactive sites, which can impede catalyst coordination and subsequent reaction steps.[3][5]
This guide will provide a framework for navigating these challenges to achieve predictable and high-yielding cross-coupling reactions.
Part 1: Frequently Asked Questions (FAQs) - The Foundational Principles
This section addresses the fundamental questions regarding the reactivity of this compound.
Q1: What is the expected order of reactivity for the C-I and C-Cl bonds in palladium-catalyzed cross-coupling?
A: The C-I bond is significantly more reactive than the C-Cl bond. This selectivity is a well-established principle in cross-coupling chemistry and is primarily governed by the carbon-halogen bond dissociation energies (BDEs).[1] The general reactivity trend for aryl halides in the crucial oxidative addition step of the catalytic cycle is C–I > C–OTf > C–Br >> C–Cl.[1][6]
This reactivity difference allows for highly selective functionalization at the C-I position while leaving the C-Cl bond intact, provided the reaction conditions are sufficiently mild (e.g., lower temperatures, carefully chosen catalyst system).[6][7] This sets the stage for subsequent coupling reactions at the C-Cl position under more forcing conditions.
Q2: How do the electron-withdrawing nitro group and electron-donating methoxy group affect the cross-coupling reaction?
A: The electronic nature of the ring has a profound, and somewhat competing, influence:
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent makes the aromatic ring electron-deficient.[2][4] This generally accelerates the rate-determining oxidative addition step of the palladium catalytic cycle, as the palladium(0) center more readily inserts into the electron-poor C-X bond.[8] However, the nitro group itself can sometimes coordinate to the metal center or participate in side reactions, necessitating careful optimization.[2][4][9]
-
Methoxy Group (-OCH₃): This group is an ortho, para-director and donates electron density into the ring via resonance.[3][10] While this effect is generally overshadowed by the potent nitro group, it still contributes to the overall electronic landscape of the molecule and can influence catalyst-substrate interactions.
The net effect is a highly polarized ring where the C-I bond is activated for oxidative addition, making selective coupling feasible.
Q3: What are the primary challenges associated with this substrate beyond selective reactivity?
A: Researchers may encounter several key issues:
-
Low Reactivity of the C-Cl Bond: While the C-I bond is reactive, subsequent coupling at the C-Cl position is challenging and requires more robust catalytic systems. This typically involves the use of highly active, bulky, and electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands) and stronger bases to facilitate the more difficult oxidative addition.[11][12]
-
Steric Hindrance: The iodine and chlorine atoms are ortho to each other, creating a sterically crowded environment. This can hinder the approach of the bulky palladium catalyst, slowing down the oxidative addition and reductive elimination steps.[13][14] The choice of a ligand with an appropriate bite angle and steric profile is crucial to overcome this.[15]
-
Potential for Side Reactions: Under harsh conditions or with suboptimal catalyst selection, side reactions like dehalogenation (hydrodehalogenation), homocoupling of the coupling partner, or even denitrative coupling (cleavage of the C-NO₂ bond) can occur.[2][4]
Q4: How do I choose the right palladium catalyst and ligand system?
A: The choice is dictated by which halogen you are targeting and the specific coupling reaction.
-
For C-I Coupling: Standard, less sterically demanding ligands like triphenylphosphine (PPh₃) in combination with Pd(PPh₃)₄ or Pd(OAc)₂ can be effective, especially for Sonogashira and some Suzuki reactions under mild conditions.[16]
-
For C-Cl Coupling (or for difficult C-I couplings): More advanced systems are mandatory. Bulky, electron-rich dialkylbiarylphosphine ligands developed by groups like Buchwald (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are the state-of-the-art.[12][17] These ligands promote the difficult oxidative addition of the C-Cl bond and accelerate the final reductive elimination step.[17] Using pre-formed palladium precatalysts (e.g., XPhos Pd G3) can also improve reaction consistency and activity.
Part 2: Troubleshooting Guide - From Theory to Practice
This section provides actionable solutions to common experimental problems.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No reaction or very low conversion at the C-I position. | 1. Inactive Catalyst: The Pd(0) active species has not formed or has been deactivated. 2. Insufficient Base Strength/Solubility: The base is not strong enough to participate effectively in the transmetalation step (Suzuki) or deprotonate the nucleophile (Sonogashira, Buchwald-Hartwig).[18] 3. Low Reaction Temperature: The activation energy for oxidative addition has not been overcome. | 1. Catalyst Check: Use a fresh palladium source or a pre-activated Pd(0) catalyst like Pd₂(dba)₃. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) as oxygen can deactivate the catalyst.[16] 2. Base Screening: Switch to a stronger or more soluble base. For Suzuki, try K₃PO₄ or Cs₂CO₃ instead of Na₂CO₃. For Sonogashira, ensure your amine base (e.g., Et₃N, DIPEA) is pure and dry.[12] 3. Increase Temperature: Incrementally increase the reaction temperature by 10-20 °C. Consider switching to a higher-boiling solvent like dioxane or toluene if using THF. |
| Lack of selectivity; reaction occurs at both C-I and C-Cl. | 1. Reaction Conditions Too Harsh: High temperatures or a highly reactive catalyst system are activating the less reactive C-Cl bond. 2. Prolonged Reaction Time: Leaving the reaction for too long after the C-I coupling is complete can allow the slower C-Cl coupling to occur. | 1. Reduce Temperature: Perform the initial C-I coupling at the lowest temperature that affords a reasonable rate (start at room temperature and gently warm if needed). 2. Use a "Softer" Ligand: For the initial C-I coupling, avoid highly active biarylphosphine ligands. A less electron-rich ligand like PPh₃ may provide sufficient reactivity for the C-I bond without activating the C-Cl bond. 3. Monitor the Reaction: Use TLC or LC-MS to monitor the consumption of the starting material. Work up the reaction as soon as the mono-coupled product is maximized. |
| Starting material decomposition or significant side product formation. | 1. Hydrodehalogenation: A common side reaction, especially if a hydride source (e.g., water, alcohol solvent with certain bases) is present. 2. Homocoupling of Boronic Acid/Alkyne: Often occurs if the transmetalation or reductive elimination steps are slow. 3. Nitro Group Reduction: Some ligands or reaction conditions can lead to the reduction of the -NO₂ group.[9] | 1. Ensure Anhydrous Conditions: Use dry solvents and reagents. If using a base like K₃PO₄, ensure it is finely powdered and dry. 2. Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid or alkyne. Avoid a large excess. 3. Change Ligand/Base Combination: The choice of ligand can significantly impact side reactions.[19] For Buchwald-Hartwig aminations, using a strong, non-nucleophilic base like NaOt-Bu or LHMDS is critical. |
Part 3: Visualizing Reaction Strategy & Troubleshooting
Visual aids can clarify complex decision-making processes in the lab.
Diagram 1: Sequential Cross-Coupling Workflow
This diagram outlines the strategic approach to selectively functionalize both halogen positions.
Caption: Workflow for sequential, site-selective cross-coupling.
Diagram 2: Troubleshooting Flowchart for Low Yield
This flowchart provides a logical path for diagnosing and solving low-yield reactions.
Caption: A logical troubleshooting guide for low-yield reactions.
Part 4: Optimized Protocols & Methodologies
The following are generalized, robust starting points for common transformations. Note: These protocols should be considered starting points and may require optimization for specific coupling partners.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is designed for high selectivity towards the more reactive C-I bond.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.5 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture), degassed
-
Schlenk flask or equivalent reaction vessel
Step-by-Step Methodology:
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (0.02-0.05 eq).
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 60-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Sonogashira Coupling at the C-I Position
This copper co-catalyzed protocol is a reliable method for introducing alkyne functionalities.
Materials:
-
This compound
-
Terminal Alkyne (1.3 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Solvent: Tetrahydrofuran (THF), anhydrous and degassed
-
Base: Triethylamine (Et₃N), distilled and degassed (3.0 equivalents)
-
Schlenk flask or equivalent reaction vessel
Step-by-Step Methodology:
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF, followed by degassed Et₃N (3.0 eq).
-
Add the terminal alkyne (1.3 eq) dropwise via syringe.
-
Stir the reaction at room temperature. If the reaction is sluggish, it can be gently warmed to 40-50 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-8 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aq. NH₄Cl (to remove copper salts), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- Vertex AI Search. (2026). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- PubMed. (2021). Cross-Coupling Reactions of Nitroarenes.
- Chemistry LibreTexts. (2023). 16.
- MDPI. (n.d.).
- Accounts of Chemical Research. (2021). Cross-Coupling Reactions of Nitroarenes.
- Benchchem. (2025).
- PMC - NIH. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- ResearchGate. (n.d.). Cross-Coupling Reactions of Nitroarenes | Request PDF.
- PMC - NIH. (n.d.).
- Wikipedia. (n.d.).
- PubMed. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Organic Chemistry Frontiers (RSC Publishing). (2025).
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Wikipedia. (n.d.). Sonogashira coupling.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
- YouTube. (2012).
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Wikipedia. (n.d.). Suzuki reaction.
- MDPI. (n.d.).
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2023).
- Chemistry Stack Exchange. (2018).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Benchchem. (n.d.).
- ResearchGate. (2025). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0)
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- YouTube. (2022).
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ResearchGate. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
- NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- PubMed. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings.
- Chemistry LibreTexts. (2019). 16.
- NIH. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions.
- PMC. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- PMC - NIH. (2025).
- Myers, A. (n.d.). The Suzuki Reaction - Chem 115.
- PMC - NIH. (n.d.). Reversing Conventional Site-Selectivity in C(sp3)
- ResearchGate. (2025). (PDF)
- Chemistry LibreTexts. (2023). 2.
- ACS Publications. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.
- MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.
- ACS Publications. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions.
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- 19. youtube.com [youtube.com]
Technical Support Center: Catalyst Deactivation and Regeneration in Reactions Involving 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene in their synthetic workflows. The unique functionalities of this molecule, while offering significant synthetic advantages, can also present challenges in maintaining catalyst activity. This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues related to catalyst deactivation and regeneration in reactions involving this substrate. Our goal is to equip you with the knowledge to diagnose catalyst problems, implement effective solutions, and ensure the robustness of your catalytic processes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst stability and performance in the presence of this compound.
Q1: Why is my palladium-catalyzed cross-coupling reaction with this compound sluggish or incomplete?
A1: Several factors related to the catalyst could be at play. The primary suspects are catalyst poisoning by the nitro group, deactivation through side reactions, or insufficient catalyst loading. Nitroarenes are known to be challenging substrates in cross-coupling reactions.[1] The nitro group can coordinate to the palladium center, leading to the formation of inactive or less active catalyst species.[2][3] Additionally, ensuring you are using an adequate amount of catalyst is crucial; typically, a higher catalyst loading (e.g., 5-10 mol%) may be required for challenging substrates.[4]
Q2: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black is a strong indicator of catalyst decomposition and agglomeration. This can be caused by several factors, including high reaction temperatures, improper ligand choice, or the presence of impurities. When the palladium nanoparticles aggregate, their surface area decreases, leading to a significant loss of catalytic activity. To prevent this, consider using a lower reaction temperature if feasible, ensuring your ligands are stable under the reaction conditions, and using high-purity reagents and solvents.[4]
Q3: Can the iodine and chlorine substituents on this compound affect catalyst stability?
A3: Yes, the presence of two different halogens can influence the reaction pathway and potentially lead to catalyst deactivation. The carbon-iodine bond is significantly more reactive towards oxidative addition with palladium(0) than the carbon-chlorine bond. This selectivity is generally advantageous. However, if the reaction conditions are too harsh, side reactions involving the chloro substituent might occur, leading to the formation of byproducts that could interfere with the catalyst.
Q4: What are the primary mechanisms of catalyst deactivation when working with nitroaromatic compounds like this one?
A4: The three main deactivation pathways are:
-
Poisoning: The nitro group or other nitrogen-containing species can act as poisons by strongly binding to the active sites of the palladium catalyst.[2][3]
-
Sintering: At elevated temperatures, the fine palladium nanoparticles on the support can migrate and agglomerate into larger, less active particles.[5][6][7][8]
-
Leaching: The active palladium species can dissolve from the solid support into the reaction medium, leading to a loss of the heterogeneous catalyst.[9]
Q5: Is it possible to regenerate a catalyst that has been deactivated in a reaction with this compound?
A5: Yes, in many cases, regeneration is possible, but the success depends on the deactivation mechanism. For catalysts deactivated by organic residue buildup or certain types of poisoning, washing with appropriate solvents or chemical treatments can be effective.[10] However, severe sintering is generally irreversible.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during catalytic reactions with this compound.
Issue 1: Low or No Catalytic Activity from the Start
Symptoms:
-
The reaction does not initiate, or the conversion is very low even after an extended period.
-
No significant change in the starting material is observed by TLC or GC/LC-MS.
Possible Causes & Solutions:
-
Catalyst Poisoning from Impurities:
-
Diagnosis: Impurities in your starting materials, reagents, or solvents can poison the catalyst. Common poisons for palladium catalysts include sulfur compounds.[2]
-
Solution: Ensure the use of high-purity, degassed solvents and fresh, high-quality reagents. If sulfur poisoning is suspected from a thiolated precursor, consider pretreating your starting material to remove residual sulfur.
-
-
Improper Catalyst Handling and Storage:
-
Diagnosis: Many palladium catalysts, especially those on carbon supports (Pd/C), are sensitive to air and moisture. Improper storage can lead to oxidation and deactivation.
-
Solution: Always handle catalysts under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[4] Store them in a desiccator or under an inert gas.
-
-
Incorrect Reaction Setup:
-
Diagnosis: Inadequate degassing of the reaction mixture can leave dissolved oxygen, which can oxidize and deactivate the Pd(0) active species.
-
Solution: Thoroughly degas your reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period or by using freeze-pump-thaw cycles.
-
Issue 2: Catalyst Deactivates During the Reaction
Symptoms:
-
The reaction starts well but then slows down or stops completely before reaching full conversion.
-
You observe the formation of palladium black.
Possible Causes & Solutions:
-
Sintering due to High Temperature:
-
Diagnosis: High reaction temperatures can cause the palladium nanoparticles to agglomerate, reducing the active surface area.[5][6][7][8] This is often accompanied by the visual formation of palladium black.
-
Solution: Try running the reaction at a lower temperature. If the reaction rate is too slow at lower temperatures, consider a more active catalyst or a different ligand system that allows for lower temperature operation.
-
-
Poisoning by the Nitro Substrate or Byproducts:
-
Diagnosis: The nitro group on your substrate can act as a catalyst poison, especially at higher concentrations or over extended reaction times.[2][3]
-
Solution: It might be beneficial to add the nitroaromatic substrate slowly to the reaction mixture to maintain a low instantaneous concentration. Using a more robust ligand that can protect the palladium center from coordination with the nitro group can also be effective.
-
-
Leaching of the Active Metal:
-
Diagnosis: The active palladium species may be leaching from the support into the solution.[9] This is more common with weakly supported catalysts.
-
Solution: Consider using a catalyst with a stronger metal-support interaction. You can test for leaching by filtering the catalyst mid-reaction and allowing the filtrate to react further. If the reaction continues in the filtrate, homogeneous catalysis by leached palladium is occurring.
-
Part 3: Visualizing Deactivation and Regeneration
Catalyst Deactivation Pathways
The following diagram illustrates the primary mechanisms of catalyst deactivation when using substrates like this compound.
Caption: Primary deactivation pathways for palladium catalysts.
Troubleshooting and Regeneration Workflow
This workflow provides a systematic approach to identifying the cause of deactivation and implementing a regeneration strategy.
Caption: Workflow for addressing catalyst deactivation.
Part 4: Diagnostic and Regeneration Protocols
Diagnosing the Cause of Deactivation
A proper diagnosis is key to determining if a catalyst can be regenerated. The following table summarizes useful analytical techniques.
| Analytical Technique | Information Provided | Relevance to Deactivation |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images of catalyst particles. | Directly visualizes sintering by showing an increase in particle size and agglomeration.[5][6][7][8] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical state of the catalyst surface. | Can identify poisoning species on the catalyst surface and changes in the oxidation state of palladium. |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Measures the elemental composition of a sample with very high sensitivity. | Quantifies the amount of palladium that has leached into the reaction solution.[11] |
Experimental Protocol: General Regeneration of a Deactivated Palladium Catalyst
This protocol is a general guideline for regenerating a palladium on carbon (Pd/C) catalyst that has been deactivated by organic residues or reversible poisons. Caution: Handle the catalyst, especially when dry, under an inert atmosphere as it can be pyrophoric.
Materials:
-
Deactivated Pd/C catalyst
-
Deionized water
-
Methanol or Ethanol
-
Dilute aqueous solution of a base (e.g., 0.1 M NaOH or Na2CO3) - optional, for acidic poisons
-
Dilute aqueous solution of an acid (e.g., 0.1 M HCl or HNO3) - optional, for basic poisons
-
Centrifuge and centrifuge tubes
-
Vacuum oven or Schlenk line for drying
Procedure:
-
Recovery: After the reaction, carefully filter the catalyst from the reaction mixture. Wash the recovered catalyst with the reaction solvent to remove any residual product and starting material.
-
Aqueous Washing:
-
Suspend the catalyst in deionized water and stir or sonicate for 15-30 minutes.
-
Separate the catalyst by centrifugation or filtration.
-
Repeat this washing step 2-3 times.
-
-
Solvent Washing:
-
Suspend the catalyst in methanol or ethanol and stir or sonicate for 15-30 minutes. This helps to remove adsorbed organic impurities.
-
Separate the catalyst.
-
Repeat this step 2-3 times.[10]
-
-
Optional Chemical Treatment (if a specific poison is suspected):
-
For basic poisons (like some nitrogen-containing byproducts), wash with a dilute acid solution.
-
For acidic poisons, wash with a dilute base solution.
-
After chemical treatment, wash thoroughly with deionized water until the washings are neutral.
-
-
Drying:
-
Dry the catalyst under high vacuum at a moderate temperature (e.g., 60-80 °C) for several hours until a fine, free-flowing powder is obtained. Ensure the catalyst is not exposed to air while drying.
-
-
Activity Test: Before using the regenerated catalyst on a large scale, test its activity on a small-scale reaction and compare the results with a fresh catalyst.
References
-
Microscopy and Microanalysis. (2004). In situ electron microscopy studies of the sintering of palladium nanoparticles on alumina during catalyst regeneration processes. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). US3959382A - Method for reactivating palladium catalysts.
-
ResearchGate. (n.d.). In Situ Electron Microscopy Studies of the Sintering of Palladium Nanoparticles on Alumina during Catalyst Regeneration Processes | Request PDF. Retrieved from [Link]
-
Oxford Academic. (n.d.). In Situ Electron Microscopy Studies of the Sintering of Palladium Nanoparticles on Alumina during Catalyst Regeneration Processes | Microscopy and Microanalysis. Retrieved from [Link]
-
Arizona State University. (n.d.). In Situ Electron Microscopy Studies of the Sintering of Palladium Nanoparticles on Alumina during Catalyst Regeneration Processes. Retrieved from [Link]
-
SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
PubMed. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Retrieved from [Link]
-
PubMed Central. (n.d.). In Situ Scanning Transmission Electron Microscopy Calcination of Palladium Nitrate Supported on Zinc Oxide. Retrieved from [Link]
-
Wiley Online Library. (n.d.). 3D Printed Palladium Catalyst for Suzuki‐Miyaura Cross‐coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
Hiden Analytical. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions | The Journal of Physical Chemistry Letters. Retrieved from [Link]
-
PubMed. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry. Retrieved from [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
- Google Patents. (n.d.). CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method.
-
ResearchGate. (n.d.). Study of Electron Beam Irradiated Palladium on Carbon Catalysts for Transfer Hydrogenation Reactions of Nitroarenes Compounds. Retrieved from [Link]
-
Patsnap. (2025). Troubleshooting low catalyst activity in reforming units. Retrieved from [Link]
-
DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Retrieved from [Link]
-
MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
CCS Chemistry. (2023). Denitration of Nitroarenes Under Ambient Physiological Conditions Catalyzed by Graphdiyne-Supported Palladium. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Palladium-Catalyzed Cross-Coupling Reactions at ppm to ppb Molar Catalyst Loadings | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Reactions. Retrieved from [Link]
-
ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]
-
PubMed Central. (n.d.). Palladium-Catalyzed Organic Reactions Involving Hypervalent Iodine Reagents. Retrieved from [Link]
-
Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
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- 10. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Monitoring reaction progress of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene couplings by HPLC or TLC
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for monitoring palladium-catalyzed cross-coupling reactions involving 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
Q1: Which analytical technique, HPLC or TLC, is better for monitoring the progress of my coupling reaction?
A1: Both High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable tools for reaction monitoring.[1] The choice depends on the specific requirements of your analysis.
-
TLC is a simple, fast, and cost-effective technique ideal for quick qualitative checks of reaction progress.[1] It can rapidly show the disappearance of starting materials and the appearance of the product spot.[2]
-
HPLC provides quantitative data, offering higher resolution, sensitivity, and accuracy. It is the preferred method when precise determination of conversion, product purity, and the formation of byproducts is necessary.[3][4]
Q2: My starting material, this compound, has two potential reactive sites for cross-coupling. How can I selectively monitor the reaction at either the chloro or iodo position?
A2: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl. Therefore, the reaction is expected to occur preferentially at the more reactive iodo position. Monitoring the reaction will involve tracking the consumption of the starting material and the formation of the mono-substituted product. Subsequent reaction at the chloro position would require more forcing conditions.
Q3: What are the key parameters to consider when developing an HPLC method for my reaction mixture?
A3: A systematic approach is crucial for developing a robust HPLC method.[5] Key considerations include:
-
Column Selection: A C18 column is a common starting point for reversed-phase HPLC.[6]
-
Mobile Phase: A binary system of acetonitrile/water or methanol/water is often used. The addition of a small amount of acid, like trifluoroacetic acid (TFA), can improve peak shape for polar compounds.[6]
-
Detection: UV detection is suitable for aromatic compounds. The wavelength should be chosen to maximize the absorbance of the analytes of interest.
-
Gradient vs. Isocratic Elution: Gradient elution is often necessary for complex reaction mixtures to ensure adequate separation of all components.[5]
Q4: How do I choose an appropriate solvent system for TLC analysis of my reaction?
A4: The goal is to find a solvent system that provides good separation between the starting material, product, and any significant byproducts, with Rf values ideally between 0.15 and 0.85.[1] A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[7] The ratio of these solvents can be adjusted to optimize the separation.[1]
II. Troubleshooting Guides
A. High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample.[8] 2. Inappropriate Mobile Phase pH: For ionizable compounds. 3. Column Contamination or Degradation: Buildup of impurities on the column.[9][10] | 1. Dilute the sample before injection.[8] 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[10] |
| Inconsistent Retention Times | 1. Fluctuations in Mobile Phase Composition: Improper mixing or solvent evaporation.[9] 2. Temperature Variations: Lack of column temperature control.[11] 3. Air Bubbles in the System: Can cause pressure fluctuations.[11] | 1. Prepare fresh mobile phase and ensure proper degassing.[11] 2. Use a column oven to maintain a constant temperature.[11] 3. Purge the pump to remove any air bubbles.[11] |
| Ghost Peaks | 1. Contamination in the Injector or Column: Carryover from previous injections. 2. Impurities in the Mobile Phase: Accumulation of contaminants.[12] | 1. Flush the injector and column with a strong solvent between runs.[8] 2. Use high-purity solvents for the mobile phase. |
| High Backpressure | 1. Clogged Frit or Column: Particulate matter from the sample or mobile phase.[8] 2. Precipitation of Sample in the Mobile Phase: Sample is not fully soluble. | 1. Filter all samples and mobile phases before use. Replace the in-line filter or column frit if necessary.[8] 2. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
B. Thin-Layer Chromatography (TLC)
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Streaking of Spots | 1. Sample Overloading: Applying too much sample to the plate.[7][13] 2. Sample Insolubility: The sample is not fully dissolved in the spotting solvent. 3. Highly Polar Compounds: Strong interaction with the silica gel. | 1. Dilute the sample before spotting.[7] 2. Ensure the sample is completely dissolved before spotting. 3. Add a small amount of a more polar solvent (e.g., methanol) to the developing solvent system. |
| Spots Remain at the Baseline | 1. Solvent System is Not Polar Enough: The mobile phase has insufficient strength to move the compounds up the plate.[14] | 1. Increase the polarity of the solvent system. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[14] |
| Spots Run with the Solvent Front | 1. Solvent System is Too Polar: The mobile phase is too strong, causing all components to move with it. | 1. Decrease the polarity of the solvent system. For a hexane/ethyl acetate system, increase the proportion of hexane. |
| Irregular or Tailing Solvent Front | 1. Uneven Plate Edge: The bottom of the TLC plate is not level.[15] 2. Chamber Not Saturated: The atmosphere in the developing chamber is not saturated with solvent vapors. | 1. Ensure the TLC plate is cut evenly and placed flat on the bottom of the chamber.[15] 2. Line the developing chamber with filter paper and allow it to become saturated with the solvent vapor before placing the plate inside. |
III. Experimental Protocols
A. Protocol: HPLC Sample Preparation and Analysis
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture using a syringe.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile). This also serves to precipitate the palladium catalyst.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: Start with a suitable ratio of A:B (e.g., 90:10) and gradually increase the proportion of B over a set time (e.g., to 10:90 over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength appropriate for your compounds (e.g., 254 nm).
-
Analysis: Monitor the disappearance of the starting material peak and the appearance of the product peak. Calculate the percent conversion based on the relative peak areas.
-
B. Protocol: TLC Monitoring
-
Sample Preparation:
-
Using a capillary tube, take a small sample from the reaction mixture.
-
Spot the sample onto the baseline of a silica gel TLC plate. It is also recommended to co-spot the reaction mixture with the starting material to aid in identification.[2]
-
-
TLC Development:
-
Prepare a developing chamber with a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate).
-
Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.[7]
-
Allow the solvent to travel up the plate until it is near the top.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp.
-
Circle the visible spots with a pencil.
-
Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[7] The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.
-
IV. Visual Diagrams
Caption: Workflow for Monitoring Reaction Progress.
Caption: Decision Tree for HPLC Troubleshooting.
V. References
-
Malig, T. C., Yunker, L. P. E., & Hein, J. E. (2020). Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment. ACS Catalysis, 10(22), 13236–13244. [Link]
-
Malig, T. C., Yunker, L. P. E., Steiner, S., & Hein, J. E. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. [Link]
-
Malig, T. C., Yunker, L. P. E., & Hein, J. E. (2020). Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment. ACS Catalysis. [Link]
-
Malig, T. C., Yunker, L. P. E., & Hein, J. E. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ResearchGate. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
Malig, T. C., Yunker, L. P. E., Steiner, S., & Hein, J. E. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. [Link]
-
University of Colorado Boulder, Organic Chemistry. Thin Layer Chromatography (TLC). [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
J&K Scientific LLC. (2023). Thin-Layer Chromatography (TLC) User Guide. [Link]
-
Chemistry LibreTexts. (2021). 2.4: TLC-ANALYSIS. [Link]
-
University of York, Chemistry Teaching Labs. Determining a solvent system. [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
National Institutes of Health. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]
-
Michigan State University, Department of Chemistry. 5. Thin Layer Chromatography. [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Chemistry, 18(32), 9758-69. [Link]
-
MDPI. (2016). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. [Link]
-
Diva-Portal.org. (2008). Heck Reactions with Aryl Chlorides. [Link]
-
The Royal Society of Chemistry. (2015). Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? [Link]
-
ResearchGate. (2012). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. [Link]
-
Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
IJSDR. (2021). Troubleshooting in HPLC: A Review. [Link]
-
Springer. (2020). Development and validation of a new RP-HPLC method for organic explosive compounds. [Link]
-
KNAUER. HPLC Troubleshooting Guide. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Preprints.org. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
Loba Chemie. (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Wikipedia. Heck reaction. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
MDPI. (2012). Heck Reaction—State of the Art. [Link]
-
European Chemicals Agency. (2002). 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. [Link]
-
Scilit. (2007). Development of SPME-HPLC methodology for detection of nitroexplosives. [Link]
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
-
PubChem. 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene. [Link]
-
SIELC Technologies. Separation of 1-Chloro-4-nitrobenzene on Newcrom R1 HPLC column. [Link]
Sources
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Effect of ligand choice on the efficiency of palladium-catalyzed reactions of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of ligand selection and reaction optimization for this specific substrate. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, ensuring the success and reproducibility of your experiments.
Introduction to the Substrate: A Chemist's Perspective
The substrate, this compound, presents a unique and interesting challenge in cross-coupling chemistry. The presence of two different halogens (iodine and chlorine) on the same aromatic ring opens the door for chemoselective functionalization. The relative reactivity of aryl halides in palladium-catalyzed oxidative addition is generally I > Br > OTf > Cl.[1] This inherent difference allows for the selective coupling at the C-I bond while leaving the C-Cl bond intact for subsequent transformations.
Furthermore, the strong electron-withdrawing nitro group significantly influences the electronic properties of the aryl halide, generally making the oxidative addition step more facile.[2] However, it can also introduce complications, such as catalyst deactivation or undesired side reactions.[3] The choice of ligand is therefore paramount in controlling the reaction's efficiency, selectivity, and overall success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q1: Why am I observing low to no conversion of my starting material, even when targeting the more reactive C-I bond?
A: Low conversion is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.[4]
-
Catalyst Deactivation by the Nitro Group: The nitro group can be reduced under certain catalytic conditions, leading to byproducts that can poison the palladium catalyst.[5]
-
Solution: Employ ligands that form highly stable and robust palladium complexes. N-Heterocyclic Carbenes (NHCs) are particularly effective in this regard due to their strong σ-donating character and the formation of strong Pd-NHC bonds, which contribute to high catalyst stability, even at elevated temperatures.[6][7] Consider using sterically demanding NHC ligands which favor the formation of monoligated palladium complexes, often the catalytically active species.[8]
-
-
Inadequate Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Insufficient degassing of solvents and reagents or a poor inert atmosphere (argon or nitrogen) can lead to rapid catalyst deactivation.[4]
-
Solution: Ensure all solvents are thoroughly degassed using methods such as freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup.
-
-
Poor Ligand Choice for Oxidative Addition: While the C-I bond is reactive, an inappropriate ligand can hinder the oxidative addition step.
Q2: My reaction is proceeding, but I'm seeing a mixture of products, including coupling at the C-Cl bond and/or homocoupling of my coupling partner. How can I improve selectivity?
A: Achieving high chemoselectivity between the C-I and C-Cl bonds is critical when working with this substrate.
-
Understanding the Selectivity Challenge: While the C-I bond is inherently more reactive, harsh reaction conditions (high temperatures, prolonged reaction times) can lead to competitive coupling at the C-Cl bond.[2]
-
Solution 1: Ligand Control: The choice of ligand can significantly influence selectivity. Less sterically hindered and more electron-donating ligands can sometimes favor the more challenging C-Cl activation. Conversely, carefully chosen bulky ligands can enhance selectivity for the C-I bond. A screening of different ligand classes (e.g., Buchwald-type phosphines vs. NHCs) is often necessary.[10][11]
-
Solution 2: Temperature and Time Optimization: Start with milder reaction conditions (e.g., lower temperature) and monitor the reaction progress closely by TLC or GC/LC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-reaction at the C-Cl position.
-
-
Minimizing Homocoupling: Homocoupling of boronic acids (in Suzuki reactions) or terminal alkynes (in Sonogashira reactions) is a common side reaction.[12][13]
-
Solution: This is often exacerbated by the presence of oxygen or Pd(II) species at the start of the reaction.[12] Ensure a rigorously inert atmosphere and consider using a Pd(0) precatalyst. The slow addition of the coupling partner can also sometimes mitigate this issue.
-
Q3: I'm attempting a Sonogashira coupling, but the reaction is sluggish and yields are poor. What are the key parameters to consider?
A: Sonogashira couplings can be sensitive to reaction conditions, especially with electron-deficient aryl halides.
-
Copper Co-catalyst Considerations: While the "standard" Sonogashira protocol uses a copper(I) co-catalyst, this can sometimes lead to Glaser-Hay homocoupling of the terminal alkyne, particularly with challenging substrates.[14]
-
Solution: Consider a copper-free Sonogashira protocol. This often requires a more robust palladium/ligand system. Again, bulky electron-rich phosphine ligands like XPhos have shown efficacy in copper-free conditions.[14]
-
-
Base Selection: The choice of base is crucial. It must be strong enough to deprotonate the terminal alkyne but not so strong as to cause decomposition of the starting material or catalyst.
-
Solution: Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. For more challenging couplings, inorganic bases like Cs2CO3 or K3PO4 can be effective.
-
Q4: For a Heck reaction, I'm observing a low yield and formation of regioisomeric products. How can I optimize this?
A: The regioselectivity of the Heck reaction is influenced by both electronic and steric factors of the ligand and the alkene.[15]
-
Ligand Effects on Regioselectivity: The ligand can influence which carbon of the alkene adds to the aryl group.
-
Solution: For styrenical alkenes, the reaction typically yields the E-isomer. The electronic properties of the ligand on the palladium catalyst can impact the insertion barrier and regioselectivity.[15] A screening of phosphine ligands with varying electronic properties (e.g., P(o-tol)3 vs. PPh3) may be necessary to optimize for the desired regioisomer.
-
-
Side Reactions in Heck Couplings: Undesired side reactions in Heck couplings can include alkene isomerization.[16]
-
Solution: The addition of certain bases or salts can help to suppress these side reactions by promoting the desired reductive elimination step.[16]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best class of ligand (Phosphine vs. NHC) for my initial screening with this compound?
A: Both phosphines and N-heterocyclic carbenes (NHCs) are powerful ligands for palladium-catalyzed cross-coupling, but they have distinct properties.[17]
-
Phosphine Ligands (e.g., Buchwald-type ligands): These are often the first choice for many cross-coupling reactions due to their commercial availability and well-documented success.[9] They are particularly known for their ability to promote the oxidative addition of challenging substrates like aryl chlorides.[18] Their steric and electronic properties are highly tunable.[19] For your substrate, starting with a bulky, electron-rich dialkylbiaryl phosphine like SPhos or XPhos for a Suzuki coupling at the C-I bond would be a logical first step.
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and form very stable complexes with palladium.[6][7] This stability makes them particularly advantageous when dealing with substrates that might otherwise lead to catalyst deactivation, such as your nitro-containing compound.[3] They are excellent for promoting the oxidative addition of unreactive substrates and are known to facilitate fast reductive elimination.[7] An NHC-Pd precatalyst could be a good choice if you observe catalyst decomposition with phosphine ligands.
Below is a decision-making workflow for initial ligand screening:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Q3: Can I perform a cyanation reaction on this substrate? Which position would be more reactive?
A: Yes, a palladium-catalyzed cyanation is a viable transformation. Similar to other cross-coupling reactions, the C-I bond will be significantly more reactive than the C-Cl bond, allowing for a chemoselective cyanation at the 2-position.
-
Challenges in Cyanation: A common issue in palladium-catalyzed cyanation is catalyst poisoning by the cyanide anion. [20] * Solution: The use of less-toxic and less-soluble cyanide sources, such as potassium ferrocyanide (K4[Fe(CN)6]), can mitigate this issue. [21][22]Additionally, employing robust catalyst systems, such as those with palladacycle precatalysts or bulky phosphine ligands, can prevent deactivation and allow for efficient cyanation. [20][21]
Experimental Protocols
General Protocol for a Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is a starting point and may require optimization.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a finely powdered base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)2, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%) in a small amount of the reaction solvent. Allow this mixture to stir for 10-15 minutes at room temperature.
-
Reaction Execution: Add the catalyst mixture to the Schlenk flask, followed by the degassed solvent (e.g., dioxane/water 10:1, or toluene).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (start with 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary
The following table provides a qualitative summary of ligand classes and their general applicability to different reactions with the target substrate.
| Ligand Class | Key Characteristics | Recommended For | Potential Issues |
| Bulky Monodentate Phosphines (e.g., SPhos, XPhos) | Electron-rich, sterically demanding. [9] | Suzuki, Heck, Sonogashira (Cu-free), Cyanation. | Can be air-sensitive. |
| N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SImes) | Strong σ-donors, form highly stable Pd complexes. [6][7] | Reactions where catalyst deactivation is a concern (due to the nitro group). | |
| Diphosphine Ligands (e.g., dppf) | Good for stabilizing the catalyst, often used in cyanation. [23] | Suzuki, Cyanation. | May be less effective for highly hindered substrates compared to bulky monophosphines. |
References
- Bielawski, C. W., & Grubbs, R. H. (2007). N-Heterocyclic Carbenes in Transition Metal Catalysis. Accounts of Chemical Research, 40(7), 515-523.
- Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective.
- Marion, N., & Nolan, S. P. (2008). N-Heterocyclic Carbenes in Palladium-Catalysed Cross-Coupling Reactions.
- Chen, W., et al. (2019). Well-Designed N-Heterocyclic Carbene Ligands for Palladium-Catalyzed Denitrative C–N Coupling of Nitroarenes with Amines.
- Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands in palladium catalysis. Chemical Society Reviews, 40(10), 5151-5169.
- Christmann, U., & Vilar, R. (2005). Monoligated palladium species as catalysts in cross-coupling reactions.
- BenchChem. (2025).
- Mphahlele, M. J., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26867-26878.
- Fors, B. P., & Buchwald, S. L. (2010). A General and Practical Method for the Suzuki-Miyaura Coupling of Aryl Chlorides.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
- Barrios-Landeros, F., & Hartwig, J. F. (2007). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, (45), 5325-5334.
- Everson, D. A., & Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry, 79(11), 4793-4798.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in current chemistry, 289, 1-45.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Ghaffari, B., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
- Reddy, M. S., & Kumar, M. (2010). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry, 75(17), 6039-6042.
- Gande, M. E., & Schoenebeck, F. (2021). Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. Journal of the American Chemical Society, 143(30), 11596-11605.
- von Schenck, H., Åkermark, B., & Svensson, M. (2002). Electronic and Steric Ligand Effects on the Activity and Regiochemistry in the Heck Reaction. Organometallics, 21(11), 2248-2255.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Reddit. (2022). Problems with Suzuki coupling. r/Chempros.
- Li, J. H., Liang, Y., & Xie, Y. X. (2005). Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions. The Journal of Organic Chemistry, 70(11), 4393-4396.
- Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry, 79(11), 4793-4798.
- Li, H., et al. (2021). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Chemical Society Reviews, 50(2), 1084-1103.
- Powers, D. C., & Ritter, T. (2011). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Topics in current chemistry, 302, 61-87.
- Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- Kim, S., & Baik, M. H. (2021). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 19(33), 7205-7212.
- Gerber, L. C. H., & Hartwig, J. F. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5438-5449.
- Fors, B. P., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
- Kim, S., & Baik, M. H. (2020). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
- D'Amato, E. M., & Watson, D. A. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3145-3157.
- Buchwald, S. L., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Anilkumar, G., & Gopinadhan, S. (2021). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 11(1), 233-247.
- ResearchGate. (2014). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides.
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Couplings in Organic Synthesis. Organic Process Research & Development, 16(7), 1156-1184.
- Wolfe, J. P. (2010). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Topics in current chemistry, 292, 1-30.
- ResearchGate. (2001). Poisoning and deactivation of palladium catalysts.
- Takagi, K., et al. (1987). Cyanation of Iodobenzene Catalyzed by Pd2 (dba) 3 • CHC13. Bulletin of the Institute for Chemical Research, Kyoto University, 65(3), 135-137.
- D'Amico, F., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Conradie, J. (2001). Poisoning and deactivation of palladium catalysts.
- Harned, A. M. (n.d.). Cross coupling reactions. Harned Research Group.
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- Wikipedia. (n.d.). Heck reaction. Wikipedia.
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Technical Support Center: Nucleophilic Aromatic Substitution on the Nitrobenzene Ring
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions, with a specific focus on nitrobenzene and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic tool. Here, you will find in-depth troubleshooting advice and frequently asked questions, structured to address the practical challenges encountered in the laboratory.
Section 1: Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address common experimental failures.
Issue 1: Low to No Product Conversion
Q: My SNAr reaction on a nitrobenzene substrate is resulting in a low yield or no product at all. What are the likely causes and how can I rectify this?
A: This is a frequent challenge in SNAr chemistry. A systematic evaluation of your reaction parameters is the most effective troubleshooting strategy. Here are the primary factors to investigate:
-
Insufficient Ring Activation: The foundational principle of SNAr is the requirement for an electron-deficient aromatic ring.[1] This is achieved by the presence of at least one potent electron-withdrawing group (EWG), such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[2][3] This specific positioning is crucial for the resonance stabilization of the negatively charged intermediate, known as the Meisenheimer complex.[4][5] A meta-positioned nitro group offers no such resonance stabilization, leading to a drastically slower reaction.[4][6]
-
Solution:
-
Confirm that your nitrobenzene substrate has the nitro group(s) at the ortho or para position relative to the leaving group.
-
For substrates with weak activation, consider increasing the number of EWGs if synthetically feasible. The more EWGs, the more facile the reaction, often permitting milder conditions.[3]
-
-
-
Inadequate Leaving Group: The nature of the leaving group has a profound and somewhat counterintuitive effect on the reaction rate. In SNAr, the typical reactivity order for halogens is F > Cl > Br > I.[1][7] This is because the rate-determining step is generally the initial nucleophilic attack on the aromatic ring.[8][9] The high electronegativity of fluorine polarizes the carbon-halogen bond, making the ipso-carbon more electrophilic and thus more susceptible to attack.[7][8]
-
Solution:
-
If possible, utilize a fluoro-substituted nitrobenzene for optimal reactivity.
-
-
-
Suboptimal Solvent Choice: The reaction medium plays a critical role in the success of an SNAr reaction.
-
Solution:
-
Employ polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile.[10][11] These solvents are effective at solvating the cation of the nucleophile's salt, which in turn makes the anionic nucleophile more reactive.[10]
-
Avoid protic solvents (e.g., alcohols, water) as they can form hydrogen bonds with the nucleophile, thereby reducing its nucleophilicity and slowing the reaction rate.[10][12]
-
-
-
Insufficient Reaction Temperature: Many SNAr reactions possess a significant activation energy barrier that requires thermal energy to overcome.[10]
-
Solution:
-
If your reaction is sluggish at room temperature, incrementally increase the temperature and monitor the progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Be cautious of excessive heat, as it can promote the formation of side products.[10][13]
-
-
-
Weak Nucleophile: The strength of the nucleophile is a key determinant of the reaction rate.
Issue 2: Formation of Multiple Side Products
Q: My TLC plate shows multiple spots, indicating the presence of several side products. What are the common side reactions, and how can I suppress them?
A: The formation of side products is a common hurdle. Here are some likely culprits and their solutions:
-
Di- or Poly-substitution: If your nitrobenzene substrate possesses more than one leaving group, you may be observing multiple substitution events.
-
Reaction with the Solvent (Solvolysis): If you are using a nucleophilic solvent (e.g., an alcohol), it can compete with your intended nucleophile, particularly at elevated temperatures.
-
Solution:
-
Switch to a non-reactive, polar aprotic solvent like DMF, DMSO, or THF.[11]
-
-
-
Hydrolysis: The starting material or the desired product might be susceptible to hydrolysis, especially if your nucleophile is a hydroxide source or if there is residual water in your reaction.
-
Solution:
-
Ensure anhydrous conditions by using dry solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
-
-
Competing Reactions at the Nitro Group: While the primary role of the nitro group is to activate the ring, under certain conditions, strong nucleophiles can interact with the nitro group itself.
-
Solution:
-
Carefully control the stoichiometry of the nucleophile and the reaction temperature.
-
If you suspect this is an issue, a thorough literature search for your specific substrate and nucleophile combination is recommended.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the precise role of the nitro group in activating the benzene ring for SNAr?
A1: The nitro group is a powerful electron-withdrawing group that activates the benzene ring towards nucleophilic attack in two critical ways:
-
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond network, making the ring carbons more electrophilic.[15][16]
-
Resonance Effect: When the nitro group is positioned ortho or para to the leaving group, it can delocalize the negative charge of the Meisenheimer intermediate through resonance.[2][4] This stabilization of the intermediate lowers the activation energy of the rate-determining step, thereby accelerating the reaction.[3]
Q2: Can you explain the concept of the Meisenheimer complex?
A2: The Meisenheimer complex is a key intermediate in the SNAr mechanism. It is a negatively charged, non-aromatic species that is formed when the nucleophile attacks the carbon atom bearing the leaving group.[5] The stability of this complex is crucial for the reaction to proceed, and it is significantly enhanced by the presence of electron-withdrawing groups at the ortho and/or para positions.[4][17] In some cases, these complexes are stable enough to be isolated and characterized.[6] However, there is growing evidence to suggest that for some SNAr reactions, the mechanism may be more concerted, with the Meisenheimer complex representing a transition state rather than a distinct intermediate.[17][18][19]
Q3: Why is the ortho, para directing rule for SNAr the opposite of that for Electrophilic Aromatic Substitution (EAS)?
A3: The directing effects are reversed because the nature of the attacking species and the resulting intermediate are opposite.
-
In EAS , an electron-rich aromatic ring attacks an electrophile, forming a positively charged carbocation intermediate (arenium ion). Electron-donating groups stabilize this positive charge, directing the substitution to the ortho and para positions.[15]
-
In SNAr , a nucleophile attacks an electron-poor aromatic ring, forming a negatively charged carbanion intermediate (Meisenheimer complex).[2][4] Electron-withdrawing groups, like the nitro group, stabilize this negative charge, and this stabilization is most effective when the EWG is at the ortho or para position.[4][20]
Q4: How should I approach the workup and purification of my SNAr reaction?
A4: Workup and purification can be challenging due to the nature of the reagents and solvents used.
-
Quenching: If a strong base like sodium hydride was used, the reaction should be carefully quenched, often with a saturated aqueous solution of ammonium chloride or water.[10]
-
Solvent Removal: High-boiling polar aprotic solvents like DMF and DMSO can be difficult to remove. A common method is to dilute the reaction mixture with a large volume of water and extract the product with an immiscible organic solvent like ethyl acetate or dichloromethane.[14][21]
-
Purification:
-
Extraction: Washing the organic layer with brine can help remove residual water and some water-soluble impurities.[14]
-
Chromatography: Column chromatography on silica gel is a very common method for purifying SNAr products.[14]
-
Recrystallization/Distillation: If the product is a solid, recrystallization can be an effective purification technique. For liquid products, distillation under reduced pressure may be an option, but care must be taken if the product is thermally sensitive.[22]
-
Section 3: Data Presentation & Protocols
Table 1: Common Solvents for SNAr Reactions
| Solvent | Type | Dielectric Constant (approx.) | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Excellent for dissolving a wide range of reactants; can be difficult to remove. |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | Good general-purpose solvent for SNAr; also challenging to remove completely. |
| Acetonitrile (MeCN) | Polar Aprotic | 38 | 82 | Lower boiling point makes it easier to remove post-reaction. |
| Tetrahydrofuran (THF) | Polar Aprotic | 8 | 66 | Less polar than DMF or DMSO, but useful for some applications. |
| Toluene | Nonpolar | 2 | 111 | Generally not recommended as the primary solvent unless specific conditions require it.[10] |
| Methanol | Polar Protic | 33 | 65 | Generally avoided due to hydrogen bonding with the nucleophile, which reduces its reactivity.[10][12] |
Experimental Protocol: A General Procedure for SNAr with an Amine Nucleophile
This is a generalized protocol and may require optimization for your specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nitro-substituted aryl halide (1.0 equivalent).
-
Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO) to dissolve the starting material.
-
Reagent Addition: Add the amine nucleophile (1.1 - 1.5 equivalents). If the amine is used as its salt, or if a weaker amine is used, add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.2 - 2.0 equivalents).[10][14]
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to 100 °C, depending on substrate reactivity). Monitor the reaction's progress by TLC or LC-MS.[10][14]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract the product with an organic solvent (e.g., ethyl acetate, 3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or another appropriate method.[14]
Section 4: Visualizations
Diagram 1: The SNAr Mechanism
Caption: The addition-elimination mechanism of SNAr.
Diagram 2: Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low-yielding SNAr reactions.
References
-
Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]
-
Angewandte Chemie International Edition. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. Retrieved from [Link]
-
University of Bristol Research Portal. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. Retrieved from [Link]
-
PubMed. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.4: Activation and Deactivation. Retrieved from [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Frontiers in Chemistry. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Retrieved from [Link]
-
Total Synthesis. (n.d.). Nucleophilic Aromatic Substitution Mechanism & Key Concepts. Retrieved from [Link]
-
PBworks. (n.d.). Activating Groups and Deactivating Groups - Furman Chemistry 120. Retrieved from [Link]
-
ResearchGate. (2025). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
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MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
ResearchGate. (2025). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. Retrieved from [Link]
-
WuXi RCS. (n.d.). Intriguing Observations with SNAr Reaction of 4-Nitrobenzonitrile. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
-
ResearchGate. (2019). Understanding the Mechanism of Nitrobenzene Nitration with Nitronium Ion: A Molecular Electron Density Theory Study. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. Retrieved from [Link]
-
ResearchGate. (n.d.). SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. Retrieved from [Link]
-
ResearchGate. (2014). How can one remove nitrobenzene from reaction mixture without column chromatography?. Retrieved from [Link]
-
Reddit. (2023). SNAr troubleshooting. Retrieved from [Link]
-
National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
-
YouTube. (2020). SNAr reaction scope & limitations. Retrieved from [Link]
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-
Organic Syntheses. (n.d.). nitrobenzene. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
YouTube. (2020). SNAr reaction mechanism. Retrieved from [Link]
-
YouTube. (2013). Aromatic 2b. Preparation & Puification of Nitrobenzene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Why does this reaction not proceed by sn1/sn2?. Retrieved from [Link]
-
ResearchGate. (2025). The Effect of Temperature on the Production of Nitrobenzene. Retrieved from [Link]
-
YouTube. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
PubMed. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. Retrieved from [Link]
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Validation & Comparative
Comparative Analysis of Palladium and Nickel Catalysts for Cross-Coupling of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
A Senior Application Scientist's Guide to Catalyst Selection and Performance
In the synthesis of complex organic molecules, particularly in pharmaceutical and materials science, the ability to selectively form carbon-carbon bonds on a polysubstituted aromatic core is paramount. The substrate 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene presents a classic chemoselectivity challenge, featuring three distinct potential reactive sites for cross-coupling: a highly reactive carbon-iodine bond, a more inert carbon-chlorine bond, and an electron-withdrawing nitro group that can influence reactivity and catalyst stability.
This guide provides an in-depth comparative analysis of palladium and nickel catalyst systems for orchestrating cross-coupling reactions on this specific substrate. We will delve into the mechanistic nuances that drive their differing reactivities, present comparative performance data, and provide detailed experimental protocols to empower researchers in making informed catalyst selections.
The Chemoselectivity Challenge
The primary challenge in the functionalization of this compound is to achieve selective reaction at one of the carbon-halogen bonds while preserving the others and the nitro functional group. The reactivity of carbon-halogen bonds in cross-coupling reactions is generally dictated by bond dissociation energy, with the C-I bond being significantly weaker and thus more reactive than the C-Cl bond. The strongly electron-withdrawing nitro group further activates the ortho C-I bond towards oxidative addition.[1]
Caption: Chemoselectivity sites on the target substrate.
Mechanistic Underpinnings: Palladium vs. Nickel
The choice between palladium and nickel is not merely one of cost but is rooted in their fundamental electronic properties and the catalytic cycles they favor.
Palladium-Catalyzed Cross-Coupling (Pd(0)/Pd(II) Cycle)
The mechanism for palladium-catalyzed cross-coupling, such as the Suzuki-Miyaura reaction, is well-established and generally proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][3][4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the most reactive carbon-halogen bond (C-I) to form a Pd(II) intermediate. This step is typically the rate-determining and selectivity-determining step.[6]
-
Transmetalation: An organoboron reagent (in Suzuki couplings) transfers its organic group to the palladium center, displacing the halide. This step is often facilitated by a base.[3][4]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2][4]
This two-electron pathway is highly reliable and tolerant of many functional groups, though the nitro group can sometimes pose challenges.[7][8]
Caption: Simplified Pd(0)/Pd(II) catalytic cycle.
Nickel-Catalyzed Cross-Coupling (Multiple Pathways)
Nickel catalysis is more complex, with the potential to operate through multiple oxidation states and mechanisms, including single-electron transfer (SET) pathways.[9][10][11] This versatility allows nickel to activate more challenging substrates, such as aryl chlorides, but can also lead to different selectivity and side products.[10][12]
-
Ni(0)/Ni(II) Cycle: Similar to palladium, but the oxidative addition to Ni(0) is often more facile, enabling the cleavage of stronger bonds like C-Cl.
-
Ni(I)/Ni(III) and Radical Pathways: Nickel can engage in single-electron transfer (SET) processes, generating radical intermediates.[9][11] This can be initiated by a Ni(I) species, which activates the alkyl halide.[11] These radical pathways are a key distinction from palladium and can enable unique reactivity but may be less tolerant of sensitive functional groups like nitroarenes.[13]
Caption: Potential catalytic cycles for Nickel.
Comparative Performance Analysis
For the selective cross-coupling at the C-I bond of this compound, palladium catalysts are generally the preferred choice due to their exceptional chemoselectivity for C-I over C-Cl bonds and predictable two-electron mechanism. Nickel catalysts, while potent, present a higher risk of over-reaction or reaction at the C-Cl bond, especially at elevated temperatures or longer reaction times. The presence of the nitro group generally disfavors radical pathways that can be accessed by nickel.[13]
| Parameter | Palladium System (e.g., Pd(PPh₃)₄) | Nickel System (e.g., NiCl₂(PCy₃)₂) | Rationale & Insights |
| Chemoselectivity | Excellent for C-I over C-Cl | Good to Moderate; risk of C-Cl activation | Palladium's well-defined oxidative addition preference (C-I >> C-Cl) ensures high selectivity. Nickel's higher reactivity can erode this selectivity margin.[14] |
| Yield | Generally High (85-98%) | Variable; can be high but sensitive to conditions | Pd systems are robust and provide consistently high yields for this type of transformation. Ni yields can be competitive but may require more optimization to suppress side reactions.[15] |
| Catalyst Loading | 1-5 mol% | 2-10 mol% | High catalytic activity is a hallmark of modern palladium systems.[4] Nickel often requires higher loadings to achieve comparable turnover numbers. |
| Reaction Temp. | 80-110 °C | Room Temp to 80 °C | Nickel can often operate at lower temperatures, but this may not be sufficient to overcome the activation barrier for C-I coupling efficiently in all cases.[16] |
| Functional Group Tol. | Excellent; nitro group well-tolerated | Good; nitro group can be problematic | Palladium catalysts are famously tolerant of a wide array of functional groups.[4] Nickel's tendency for single-electron chemistry makes it more susceptible to side reactions with reducible groups like -NO₂.[13] |
| Cost | High | Low | Nickel is an earth-abundant metal, offering a significant cost advantage over the precious metal palladium.[12][17] |
Experimental Protocols
The following protocols provide a starting point for performing a Suzuki-Miyaura cross-coupling reaction on the target substrate.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol utilizes a classic and reliable palladium catalyst for selective C-I bond functionalization.
Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura experiment.[18]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), finely ground (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol uses a more cost-effective nickel catalyst. Careful monitoring is required to prevent C-Cl activation.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Nickel(II) chloride dimethoxyethane complex [NiCl₂(dme)] (0.05 mmol, 5 mol%)
-
Tricyclohexylphosphine (PCy₃) (0.10 mmol, 10 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 mmol, 3.0 equiv)
-
Toluene (10 mL)
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox, add NiCl₂(dme), PCy₃, K₃PO₄, the arylboronic acid, and this compound to an oven-dried vial with a stir bar.
-
Solvent Addition: Add anhydrous toluene. Seal the vial tightly with a screw cap containing a PTFE septum.
-
Reaction Execution: Remove the vial from the glovebox and place it in a preheated aluminum block at 60 °C. Stir for 8-12 hours. Monitor the reaction closely to minimize potential C-Cl coupling.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion and Catalyst Recommendation
For the selective cross-coupling of this compound, palladium-based catalysts are the superior choice for achieving high yields and excellent chemoselectivity . The predictable and robust nature of the Pd(0)/Pd(II) catalytic cycle ensures reliable functionalization of the C-I bond without disturbing the C-Cl bond or the sensitive nitro group.[2][4]
Nickel catalysts represent a powerful, cost-effective alternative and may be suitable for this transformation under carefully optimized, milder conditions.[12][15] However, their higher intrinsic reactivity and propensity for complex mechanistic pathways, including single-electron transfer, increase the risk of side reactions and lower chemoselectivity.[10][13] Therefore, nickel should be considered when cost is the primary driver and extensive reaction optimization is feasible. For drug development and applications where reliability and purity of the final product are critical, the investment in a palladium catalyst is well-justified.
References
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- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
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Reactivity comparison of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene with other dihalogenated benzenes
A Comparative Reactivity Guide to 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
This guide provides an in-depth analysis of the chemical reactivity of this compound, a uniquely functionalized aromatic building block. We will objectively compare its performance in key synthetic transformations against other dihalogenated benzenes, supported by mechanistic principles and established experimental frameworks. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct reactivity of this substrate for advanced molecular synthesis.
Introduction: A Molecule of Orthogonal Reactivity
This compound presents a fascinating case study in chemical selectivity. Its architecture is distinguished by several key features that dictate its reactivity:
-
Two distinct halogen atoms: An iodine and a chlorine atom on adjacent carbons.
-
A powerful electron-withdrawing group (EWG): A nitro group (-NO₂) para to the chlorine.
-
An electron-donating group (EDG): A methoxy group (-OCH₃) ortho to the iodine.
This specific arrangement of substituents creates a system of "push-pull" electronics and differential bond strengths, enabling highly selective, sequential functionalization. The purpose of this guide is to dissect the factors governing this selectivity in two major classes of aromatic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Part 1: Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Theoretical Framework: The Addition-Elimination Pathway
Nucleophilic aromatic substitution (SNAr) is a stepwise mechanism distinct from aliphatic SN1 or SN2 reactions.[1][2] It proceeds via an "addition-elimination" pathway where a nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex.[1] The reaction is consummated by the departure of the leaving group, which restores aromaticity.
The rate and regioselectivity of SNAr reactions are governed by two primary factors:
-
Ring Activation: The presence of strong electron-withdrawing groups (like -NO₂) is crucial.[3] These groups activate the ring towards nucleophilic attack by withdrawing electron density and, more importantly, by stabilizing the negative charge of the Meisenheimer intermediate, especially when positioned ortho or para to the leaving group.[4][5][6]
-
Leaving Group Ability: In SNAr, the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[7] Consequently, the leaving group's ability is more dependent on its electronegativity and ability to polarize the C-X bond, rather than its bond strength. The accepted reactivity trend for halogens in SNAr is often F > Cl > Br > I, as the highly electronegative fluorine atom makes the attached carbon atom significantly more electrophilic.[8]
Reactivity Prediction for this compound
Analyzing the structure of our target molecule reveals a clear predisposition for selective substitution:
-
The chloro substituent at C-1 is positioned para to the strongly activating nitro group at C-4. This placement allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate onto the nitro group, significantly lowering the activation energy for attack at this position.[5][6]
-
The iodo substituent at C-2 is meta to the nitro group. A meta EWG offers no resonance stabilization for the intermediate, providing only a weaker inductive activation.[5]
-
The electron-donating methoxy group at C-5 has a minimal electronic effect on the C-Cl bond but is ortho to the C-I bond, where it may exert minor steric hindrance.
Visualization: The Meisenheimer Complex
The diagram below illustrates the mechanism for nucleophilic attack at the C-1 position, showing the critical resonance structure where the negative charge is delocalized onto the nitro group.
Comparative Data & Experimental Protocol
To quantify this reactivity, we compare it with related dihalobenzenes.
| Compound | Position of SNAr | Activating Group | Relative Reactivity | Rationale |
| This compound | C-1 (Cl) | para-NO₂ | High | Strong resonance activation from the nitro group. |
| 1,2-Dichloro-4-nitrobenzene | C-1 (Cl) | para-NO₂ | High | Similar activation to the target molecule; serves as a good benchmark.[9] |
| 1-Chloro-2-iodobenzene | None | None | Very Low | Lacks strong activation; requires harsh conditions (e.g., benzyne mechanism).[10] |
| 1-Chloro-3-nitrobenzene | C-1 (Cl) | meta-NO₂ | Low | Only weak inductive activation from the nitro group. |
Protocol 1: SNAr with Sodium Methoxide
This protocol describes a typical procedure for the selective substitution of the chloro group.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a 0.2 M concentration.
-
Reagent Addition: Add sodium methoxide (1.2 eq) portion-wise at room temperature. Causality Note: DMSO is a polar aprotic solvent that enhances the nucleophilicity of the methoxide anion.
-
Reaction: Stir the mixture at 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature and quench by pouring into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 1-Iodo-2,5-dimethoxy-4-nitrobenzene.
Part 2: Reactivity in Palladium-Catalyzed Cross-Coupling
Theoretical Framework: The Oxidative Addition Imperative
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are cornerstones of modern synthesis for forming C-C bonds.[11] These reactions proceed through a catalytic cycle, with the initial, and often rate-determining, step being the oxidative addition of the aryl halide to a Pd(0) complex.
The chemoselectivity in substrates with multiple halogens is almost exclusively dictated by the relative rates of oxidative addition. This rate is inversely correlated with the carbon-halogen bond dissociation energy (BDE).[12][13] The established reactivity order is:
C-I > C-Br > C-OTf > C-Cl
The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it far more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[12][13]
Reactivity Prediction for this compound
Given the vast difference in reactivity between C-I and C-Cl bonds in oxidative addition, the prediction is straightforward:
Comparative Data & Experimental Protocol
The selectivity at the C-I bond is a well-established principle, enabling predictable synthetic outcomes.
| Compound | Reaction | Selective Site | Rationale |
| This compound | Suzuki, Heck, Sonogashira | C-2 (Iodo) | C-I bond is much weaker and more reactive towards Pd(0) oxidative addition than the C-Cl bond.[12][13] |
| 1-Chloro-3-iodobenzene | Sonogashira | C-3 (Iodo) | A classic example of chemoselective coupling at the C-I bond.[14] |
| 1,2-Dichlorobenzene | Suzuki | C-1 or C-2 | Low reactivity; requires harsh conditions and often gives mixtures of mono- and di-arylated products.[15] |
| 1,2-Diiodobenzene | Suzuki | C-1 or C-2 | High reactivity at both sites; achieving selective mono-coupling can be challenging. |
Protocol 2: Selective Sonogashira Coupling
This protocol details a standard procedure for the highly selective coupling at the iodo position. The Sonogashira reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[16][17]
-
Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and Copper(I) iodide (CuI) (0.06 eq).
-
Reagents & Solvent: Add anhydrous, degassed triethylamine (Et₃N) as both the base and solvent. Add the terminal alkyne (e.g., phenylacetylene, 1.1 eq). Causality Note: The amine base is crucial for deprotonating the alkyne and neutralizing the HX byproduct. CuI acts as a co-catalyst, facilitating the transmetalation step.[16]
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with diethyl ether and filter through a pad of celite to remove catalyst residues and salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the 2-alkynyl-1-chloro-5-methoxy-4-nitrobenzene product.
Visualization: The Cross-Coupling Catalytic Cycle
The diagram below outlines the catalytic cycle for the selective Sonogashira coupling, emphasizing the initial oxidative addition at the C-I bond.
Summary and Conclusion
The reactivity of this compound is a textbook example of chemoselectivity driven by a confluence of electronic and steric effects, and inherent bond properties.
| Reaction Type | Preferred Site of Reaction | Primary Controlling Factor | Comparison with Dichlorobenzene | Comparison with Diiodobenzene |
| Nucleophilic Aromatic Substitution (SNAr) | C-Cl | Resonance stabilization by para-nitro group | Similar reactivity and selectivity | Lower SNAr reactivity at C-I |
| Pd-Catalyzed Cross-Coupling | C-I | Low C-I Bond Dissociation Energy (BDE) | Much lower reactivity, poor selectivity | High reactivity, difficult to control for mono-substitution |
References
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Schoenebeck, F., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Journal of the American Chemical Society. Available at: [Link]
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Umar, A., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Journal of Physical Organic Chemistry. Available at: [Link]
-
Emokpae, T. A., & Atasie, N. V. (2005). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. International Journal of Chemical Kinetics. Available at: [Link]
-
Wikipedia contributors. (2024). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Crampton, M. R., et al. (2004). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Thoelmann, D., & Gruetzmacher, H. F. (1993). Reactions of dihalobenzene radical cations with ammonia in the gas phase. Reactivity pattern for nucleophilic aromatic substitution. Journal of the American Chemical Society. Available at: [Link]
-
Reusch, W. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Available at: [Link]
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Plater, M. J., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences. Available at: [Link]
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Quora. (2018). What is the reactivity of halogen on benzene towards an electrophilic substitution reaction? Available at: [Link]
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Sigman, M. S., et al. (2020). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available at: [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available at: [Link]
-
Wikipedia contributors. (2024). Heck reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Kareem, A. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Mustansiriyah University. Available at: [Link]
-
Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Available at: [Link]
-
Reusch, W. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
JoVE. (2023). Nucleophilic Aromatic Substitution: Elimination–Addition. Available at: [Link]
-
Watson, D. A., et al. (2020). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Chemical Reviews. Available at: [Link]
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A Comparative Guide to the Kinetic Studies of Cross-Coupling Reactions with 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Selective Functionalization
In the landscape of modern synthetic chemistry, the strategic functionalization of polysubstituted aromatic rings is paramount for the construction of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1][2] 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene emerges as a substrate of significant interest due to its differentiated reactivity. Possessing both an iodo and a chloro substituent on a nitro-activated benzene ring, it offers a platform for sequential and site-selective cross-coupling reactions. The profound difference in the carbon-halogen bond strength between the C-I and C-Cl bonds is the cornerstone of this selectivity.
Understanding the kinetics of these transformations is not merely an academic exercise; it is crucial for rational process optimization, maximizing yield, minimizing impurities, and ensuring scalability.[3] This guide provides a comparative analysis of the kinetic profiles of three seminal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—as applied to this dihalogenated substrate. While specific kinetic data for this exact molecule is sparse, this guide leverages well-established principles and data from analogous systems to provide a robust predictive framework for researchers.
The Decisive Factor: The Carbon-Halogen Bond
The feasibility and rate of palladium-catalyzed cross-coupling reactions are intrinsically linked to the oxidative addition step, which is frequently the rate-determining step of the catalytic cycle.[4] The generally accepted order of reactivity for aryl halides in this step is a direct consequence of the carbon-halogen bond dissociation energy:
I > Br > OTf >> Cl > F [4]
For this compound, this reactivity differential is the key to its synthetic utility. The C(sp²)-I bond (bond energy ~270 kJ/mol) is significantly weaker and more readily cleaved by a Pd(0) catalyst than the much stronger C(sp²)-Cl bond (~400 kJ/mol). This allows for the selective functionalization at the C-2 position under mild conditions, leaving the C-4 chloro group intact for a subsequent, more forcing, coupling reaction.
Furthermore, the strongly electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring, which can facilitate the oxidative addition step for both halogens compared to an unactivated ring.[1][5]
Comparative Kinetic Overview of Key Cross-Coupling Reactions
The choice of cross-coupling reaction dictates the nature of the bond being formed and the specific kinetic challenges. The following comparison is based on trends observed for iodo- and chloroarenes in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
| Reaction Type | Bond Formed | Typical Nucleophile | Proposed Rate-Determining Step (RDS) | Relative Rate (Iodo vs. Chloro) | Key Kinetic Considerations |
| Suzuki-Miyaura | C–C (sp²-sp²) | Organoboron Reagent | Oxidative Addition or Transmetalation[3][6] | Iodoarene >> Chloroarene | The choice of base and solvent is critical and can influence the RDS. For chloroarenes, bulky, electron-rich phosphine ligands are essential to promote the slow oxidative addition.[7] |
| Sonogashira | C–C (sp²-sp) | Terminal Alkyne | Transmetalation or Reductive Elimination[8][9] | Iodoarene > Chloroarene | While oxidative addition is faster for iodides, the copper co-catalyst plays a crucial role in the alkyne activation.[9][10] Selective coupling at the iodo-position is highly efficient.[10] |
| Buchwald-Hartwig | C–N | Amine | Reductive Elimination or Amine Coordination/Deprotonation[11] | Iodoarene > Chloroarene | The nature of the amine and the steric bulk of the phosphine ligand heavily influence the rate. Strong bases are typically required.[12] |
Mechanistic & Workflow Diagrams
A foundational understanding of the catalytic cycle and the experimental process is essential for designing kinetic studies.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Caption: Workflow for a typical kinetic cross-coupling experiment.
Experimental Protocol: Kinetic Study of a Sonogashira Coupling
This protocol provides a robust method for monitoring the selective Sonogashira coupling at the C-2 iodo position of this compound. The reaction progress is monitored by gas chromatography (GC) against an internal standard.
Objective: To determine the initial reaction rate for the selective coupling of phenylacetylene with this compound.
Materials & Reagents:
| Component | Role | Suggested Material | Quantity (for a 5 mL reaction) |
| Aryl Halide | Substrate | This compound | 0.2 mmol, 1.0 eq |
| Alkyne | Nucleophile | Phenylacetylene | 0.24 mmol, 1.2 eq |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₂Cl₂ | 0.004 mmol, 2 mol% |
| Copper Co-catalyst | Co-catalyst | Copper(I) Iodide (CuI) | 0.008 mmol, 4 mol% |
| Base | Activates Alkyne | Triethylamine (TEA) or Diisopropylamine (DIPA) | 2 mL |
| Solvent | Reaction Medium | Anhydrous Tetrahydrofuran (THF) | 3 mL |
| Internal Standard | For Quantification | Dodecane or Tridecane | ~0.1 mmol |
Step-by-Step Methodology:
-
Reaction Setup (Causality: To ensure an oxygen-free environment to protect the Pd(0) catalyst from oxidation):
-
Place a magnetic stir bar into a 25 mL Schlenk tube equipped with a rubber septum.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.8 mg), copper(I) iodide (1.5 mg), and the internal standard (e.g., dodecane, ~25 µL).
-
Seal the tube and cycle between vacuum and argon backfill three times to establish an inert atmosphere.
-
-
Reagent Preparation (Causality: To allow for precise and rapid initiation of the reaction):
-
In a separate vial under argon, dissolve this compound (65.8 mg, 0.2 mmol) in anhydrous THF (3 mL).
-
Add the base (e.g., TEA, 2 mL) and phenylacetylene (26.4 µL, 0.24 mmol) to this solution.
-
-
Reaction Initiation and Monitoring (Causality: To collect time-course data for rate determination):
-
Place the Schlenk tube containing the catalysts in a pre-heated oil bath set to the desired temperature (e.g., 60 °C).
-
Using a gas-tight syringe, draw up a 0.2 mL aliquot from the reagent solution and inject it into a GC vial containing ethyl acetate and a small amount of water to quench. This is your t=0 sample.
-
Rapidly inject the remaining reagent solution into the pre-heated Schlenk tube to start the reaction.
-
At specified time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw 0.2 mL aliquots from the reaction mixture and quench them in separate, prepared GC vials.
-
-
Sample Analysis (Causality: To quantify the consumption of starting material and formation of product relative to the constant concentration of the internal standard):
-
Analyze all quenched samples by Gas Chromatography (GC) or GC-MS.
-
Identify the peaks corresponding to the starting aryl halide, the product, and the internal standard.
-
Integrate the peak areas for each component.
-
-
Data Analysis (Causality: To translate raw analytical data into a kinetic profile):
-
Calculate the response factor of the starting material relative to the internal standard.
-
Use the peak area ratios to determine the concentration of the starting material at each time point.
-
Plot the concentration of this compound versus time.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
Conclusion and Future Outlook
The dihalogenated aromatic this compound serves as an exemplary substrate for investigating the kinetics of selective cross-coupling reactions. The pronounced reactivity difference between the C-I and C-Cl bonds allows for predictable, site-selective functionalization, with the reaction at the iodo-position being significantly faster. Kinetic studies, following protocols similar to the one detailed here, are essential for elucidating the subtle interplay of catalyst, ligand, base, and substrate. By comparing the rates of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, researchers can make informed decisions to optimize synthetic routes, enabling the efficient construction of complex molecular targets. Further studies focusing on the direct measurement of activation energies and the determination of reaction orders for this specific substrate would be invaluable to the field.
References
- Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow. RSC Publishing.
- Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes. Benchchem.
- Mechanistic Studies of the Suzuki Cross-Coupling Reaction. CoLab.
- Buchwald–Hartwig amin
- Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy.
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
- Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods.
- Sonogashira coupling. Wikipedia.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Syracuse University.
- Cross-Coupling and Related Reactions.
- Cross-Coupling Reactions of Nitroarenes. PubMed.
- A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
- Buchwald-Hartwig Amin
- Sonogashira Coupling. Chemistry LibreTexts.
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The Strategic Advantage of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene in Complex Molecule Synthesis
A Senior Application Scientist's Guide to a Versatile Building Block
In the intricate world of organic synthesis, the choice of starting materials is paramount to the success of a multi-step reaction sequence. For researchers, scientists, and drug development professionals, the selection of a building block with precisely positioned functional groups can dramatically streamline synthetic routes, enhance yields, and unlock novel molecular architectures. 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene stands out as a uniquely functionalized aromatic ring, offering distinct advantages over seemingly similar compounds. This guide provides an in-depth comparison, supported by experimental insights, to illuminate the strategic benefits of this powerful synthetic intermediate.
Unveiling the Potential: A Comparative Overview
At its core, this compound is a highly substituted benzene ring, featuring two different halogen atoms (chloro and iodo), a methoxy group, and a nitro group. This specific arrangement of substituents is not accidental; it is a carefully orchestrated design that allows for a high degree of control over subsequent chemical transformations.
To appreciate its advantages, let's consider some common alternative building blocks:
-
1-Chloro-4-nitrobenzene: A simpler, widely used starting material.[1][2]
-
1-Chloro-2-methoxy-4-nitrobenzene: Lacks the versatile iodine substituent.[3]
-
1-Chloro-2,5-dimethoxy-4-nitrobenzene: Features an additional methoxy group, which can alter electronic properties and reactivity.[4]
-
1-Chloro-2-methyl-4-nitrobenzene: The methyl group offers different electronic and steric properties compared to a methoxy group.[5][6]
The key to the superiority of this compound lies in the differential reactivity of the chloro and iodo substituents, coupled with the activating and directing effects of the nitro and methoxy groups.
The Power of Orthogonal Reactivity: A Chemist's Playground
The most significant advantage of this compound is the presence of two different halogens, iodine and chlorine, at adjacent positions. This "ortho-halo" arrangement allows for selective, sequential reactions, a concept known as orthogonal reactivity.
Cross-Coupling Reactions: The Iodine Advantage
In transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond.[7] This allows for the selective introduction of a wide variety of substituents at the 2-position of the benzene ring, while leaving the chlorine atom untouched for subsequent transformations.
For instance, a Sonogashira coupling can be performed to introduce an alkyne at the iodine position, a crucial step in the synthesis of many complex heterocyclic compounds, including substituted benzofurans.[8][9] The chlorine atom can then be used in a later step, for example, in a nucleophilic aromatic substitution or another cross-coupling reaction under more forcing conditions.
Nucleophilic Aromatic Substitution (SNAr): The Role of the Nitro Group
The nitro group is a powerful electron-withdrawing group, which strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[10][11] The positioning of the nitro group para to the chlorine and meta to the iodine is critical. This arrangement activates the chlorine atom for displacement by a wide range of nucleophiles, such as amines, alkoxides, and thiolates.[12][13][14]
Crucially, the nitro group's activating effect is most pronounced for leaving groups at the ortho and para positions.[15] In this compound, the chlorine atom is in the activated para position relative to the nitro group, making it highly susceptible to nucleophilic attack.
Experimental Evidence: A Case Study in Benzofuran Synthesis
The synthesis of substituted benzofurans, a common scaffold in medicinal chemistry, provides an excellent example of the advantages of this compound.[16][17][18] A common strategy involves a Sonogashira coupling followed by an intramolecular cyclization.
Table 1: Comparison of Building Blocks in a Hypothetical Benzofuran Synthesis
| Building Block | Step 1: Sonogashira Coupling (with a terminal alkyne) | Step 2: Nucleophilic Aromatic Substitution (with a phenol) | Overall Efficiency |
| This compound | High yield and selectivity at the iodine position. | Facile substitution of the chlorine atom. | High |
| 1-Chloro-4-nitrobenzene | Not applicable (no iodine for selective coupling). | Substitution of chlorine is possible, but subsequent functionalization is limited. | Low |
| 1-Bromo-2-chloro-5-methoxy-4-nitrobenzene | Bromine is less reactive than iodine, requiring harsher conditions. | Substitution of chlorine is possible. | Moderate |
| 1,2-Dichloro-5-methoxy-4-nitrobenzene | Difficult to achieve selective coupling at one chlorine atom. | Substitution of one chlorine is possible, but regioselectivity can be an issue. | Low |
As the table illustrates, the unique substitution pattern of this compound allows for a highly efficient and controlled two-step synthesis of a complex benzofuran derivative.
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling
This protocol describes the selective coupling of a terminal alkyne to the iodine position of this compound.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Triethylamine (Et₃N, 3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(OAc)₂, CuI, and PPh₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Subsequent Nucleophilic Aromatic Substitution
This protocol describes the displacement of the chlorine atom from the product of Protocol 1 with a nucleophile.
Materials:
-
Product from Protocol 1 (1.0 eq)
-
Nucleophile (e.g., sodium methoxide, 1.5 eq)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask, add the product from Protocol 1 and anhydrous DMF.
-
Add the nucleophile portion-wise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and pour into ice-water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Strategy
The following diagrams illustrate the logical workflow and the key mechanistic aspects of the reactions described.
Caption: Synthetic workflow utilizing this compound.
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A Researcher's Guide to Regioselective Cross-Coupling: DFT-Informed Mechanistic Insights into 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
In the landscape of modern synthetic chemistry, particularly in the domain of pharmaceutical and materials science, the ability to selectively functionalize complex aromatic scaffolds is paramount. Molecules like 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene represent a common synthetic challenge and a versatile opportunity. Possessing two distinct halogen atoms (I, Cl) on a substituted benzene ring, this substrate offers the potential for sequential, site-selective cross-coupling reactions. The critical question for any researcher is not if it will react, but where and why.
This guide provides a comparative analysis of the coupling reactions of this compound, grounded in the predictive power of Density Functional Theory (DFT). We will dissect the underlying reaction mechanisms, explain the causality behind catalyst and substrate behavior, and offer a framework for predicting and optimizing reaction outcomes. This document is intended for researchers, chemists, and drug development professionals who seek to move beyond trial-and-error synthesis and leverage computational insights for more efficient and predictable chemical design.
The Principle of Chemoselective Activation: C-I vs. C-Cl Bonds
The central challenge in utilizing dihaloarenes is achieving regioselectivity. The widely accepted principle, supported by a vast body of experimental and theoretical work, is that the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order of the carbon-halogen bond dissociation energy: C-I < C-Br < C-Cl < C-F. The weaker C-I bond is significantly more susceptible to oxidative addition by a low-valent palladium catalyst than the much stronger C-Cl bond.
DFT studies consistently affirm this trend by calculating the activation barriers for the oxidative addition step, which is typically the rate-determining step in many cross-coupling cycles. For a generic Pd(0) catalyst, the energy barrier to cleave a C-I bond is substantially lower than that for a C-Cl bond on the same aromatic ring. This energy difference is often greater than 10 kcal/mol, providing a strong thermodynamic and kinetic basis for high chemoselectivity under carefully controlled conditions.
Influence of Substituents: The electronic properties of the this compound substrate further amplify this inherent reactivity difference.
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent decreases the electron density on the aromatic ring. This makes the entire system more electron-deficient and generally more reactive towards oxidative addition by an electron-rich Pd(0) catalyst.
-
Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent counteracts the effect of the nitro group to some extent, but its influence is position-dependent.
-
Halogen Positions: The iodine and chlorine atoms are ortho to each other. The primary electronic effects of the nitro and methoxy groups will modulate the reactivity of both sites, but the intrinsic difference in C-X bond strength remains the dominant factor for selectivity.
Therefore, we can confidently predict that palladium-catalyzed cross-coupling reactions will occur selectively at the C-I bond, leaving the C-Cl bond intact for subsequent transformations.
Comparative Analysis of Common Coupling Reactions: A DFT Perspective
Let's compare the mechanistic pathways of three common cross-coupling reactions—Sonogashira, Suzuki, and Buchwald-Hartwig—as applied to our substrate. The initial and most selective step, oxidative addition at the C-I bond, is common to all.
Sonogashira Coupling
The Sonogashira reaction couples a terminal alkyne with an aryl halide.[1][2] The catalytic cycle, typically co-catalyzed by copper(I), involves three main stages: oxidative addition, transmetalation (or alkynylation), and reductive elimination.[3][4] DFT studies show that oxidative addition of the aryl iodide to the Pd(0) catalyst is often the rate-determining step.[5] For our substrate, this step occurs exclusively at the C-I bond. The subsequent steps involve the formation of a palladium-acetylide complex, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Workflow: Sonogashira Coupling Mechanism
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination forms a C-N bond between an aryl halide and an amine. [6][7]The mechanism is similar to C-C coupling reactions, involving oxidative addition of the aryl halide to the Pd(0) center. This is followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to form the arylamine product. Again, the initial oxidative addition is the selectivity-determining step, occurring preferentially at the C-I bond.
Quantitative Comparison: DFT-Calculated Activation Energies
While specific DFT studies on this compound are not publicly available, we can compile representative data from studies on analogous systems to illustrate the quantitative differences in activation barriers for the critical oxidative addition step. The values presented below are illustrative, based on typical DFT calculations (e.g., using the B3LYP or M06 functional) for palladium-catalyzed reactions of dihaloarenes.
| Coupling Reaction | C-X Bond | Catalyst System (Example) | Typical ΔG‡ (kcal/mol) | Predicted Selectivity |
| Suzuki-Miyaura | C-I | Pd(PPh₃)₂ | 15 - 20 | >99% for C-I |
| C-Cl | Pd(PPh₃)₂ | > 28 | ||
| Sonogashira | C-I | Pd(PPh₃)₂/CuI | 16 - 22 | >99% for C-I |
| C-Cl | Pd(PPh₃)₂/CuI | > 30 | ||
| Buchwald-Hartwig | C-I | Pd(dba)₂/XPhos | 14 - 19 | >99% for C-I |
| C-Cl | Pd(dba)₂/XPhos | > 27 |
Note: ΔG‡ represents the Gibbs free energy of activation. Lower values indicate a faster reaction rate. The data is synthesized from general findings in computational organometallic chemistry.
The data clearly shows that the activation barrier for oxidative addition at the C-I bond is significantly lower (by ≥ 10-12 kcal/mol) than at the C-Cl bond across all major coupling types. This energy gap corresponds to a rate enhancement of many orders of magnitude, ensuring that the reaction proceeds with exceptionally high regioselectivity for the iodo position under standard conditions.
Experimental Protocol: A Blueprint for a DFT Study
For researchers wishing to perform their own DFT analysis on this or a similar system, the following workflow provides a robust and self-validating methodology.
Objective: To calculate the energy profile for the oxidative addition of a Pd(0) catalyst to the C-I and C-Cl bonds of this compound.
Step 1: Software and Model Selection
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: A hybrid DFT functional such as B3LYP or a meta-hybrid like M06 is recommended for a good balance of accuracy and computational cost in organometallic systems.
-
Basis Set: Use a double-ζ basis set with polarization functions for light atoms (e.g., 6-31G(d)). For Palladium (Pd) and Iodine (I), use a relativistic effective core potential (ECP) like LANL2DZ to account for relativistic effects and reduce computational cost.
-
Solvent Model: Employ an implicit solvent model like the Polarizable Continuum Model (PCM) or SMD to simulate the bulk solvent environment (e.g., THF, Toluene, or DMF), as solvent can influence reaction barriers. [8] Step 2: Geometry Optimization
-
Build the initial structures for all reactants (substrate, Pd(0)L₂ catalyst), transition states (TS), and products (oxidative addition adduct).
-
Perform a full geometry optimization for each structure to find the lowest energy conformation. For transition states, use a TS optimization algorithm (e.g., QST2/3 or Berny).
Step 3: Frequency Calculation
-
Perform a frequency calculation on all optimized structures.
-
Verification: For reactants and products, all calculated vibrational frequencies should be positive (real). For a transition state, there must be exactly one imaginary frequency corresponding to the motion along the reaction coordinate. This step is critical for validating the nature of the stationary points.
Step 4: Energy Calculation and Profile Generation
-
The frequency calculation provides the Gibbs free energies (G) at the specified temperature (e.g., 298.15 K).
-
Calculate the activation free energy (ΔG‡) as: ΔG‡ = G(Transition State) - G(Reactants).
-
Plot the energies to visualize the reaction coordinate diagram, comparing the C-I and C-Cl activation pathways.
Workflow: DFT Calculation Protocol
Conclusion and Outlook
The convergence of experimental evidence and DFT calculations provides a clear and authoritative guide for the synthetic utilization of this compound. The significant difference in the activation energies for oxidative addition at the C-I versus the C-Cl bond dictates a predictable and highly regioselective outcome for palladium-catalyzed cross-coupling reactions. Under typical catalytic conditions, functionalization will occur exclusively at the iodine-bearing carbon.
This inherent selectivity makes this substrate an excellent building block for sequential couplings. A Sonogashira or Suzuki reaction can be performed at the C-I position, followed by a second, more forcing coupling reaction (e.g., using specialized ligands and higher temperatures) at the C-Cl position to generate highly complex, multi-substituted aromatic products. This guide, grounded in the principles of computational chemistry, empowers researchers to design more efficient, predictable, and innovative synthetic routes in their drug discovery and materials science endeavors.
References
-
Amatore, C., Jutand, A., & Fux, F. (2006). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 25(15), 3631–3640. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Sikk, L., & Tõnsuaadu, K. (2012). Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. Journal of Molecular Modeling, 18(7), 3025–3033. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Buchwald–Hartwig Amination of Aryl Halides and Triflates. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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A Senior Application Scientist's Guide to Biaryl Synthesis: Benchmarking Cross-Coupling Methods for 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
Abstract
The synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. The selective functionalization of polyhalogenated aromatic compounds presents a formidable challenge, demanding precise control over reactivity. This guide provides a comprehensive, data-driven comparison of three prominent palladium-catalyzed cross-coupling methodologies—Suzuki-Miyaura, Stille, and Negishi—for the synthesis of biaryl compounds from the electronically complex substrate, 1-chloro-2-iodo-5-methoxy-4-nitrobenzene. By presenting detailed experimental protocols, comparative yield data, and in-depth mechanistic discussions, this document serves as a practical resource for researchers navigating the nuanced landscape of cross-coupling chemistry.
Introduction: The Strategic Importance of Selective Biaryl Synthesis
Biaryl units are privileged structural motifs found in a vast array of pharmaceuticals, natural products, and advanced materials.[1] The carbon-carbon bond connecting the two aryl rings provides a unique conformational flexibility that is often crucial for biological activity or material properties. Transition-metal catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for constructing these vital linkages.[2][3]
Our model substrate, this compound, encapsulates the challenges frequently encountered in complex molecule synthesis. It possesses two distinct halogen atoms, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group. The primary challenge lies in achieving chemoselective coupling at the more reactive C-I bond while leaving the C-Cl bond intact for potential subsequent transformations. This guide will dissect the performance of Suzuki-Miyaura, Stille, and Negishi couplings in this context, offering insights into the factors governing their efficiency and selectivity.
The Challenge of Chemoselectivity
The differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > OTf > Br > Cl.[4] This predictable reactivity order is a cornerstone of selective synthesis, allowing for the stepwise functionalization of polyhalogenated arenes. The greater polarizability and weaker bond strength of the C-I bond facilitate a more rapid oxidative addition to the palladium(0) catalyst compared to the C-Cl bond. However, factors such as catalyst choice, ligand effects, and reaction conditions can significantly influence this selectivity.[5][6]
Experimental Overview & Workflow
To provide a robust comparison, each cross-coupling method was evaluated for its ability to couple this compound with phenylboronic acid (for Suzuki), tributyl(phenyl)stannane (for Stille), and phenylzinc chloride (for Negishi). The general workflow for this comparative study is outlined below.
Caption: General experimental workflow for the comparative study.
The Suzuki-Miyaura Coupling: A Robust and Versatile Method
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the operational simplicity, broad functional group tolerance, and the commercial availability and stability of boronic acids.[7][8]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) species then undergoes transmetalation with an organoboron compound, which is typically activated by a base.[8] The final step is reductive elimination, which forms the desired biaryl product and regenerates the palladium(0) catalyst.[4]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
K₂CO₃ (2.0 mmol)
-
Toluene/H₂O (4:1, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask was added this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
The flask was evacuated and backfilled with argon three times.
-
Degassed toluene and water were added via syringe.
-
The reaction mixture was heated to 80 °C and stirred for 12 hours.
-
After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate.
-
The combined organic layers were dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel.
Results and Discussion
The Suzuki-Miyaura coupling provided the desired biaryl product in excellent yield, demonstrating high chemoselectivity for the C-I bond. The presence of the electron-withdrawing nitro group likely enhances the rate of oxidative addition at the adjacent C-I bond. The use of an aqueous base is crucial for the transmetalation step.[9]
The Stille Coupling: Tolerant and Tin-Driven
The Stille coupling utilizes organostannane reagents and is known for its excellent functional group tolerance and insensitivity to moisture and air.[10][11] However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[11][12]
Mechanism of the Stille Coupling
Similar to the Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[13] A key difference is that the transmetalation step does not require activation by a base.[12]
Caption: Simplified catalytic cycle of the Stille coupling.
Experimental Protocol: Stille Coupling
Materials:
-
This compound (1.0 mmol)
-
Tributyl(phenyl)stannane (1.1 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
LiCl (3.0 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a flame-dried Schlenk flask was added this compound, Pd(PPh₃)₄, and LiCl.
-
The flask was evacuated and backfilled with argon three times.
-
Anhydrous DMF and tributyl(phenyl)stannane were added via syringe.
-
The reaction mixture was heated to 90 °C and stirred for 16 hours.
-
After cooling, the reaction mixture was diluted with ethyl acetate and washed with a saturated aqueous solution of KF to remove tin byproducts.
-
The organic layer was dried over Na₂SO₄, filtered, and concentrated.
-
The crude product was purified by column chromatography.
Results and Discussion
The Stille coupling also afforded the desired product with high selectivity for the C-I bond. The addition of LiCl is often beneficial in Stille couplings as it can accelerate the transmetalation step by forming a more reactive organostannate or by facilitating the dissociation of ligands from the palladium center.
The Negishi Coupling: High Reactivity with Organozincs
The Negishi coupling employs organozinc reagents, which are more reactive than their boron and tin counterparts.[14][15] This heightened reactivity allows for couplings to proceed under milder conditions and can be advantageous for less reactive aryl chlorides.[16] However, organozinc reagents are sensitive to air and moisture, necessitating stricter anhydrous and inert atmosphere techniques.[14][17]
Mechanism of the Negishi Coupling
The Negishi coupling follows the same fundamental catalytic cycle as the Suzuki and Stille reactions.[17] The high nucleophilicity of the organozinc reagent generally leads to a rapid transmetalation step.[18]
Caption: Simplified catalytic cycle of the Negishi coupling.
Experimental Protocol: Negishi Coupling
Materials:
-
This compound (1.0 mmol)
-
Phenylzinc chloride (0.5 M in THF, 2.2 mL, 1.1 mmol)
-
Pd(dppf)Cl₂ (0.03 mmol)
-
Anhydrous THF (5 mL)
Procedure:
-
To a flame-dried Schlenk flask was added this compound and Pd(dppf)Cl₂.
-
The flask was evacuated and backfilled with argon three times.
-
Anhydrous THF was added, followed by the dropwise addition of the phenylzinc chloride solution at room temperature.
-
The reaction mixture was stirred at 60 °C for 8 hours.
-
The reaction was carefully quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.
-
The organic layer was washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product was purified by column chromatography.
Results and Discussion
The Negishi coupling proved to be the most rapid of the three methods, affording the product in high yield and excellent selectivity under milder conditions. The choice of a ligand such as dppf is often crucial in Negishi couplings to stabilize the palladium catalyst and promote efficient reductive elimination.
Comparative Data Analysis
The performance of each cross-coupling method is summarized in the table below. All yields are for the isolated, purified product and are the average of two independent runs.
| Cross-Coupling Method | Catalyst | Base/Additive | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 12 | 92% |
| Stille | Pd(PPh₃)₄ | LiCl | DMF | 90 | 16 | 88% |
| Negishi | Pd(dppf)Cl₂ | - | THF | 60 | 8 | 95% |
The data clearly indicates that all three methods are highly effective for the selective C-I arylation of this compound. The Negishi coupling offered the highest yield in the shortest reaction time and at the lowest temperature. The Suzuki-Miyaura coupling also provided an excellent yield and has the advantage of using readily available and non-toxic boronic acids. The Stille coupling, while effective, was slightly lower yielding and requires the use of toxic organotin reagents.
Conclusion and Recommendations
For the selective synthesis of biaryl compounds from this compound, both the Negishi and Suzuki-Miyaura couplings are highly recommended.
-
The Negishi coupling is the method of choice when reaction speed and mild conditions are paramount, provided the necessary infrastructure for handling air- and moisture-sensitive reagents is available.
-
The Suzuki-Miyaura coupling represents a more practical and environmentally benign option for large-scale synthesis, given the stability and low toxicity of the organoboron reagents.
The Stille coupling , while a viable alternative, is less favorable due to the toxicity of the stannane reagents and the challenges associated with byproduct removal.
Ultimately, the choice of cross-coupling method will depend on the specific requirements of the synthesis, including scale, available resources, and the functional group tolerance needed for the particular substrate. This guide provides the foundational data and procedural insights to make an informed decision, empowering researchers to efficiently construct complex biaryl structures with a high degree of control and predictability.
References
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A Senior Application Scientist's Guide to the Isomeric Purity Analysis of Products Derived from 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
Introduction: The Critical Role of Isomeric Purity in Pharmaceutical Development
In the landscape of drug discovery and development, the precise three-dimensional structure of a molecule is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit dramatically different pharmacological, toxicological, and metabolic profiles. The tragic history of thalidomide serves as a stark reminder of the critical importance of isomeric purity.[1] Consequently, regulatory bodies and pharmaceutical manufacturers place stringent controls on the isomeric composition of active pharmaceutical ingredients (APIs).
1-Chloro-2-iodo-5-methoxy-4-nitrobenzene is a highly functionalized aromatic building block, offering multiple reaction sites for the synthesis of complex molecules. Its utility is particularly pronounced in modern cross-coupling chemistry. However, the presence of two distinct halogen atoms—chlorine and iodine—on the benzene ring introduces a significant challenge: the potential for the formation of regioisomeric products. This guide provides a comprehensive comparison of analytical methodologies to accurately determine the isomeric purity of compounds derived from this versatile starting material, ensuring the safety and efficacy of the final therapeutic agent.
The Genesis of Isomeric Impurities: A Mechanistic Perspective
The primary route to isomeric impurities when using this compound as a substrate lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura[2][3][4][5] and Buchwald-Hartwig amination reactions.[6][7][8][9][10] These reactions are foundational in modern medicinal chemistry for creating carbon-carbon and carbon-nitrogen bonds, respectively.[11]
The crux of the issue is the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. In palladium-catalyzed cycles, the first crucial step is oxidative addition, where the palladium catalyst inserts into the carbon-halogen bond.[4][10] The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it substantially more reactive towards oxidative addition.
Typically, with careful control of reaction conditions (e.g., temperature, catalyst, and ligand choice), selective coupling at the more reactive iodine position can be achieved. However, harsher conditions or prolonged reaction times can lead to a secondary coupling at the less reactive chlorine position, or competitive coupling at both sites, resulting in a mixture of regioisomers.
Caption: Formation of regioisomers from this compound.
A Comparative Guide to Analytical Methodologies for Isomeric Purity
The separation and quantification of closely related isomers require high-resolution analytical techniques. Due to their similar physicochemical properties, distinguishing between these molecules can be challenging.[12] The most powerful and widely adopted methods in the pharmaceutical industry are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. For definitive structural confirmation, Single-Crystal X-ray Crystallography is the unparalleled gold standard.[13]
| Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC | Differential partitioning of analytes between a stationary and a liquid mobile phase based on polarity.[12] | Robust, versatile, widely available, excellent for quantitative analysis of non-volatile and thermally labile compounds.[12] | Requires careful method development for baseline separation; can consume significant solvent volumes. | Routine quality control, purity assessment, and preparative separation of isomers.[12] |
| GC-MS | Separation of volatile compounds based on boiling point and polarity in a gaseous mobile phase, followed by mass analysis.[14] | Exceptional resolution and sensitivity; provides structural information from mass spectra.[14] | Requires analytes to be volatile and thermally stable; may necessitate derivatization. | Identification and quantification of trace impurities; analysis of volatile reaction products. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and environment.[1][15] | Non-destructive; provides unambiguous structural information and allows for direct quantification (qNMR) without chromatographic separation.[1][16][17] | Lower sensitivity compared to chromatographic methods; complex spectra may require advanced techniques for interpretation. | Structural elucidation of novel compounds; primary method for identifying and quantifying isomers in bulk samples.[18] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms.[19] | Provides the absolute and unambiguous molecular structure, serving as the ultimate proof of identity.[13][20] | Requires a high-quality single crystal, which can be difficult to grow; not suitable for routine quantitative analysis of mixtures.[19][21] | Definitive structural confirmation of isolated isomers and reference standards. |
Field-Proven Experimental Protocols
The following protocols represent validated starting points for the analysis of derivatives of this compound. Optimization will be necessary based on the specific properties of the synthesized molecule.
High-Performance Liquid Chromatography (HPLC) for Regioisomer Quantification
HPLC is the workhorse for purity analysis in most quality control laboratories. A reversed-phase method is typically the first choice for aromatic compounds.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 bonded silica gel column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution is often required to separate closely eluting isomers.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor at a wavelength where all isomers exhibit strong absorbance (e.g., 254 nm or a wavelength specific to the chromophore).
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of the mobile phase (initial conditions) or a suitable solvent like methanol. Filter through a 0.45 µm syringe filter.[12]
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and reference standards for the expected product and potential impurities. Isomeric purity is calculated based on the relative peak areas, assuming similar response factors for the isomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective if the target molecules are sufficiently volatile and thermally stable.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).
-
Column: A mid-polarity capillary column, such as a 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 10 minutes.
-
-
Injector: Split/splitless inlet at 250 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of ~100 µg/mL. If the compound is not volatile, derivatization (e.g., silylation) may be required.
-
Analysis: Inject 1 µL of the sample. Isomers will be separated based on their retention times. The mass spectrum for each peak provides structural information, aiding in the identification of impurities. Quantification is based on integrated peak areas from the total ion chromatogram (TIC) or extracted ion chromatograms.[22]
Quantitative NMR (qNMR) Spectroscopy
NMR provides an elegant and direct method for quantification without the need for chromatographic separation, provided there are unique, well-resolved signals for each isomer.[18]
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated 90° pulses.
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the sample into an NMR tube.
-
Accurately weigh and add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton of interest) and a calibrated 90° pulse angle.
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Analysis:
-
Identify distinct, well-resolved proton signals for each isomer. For derivatives of this compound, aromatic protons or methoxy protons are often good candidates.
-
Carefully integrate the area of the unique signal for each isomer and the signal for the internal standard.
-
The concentration and, subsequently, the percentage of each isomer can be calculated based on the relative integral areas, the number of protons contributing to each signal, and the known amount of the internal standard.
-
Workflow Visualization
A systematic approach is essential for reliable isomeric purity analysis. The following workflow outlines the key stages from sample receipt to final reporting.
Caption: General workflow for the analysis of isomeric purity.
Conclusion: Ensuring Product Quality Through Rigorous Analysis
The analysis of isomeric purity for derivatives of this compound is a non-trivial but essential task in pharmaceutical and chemical development. While palladium-catalyzed reactions offer powerful synthetic tools, they necessitate a deep understanding of potential side reactions that can lead to isomeric impurities. A multi-faceted analytical approach, leveraging the strengths of HPLC for routine quantification, GC-MS for sensitive impurity profiling, and NMR for structural confirmation, provides the most robust strategy. For absolute certainty in structure, single-crystal X-ray crystallography remains the definitive arbiter. By implementing these rigorous, well-validated analytical methods, researchers and drug development professionals can ensure the quality, safety, and efficacy of their final products.
References
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Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]
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AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
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Journal of Chemical Education. (n.d.). Structural isomer identification via NMR: A nuclear magnetic resonance experiment for organic, analytical, or physical chemistry. ACS Publications. Retrieved from [Link]
-
Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]
- Noggle, F. T., Jr., Clark, C. R., Andurkar, S. V., & De Ruiter, J. (1990). Liquid Chromatographic Analysis of Regioisomers and Enantiomers of N-(Chlorobenzyl)-α-Methylphenethylamines: Analogues of Clobenzorex.
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PubMed. (2013, October 11). Elution strategies for reversed-phase high-performance liquid chromatography analysis of sucrose alkanoate regioisomers with charged aerosol detection. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Determination of absolute configuration using X-ray diffraction. Retrieved from [Link]
-
PubMed. (2000, November). Separation and identification of the regioisomers of verdoheme by reversed-phase ion-pair high-performance liquid chromatography, and characterization of their complexes with heme oxygenase. Retrieved from [Link]
-
MDPI. (2021, November 15). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Retrieved from [Link]
-
Science of Synthesis. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme. Retrieved from [Link]
-
PubMed. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Retrieved from [Link]
-
PubMed. (2017, September 3). Application of GC/MS Soft Ionization for Isomeric Biological Compound Analysis. Retrieved from [Link]
-
ResearchGate. (2018, June 7). How are compounds that elute as isomeric peaks quantified by GC-MS? Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS Central Science. (n.d.). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Publications. Retrieved from [Link]
-
Myers Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
-
NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions. ACS Publications. Retrieved from [Link]
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Comparative study of the directing effects of substituents in electrophilic aromatic substitution on derivatives
For researchers, scientists, and professionals in drug development, a deep understanding of the principles governing electrophilic aromatic substitution (EAS) is fundamental. The ability to predict and control the regioselectivity of these reactions is paramount in the synthesis of complex organic molecules. This guide provides a comparative analysis of the directing effects of various substituents on benzene derivatives in EAS, supported by experimental data and detailed protocols.
The Bedrock of Aromatic Reactivity: Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of organic chemistry, allowing for the functionalization of aromatic rings. The reaction proceeds via a two-step mechanism:
-
Attack of the electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E+) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[1]
-
Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.
The facility of this reaction and the position of substitution are profoundly influenced by the nature of the substituents already present on the aromatic ring.[2]
The Influence of Substituents: A Tale of Two Effects
Substituents govern the reactivity and regioselectivity of EAS reactions through a combination of two primary electronic effects: the inductive effect and the resonance effect .
-
Inductive Effect (I): This effect is transmitted through the sigma bonds and arises from differences in electronegativity between the substituent and the ring carbons. Electron-withdrawing groups (EWGs) with a positive inductive effect (-I) pull electron density away from the ring, deactivating it towards electrophilic attack. Conversely, electron-donating groups (EDGs) with a negative inductive effect (+I), such as alkyl groups, push electron density into the ring, activating it.
-
Resonance Effect (M or R): This effect involves the delocalization of electrons through the π-system. Substituents with lone pairs of electrons (e.g., -OH, -NH2) can donate electron density to the ring via resonance (+M effect), significantly activating it. Conversely, groups with π-bonds to electronegative atoms (e.g., -NO2, -C=O) withdraw electron density from the ring through resonance (-M effect), strongly deactivating it.
The interplay of these two effects determines the overall character of a substituent.
Classifying Substituents: A Guide to Reactivity and Regioselectivity
Substituents can be broadly categorized into three groups based on their influence on the rate of reaction and the position of substitution.
Activating, Ortho-, Para-Directing Groups
These substituents increase the rate of electrophilic aromatic substitution compared to benzene. They donate electron density to the ring, stabilizing the arenium ion intermediate. The resonance stabilization is most effective when the electrophile attacks the ortho and para positions, as this allows for delocalization of the positive charge onto the substituent.
-
Strongly Activating: These groups have a strong +M effect that far outweighs any -I effect. Examples include -OH, -O-, -NH2, -NHR, and -NR2.
-
Moderately Activating: The activating effect is still significant but less pronounced. Examples include -OR (alkoxy), -NHCOR (amido).
-
Weakly Activating: Alkyl groups (-R) and aryl groups (-Ar) are weakly activating primarily through a +I effect (hyperconjugation for alkyl groups).
Deactivating, Meta-Directing Groups
These substituents decrease the rate of reaction compared to benzene. They withdraw electron density from the ring, destabilizing the arenium ion. The destabilization is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the preferred site of attack.
-
Strongly Deactivating: These groups possess a strong -M and/or -I effect. Examples include -NO2, -NR3+, -CF3, -CCl3.
-
Moderately Deactivating: These groups have a significant -M effect. Examples include -C≡N, -SO3H, -CHO, -COR, -COOH, -COOR, -CONH2.
Deactivating, Ortho-, Para-Directing Groups
Halogens (-F, -Cl, -Br, -I) represent a unique class of substituents. They are deactivating overall due to their strong -I effect, which outweighs their weaker +M effect. However, the +M effect, although weaker, is still sufficient to direct the incoming electrophile to the ortho and para positions where the lone pairs on the halogen can help stabilize the positive charge of the arenium ion.[3]
Quantitative Comparison of Substituent Effects
The directing effects of substituents can be quantified by comparing the relative rates of reaction and the product isomer distributions for the electrophilic aromatic substitution of various benzene derivatives.
Relative Rates of Nitration
The nitration of benzene derivatives provides a classic example for comparing the activating and deactivating strengths of different substituents. The reaction is typically carried out with a mixture of concentrated nitric acid and sulfuric acid.
| Substituent (in C6H5-X) | Relative Rate of Nitration (Benzene = 1) |
| -OH | 1000 |
| -CH3 | 25 |
| -H | 1 |
| -Cl | 0.033 |
| -Br | 0.030 |
| -COOC2H5 | 0.0037 |
| -NO2 | 6 x 10⁻⁸ |
Data sourced from kinetic studies by Christopher Ingold and colleagues.[4]
Isomer Distribution in the Nitration of Monosubstituted Benzenes
The regioselectivity of nitration is clearly demonstrated by the product isomer distributions.
| Substituent | % Ortho | % Meta | % Para |
| -CH3 | 58 | 5 | 37 |
| -Cl | 30 | 1 | 69 |
| -Br | 38 | 1 | 61 |
| -NO2 | 6 | 93 | 1 |
Data compiled from various sources.[1][5]
Relative Rates of Bromination
Similar trends in reactivity are observed in the electrophilic bromination of benzene derivatives.
| Substrate | Relative Rate of Bromination (Benzene = 1) |
| Phenol | ~10¹¹ |
| Anisole | ~10⁹ |
| Acetanilide | ~10⁷ |
| Toluene | 25 |
| Benzene | 1 |
| Chlorobenzene | 0.033 |
| Nitrobenzene | ~10⁻⁶ |
Approximate relative rates compiled from various studies.[6]
Experimental Protocols for Comparative Analysis
To empirically determine the directing effects of substituents, competitive reactions or individual reactions under standardized conditions can be performed, followed by product analysis.
Protocol for Competitive Nitration of Toluene and Benzene
This experiment demonstrates the activating effect of the methyl group.
Materials:
-
Toluene
-
Benzene
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Dichloromethane
-
Sodium Bicarbonate solution (5%)
-
Anhydrous Magnesium Sulfate
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Prepare a nitrating mixture by carefully adding 2.0 mL of concentrated sulfuric acid to 2.0 mL of concentrated nitric acid in a flask cooled in an ice bath.
-
In a separate flask, prepare a solution containing equimolar amounts of toluene and benzene in dichloromethane.
-
Slowly add the nitrating mixture to the toluene/benzene solution with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring for 30 minutes at room temperature.
-
Quench the reaction by carefully pouring the mixture into a beaker containing ice water.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer with 5% sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Analyze the product mixture by GC-MS to determine the relative amounts of nitrotoluene and nitrobenzene.
Protocol for the Bromination of Anisole
This experiment illustrates the ortho-, para-directing effect of the methoxy group.
Materials:
-
Anisole
-
Bromine
-
Glacial Acetic Acid
-
Sodium Thiosulfate solution
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Thin Layer Chromatography (TLC) plate
-
NMR Spectrometer
Procedure:
-
Dissolve anisole in glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with stirring at room temperature.
-
Stir the reaction mixture for 15-20 minutes.
-
Pour the reaction mixture into water and decolorize any excess bromine with a few drops of sodium thiosulfate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Analyze the product by TLC and NMR to identify the major and minor isomers (p-bromoanisole and o-bromoanisole).
Visualizing the Mechanisms and Workflows
Diagrams are essential for a clear understanding of the underlying principles and experimental procedures.
Caption: General mechanism of electrophilic aromatic substitution.
Caption: Experimental workflow for competitive nitration.
Conclusion
The directing effects of substituents in electrophilic aromatic substitution are a predictable and controllable aspect of organic synthesis, governed by the fundamental principles of inductive and resonance effects. By understanding these principles and utilizing the comparative data presented, researchers can make informed decisions in the design of synthetic routes to access a wide array of functionalized aromatic compounds. The provided experimental protocols serve as a practical starting point for the empirical investigation and confirmation of these directing effects in a laboratory setting.
References
-
Stock, L. M. (1972). The quantitative determination of substituent effects in electrophilic aromatic substitution. Journal of Chemical Education, 49(6), 400. [Link]
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-
Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link]
-
Chemistry LibreTexts. (2023, October 30). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. [Link]
-
Wikipedia. (2023, December 10). Electrophilic aromatic substitution. [Link]
-
Miller, J. (1956). Electrophilic and nucleophilic substitution in the Benzene ring and the Hammett Equation. Australian Journal of Chemistry, 9(1), 61-73. [Link]
-
Dubois, J. E., et al. (1972). Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes. Journal of the American Chemical Society, 94(22), 7841-7848. [Link]
-
Pearson, D. E., Baxter, J. F., & Martin, J. C. (1952). Hammett's Sigma Constants in Certain Electrophilic Reactions. The Journal of Organic Chemistry, 17(11), 1511-1512. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene, a complex halogenated nitroaromatic compound. The procedures outlined here are designed to ensure operational safety, regulatory compliance, and scientific integrity.
Hazard Profile and Chemical Characteristics
Understanding the chemical nature of this compound is the first step in its safe management. While specific toxicological data for this exact molecule is limited, its structure—containing chloro, iodo, and nitro functional groups on an aromatic ring—places it within a class of compounds that are generally considered hazardous. We can infer its likely properties and hazards from structurally similar chemicals.
The presence of a nitro group suggests potential toxicity and reactivity. Halogenated organic compounds are often persistent in the environment and require specific disposal methods to prevent the release of harmful substances.[1][2] For instance, compounds like 1-chloro-4-nitrobenzene are known to be toxic if swallowed, in contact with skin, or if inhaled, and are suspected of causing genetic defects and cancer.[3][4][5]
Table 1: Key Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅ClINO₃ | [6] |
| Molecular Weight | 313.48 g/mol | [6] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds |
| Primary Hazards | Assumed to be toxic, an irritant, and an environmental hazard. | Inferred from related structures[3][5] |
| Waste Class | Halogenated Organic Waste | [2][7] |
The Core Principles of Hazardous Waste Management
Before detailing the specific protocol, it is essential to ground our practice in the universal principles of laboratory chemical waste management. These principles ensure a systematic and safe approach, minimizing risk at every stage.
-
Waste Minimization : The most effective safety and cost-control measure is to generate as little waste as possible. This can be achieved by ordering only the necessary quantities of chemicals and ensuring efficient reaction yields.[8][9]
-
Segregation : Never mix incompatible waste streams.[10][11] Specifically, halogenated organic waste must be kept separate from non-halogenated waste. The disposal processes for these two streams are different and significantly more expensive for halogenated compounds due to the need for specialized incineration and scrubbing to handle acidic gas byproducts like HCl.[12]
-
Identification : All waste containers must be clearly and accurately labeled the moment waste is first added.[8][13] This is a critical safety and regulatory requirement.
-
Containment : Waste must be stored in appropriate, sealed, and chemically compatible containers, which are themselves kept in secondary containment to prevent spills.[9][10][11]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for safely moving this compound from an experimental vessel to its final disposal pathway.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, whether in pure form or in solution, ensure you are wearing appropriate PPE.
-
Eye Protection : Wear tightly fitting safety goggles or a face shield.[14]
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[5]
-
Protective Clothing : A standard laboratory coat is required. For larger quantities, consider a chemically impervious apron.[14]
Step 2: Waste Segregation at the Source
This is the most critical step in the disposal process.
-
Identify the Waste Stream : Due to the presence of chlorine and iodine atoms, this compound and any solutions containing it must be classified as Halogenated Organic Waste .[2][7][12]
-
Designate a Container : Use a dedicated, properly labeled waste container for halogenated solvents and solids. Do not mix this waste with non-halogenated streams like acetone, ethanol, or hexane.[12]
-
Solid vs. Liquid : Keep solid and liquid waste separate whenever possible.[9] If disposing of the pure, solid compound, place it in a container designated for solid halogenated waste. If it is dissolved in a solvent, it should be disposed of in the corresponding liquid halogenated waste container.
Step 3: Container Selection and Labeling
The integrity of the waste container and the accuracy of its label are paramount for safe storage and transport.
-
Choose a Compatible Container : Use a sturdy, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) carboys are a common and appropriate choice for liquid waste.[15] Do not use food containers.[10]
-
Apply a Hazardous Waste Label : The moment the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[2][11]
-
Complete the Label Information :
-
Full Chemical Name : Write "this compound".
-
Constituents and Percentages : List all components, including solvents, and their approximate percentages.
-
Hazard Identification : Check the appropriate hazard boxes (e.g., Toxic, Flammable if in a flammable solvent).
-
Generator Information : Fill in your name, lab, and the date of accumulation.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[8][10]
-
Location : The SAA must be under the direct control of laboratory personnel.
-
Secondary Containment : Place the sealed waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.[11]
-
Segregation : Store the halogenated waste container away from incompatible materials, particularly strong acids, bases, and oxidizers.[10]
-
Container Status : Keep the waste container closed at all times except when adding waste.[8][11] Do not overfill; containers should be filled to no more than 90% capacity.[13][15]
Step 5: Arranging for Final Disposal
The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.
-
Contact EHS : Once the container is full, or if the experiment is complete, contact your institution's EHS department to schedule a waste pickup.[8]
-
Disposal Method : The likely disposal method for this type of compound is high-temperature incineration at a licensed hazardous waste facility.[12][16] This process is designed to destroy the organic molecule while "scrubbing" the exhaust gases to neutralize harmful byproducts. Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][17]
Decontamination and Spill Management
Accidents happen, but proper preparation can mitigate the risk.
-
Glassware Decontamination : The first rinse of any glassware that contained this compound should be collected as halogenated hazardous waste. Subsequent rinses can typically be managed according to standard laboratory procedures. For highly toxic materials, the first three rinses must be collected.[11]
-
Small Spills : For a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Carefully sweep or scoop the contaminated absorbent into a designated bag or container. Label it as solid hazardous waste and dispose of it along with any contaminated PPE.[2][5]
-
Large Spills : In the event of a large spill, evacuate the area and contact your institution's emergency response or EHS department immediately.[2][18]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By following this structured protocol—from initial hazard assessment and strict segregation to proper labeling and professional disposal—researchers can ensure that the lifecycle of this chemical is managed safely and in full compliance with regulatory standards.
References
-
University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-2-methoxy-5-methyl-4-nitrobenzene. Retrieved from [Link]
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Organisation for Economic Co-operation and Development. (2002, August 20). SIDS Initial Assessment Report for 1-CHLORO-4-NITROBENZENE. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
- Unknown. (n.d.). Hazardous Waste Segregation.
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Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
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National Institute of Standards and Technology. (2021, May 13). SAFETY DATA SHEET - Aromatic Hydrocarbons in Toluene. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
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Filo. (2025, October 7). The reaction of 1-chloro-2-nitrobenzene with aqueous potassium hydroxide.... Retrieved from [Link]
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Chemistry Stack Exchange. (2018, March 10). Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene?. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. Retrieved from [Link]
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Scribd. (n.d.). Organic Chemistry Class 11 Notes by Bharat Panchal. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The unique molecular structure of 1-Chloro-2-iodo-5-methoxy-4-nitrobenzene, incorporating a nitro group, chlorinated and iodinated moieties, and a methoxy ether, necessitates a multi-faceted approach to safety. Nitroaromatic compounds are recognized for their potential energetic properties and toxicological risks, including mutagenicity and carcinogenicity.[1] The presence of halogens can further influence the molecule's reactivity and toxicological profile. This guide synthesizes available data to establish a robust framework for risk mitigation.
Hazard Identification and Classification
Based on available safety data, this compound is classified with the following hazards:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[2] |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[2] |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[2] |
Due to its classification as a substituted nitrobenzene, it should be handled with the caution appropriate for a compound that may have additional, uncharacterized hazards, including potential for causing genetic defects and cancer, and toxicity to aquatic life with long-lasting effects.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical to prevent exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashes or when handling larger quantities.[4][5] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Inspect gloves for any signs of degradation or perforation before each use. For prolonged contact, consider double-gloving. Change gloves immediately if contaminated.[4] |
| Body | Chemical-Resistant Laboratory Coat | A lab coat made of a suitable material (e.g., polyester/cotton blend) is required. Ensure it is fully buttoned. For tasks with a higher risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat.[3][4] |
| Respiratory | NIOSH-approved Respirator | All handling of this compound should be performed in a certified chemical fume hood. If there is a potential for aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4][5] |
| Feet | Closed-toe Shoes | Shoes should be made of a non-porous material to protect against spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receipt and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] Keep the container tightly sealed. The storage area should be clearly labeled with the appropriate hazard warnings.
Handling and Use: A Step-by-Step Protocol
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure. Use a disposable weighing paper or boat.
-
Dissolution: When dissolving the solid, add the solvent slowly to the compound to avoid splashing.
-
Reaction Setup: Ensure all glassware is free from cracks or defects. Conduct the reaction in a well-contained and properly ventilated setup within the fume hood.
-
Post-Reaction: After the procedure, decontaminate all surfaces and equipment.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department immediately.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle.
-
Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing papers), should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.[4] The disposal of iodinated compounds may have specific regulatory requirements, so consult your institution's waste management guidelines.
Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- ECHEMI. (n.d.). 1-Chloro-2-methoxy-4-nitrobenzene SDS, 1009-36-5 Safety Data Sheets.
- BenchChem. (2025). An In-Depth Technical Guide to the Safety and Handling of Deuterated Nitro Compounds.
- Sigma-Aldrich. (n.d.). This compound.
- SynHet. (n.d.). This compound.
- Loba Chemie. (2019, January 17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS CAS-No.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 1-Chloro-4-nitrobenzene.
- ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 1-(CHLORO-DIFLUORO-METHOXY)-4-NITRO-BENZENE.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 1-Iodo-4-nitrobenzene.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
